3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
3-bromo-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPGLAJHCYHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261776-39-9 | |
| Record name | 3-bromo-5-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that holds significant interest as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1] Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and a methoxy group on the benzene ring, allows for a diverse range of chemical transformations. The strategic placement of these functionalities provides a scaffold for the construction of complex molecular architectures, making it a valuable building block for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, offering insights for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.54 g/mol | [2] |
| CAS Number | 1261776-39-9 | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 353.1 ± 32.0 °C (Predicted) | [2] |
| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. It is likely insoluble in water, with which it will react. | - |
Synthesis and Purification
The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride typically proceeds via a two-step sequence starting from the readily available 3-bromo-5-methoxyaniline. The process involves diazotization of the aniline followed by a copper-catalyzed sulfonyl chlorination.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Step 1: Diazotization of 3-Bromo-5-methoxyaniline
-
In a well-ventilated fume hood, a solution of 3-bromo-5-methoxyaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
The flask is cooled to 0-5 °C using an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent excessive evolution of nitrogen gas.
-
After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chlorination
-
In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C.
-
A catalytic amount of copper(I) chloride (CuCl) is added to the sulfur dioxide solution.
-
The freshly prepared, cold diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide/copper chloride mixture. The temperature should be carefully maintained below 10 °C during the addition.
-
Upon addition, the evolution of nitrogen gas will be observed. The reaction mixture is stirred at a low temperature for several hours until the gas evolution ceases.
-
The reaction is then quenched by pouring the mixture into ice-water.
-
The precipitated crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is collected by vacuum filtration and washed with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure sulfonyl chloride as a solid. The purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their coupling patterns influenced by the substitution pattern. The methoxy protons will appear as a sharp singlet at approximately δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield. The aromatic carbons will resonate in the range of δ 110-160 ppm, and the methoxy carbon will appear around δ 55-60 ppm.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands. Strong absorptions are expected around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. Other notable peaks will include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.
Chemical Reactivity and Applications
The reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for substitution at the bromine-bearing carbon atom.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles.[3] This reactivity is central to its utility in organic synthesis.
-
Sulfonamide Formation: Reaction with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding sulfonamides. This is a fundamental transformation for the synthesis of a vast array of biologically active molecules, as the sulfonamide functional group is a common pharmacophore.[4]
-
Sulfonate Ester Formation: Treatment with alcohols or phenols in the presence of a base affords sulfonate esters. These esters can serve as protecting groups or as intermediates in further synthetic transformations.
-
Friedel-Crafts Sulfonylation: Under Friedel-Crafts conditions, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride can react with electron-rich aromatic compounds to form diaryl sulfones.
Role in Drug Discovery and Medicinal Chemistry
The 3-bromo-5-methoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The bromine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the systematic exploration of the chemical space around the core structure to optimize pharmacological properties.
The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. The combination of the bromo and methoxy substituents on the phenylsulfonyl scaffold provides a unique electronic and steric profile that can be exploited in the design of potent and selective inhibitors of various enzymes and receptors. For instance, diarylsulfonamides are a known class of anticancer agents.[4]
Safety and Handling
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6] Like other sulfonyl chlorides, it is corrosive and will react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It should be stored under an inert atmosphere to protect it from moisture.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Conclusion
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for organic synthesis. Its distinct physicochemical properties and predictable reactivity make it an important tool for researchers, particularly in the fields of medicinal chemistry and drug discovery. The ability to selectively functionalize the sulfonyl chloride group and the bromine atom allows for the creation of diverse molecular libraries for the development of novel therapeutic agents and other functional molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.
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Chem-Impex. 3-Bromo-5-methoxypyridine. [Link]
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ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]
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Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]
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García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
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Rogness, D. C., et al. (2008). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1652-1655. [Link]
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Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
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Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(21), 4935-4945. [Link]
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Kumar, A., et al. (2012). Syntheses and evaluation of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 53, 31-38. [Link]
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An In-depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: Synthesis, Structure, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a key bifunctional organic reagent characterized by the presence of a reactive sulfonyl chloride group and a substituted aromatic ring containing bromo and methoxy moieties. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and agrochemical synthesis. The sulfonyl chloride provides a reactive handle for the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a wide range of biologically active molecules. The bromo and methoxy substituents on the benzene ring offer opportunities for further functionalization and modulation of the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, reactivity, and potential applications of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, with a focus on its relevance to drug development.
Physicochemical Properties
The fundamental properties of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride are summarized in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO₃S | [1][2] |
| Molecular Weight | 285.54 g/mol | [1][2] |
| CAS Number | 1261776-39-9 | [1] |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 353.1 ± 32.0 °C | |
| Density (Predicted) | 1.717 ± 0.06 g/cm³ | [3] |
| SMILES | COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | [2] |
| InChI | InChI=1S/C7H6BrClO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 | [2] |
Molecular Structure
The molecular structure of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is defined by a benzene ring substituted at positions 1, 3, and 5. The sulfonyl chloride group (-SO₂Cl) is at position 1, a bromine atom (-Br) at position 3, and a methoxy group (-OCH₃) at position 5.
Caption: Molecular structure of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Synthesis
The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is typically achieved through the electrophilic aromatic substitution of 3-bromoanisole with chlorosulfonic acid. This method is a standard procedure for the preparation of aryl sulfonyl chlorides.
Experimental Protocol (Representative)
Caption: Experimental workflow for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent like chloroform is used to dissolve the starting material and to control the reaction temperature. It does not react with the highly reactive chlorosulfonic acid.
-
Low Temperature: The reaction is conducted at a low temperature (0-5 °C) during the addition of chlorosulfonic acid to control the exothermic reaction and to minimize the formation of by-products.
-
Slow Addition: Chlorosulfonic acid is added dropwise to maintain control over the reaction rate and temperature.
-
Quenching on Ice: The reaction is quenched by pouring the mixture onto ice to decompose any unreacted chlorosulfonic acid and to facilitate the precipitation of the product.
-
Extraction and Washing: The product is extracted into an organic solvent, and the organic layer is washed to remove any remaining acid and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried to remove residual water, and the solvent is evaporated to isolate the crude product.
Reactivity and Applications in Drug Development
The reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group, which is a strong electrophile. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively. The bromine atom on the aromatic ring is relatively unreactive under these conditions but can be utilized for further modifications using cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, in subsequent synthetic steps.[6]
The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in further electrophilic substitution reactions, although the sulfonyl chloride group is strongly deactivating.
Role in Medicinal Chemistry
The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[7] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions.
3-Bromo-5-methoxybenzene-1-sulfonyl chloride serves as a valuable precursor for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The bromo and methoxy substituents allow for fine-tuning of the molecule's properties to enhance its biological activity and pharmacokinetic profile. For instance, studies on structurally related methoxy- and bromo-substituted N-phenyl benzenesulfonamides have revealed potent cytotoxic compounds, particularly against human breast adenocarcinoma cell lines.[7][8] These findings underscore the potential of using building blocks like 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in the development of new anticancer agents.[7]
Safety and Handling
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a reactive and potentially hazardous chemical. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a versatile and valuable reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined molecular structure and the reactivity of its sulfonyl chloride group make it an ideal starting material for the preparation of a diverse range of sulfonamide and sulfonate ester derivatives. The presence of the bromo and methoxy groups provides additional opportunities for structural modification, enabling the optimization of biological activity and drug-like properties. As the demand for novel therapeutics continues to grow, the utility of such specialized building blocks in the design and synthesis of new drug candidates is expected to increase.
References
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González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports, 11(1), 9128. [Link]
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Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]
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PubChemLite. 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). [Link]
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González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. bioRxiv. [Link]
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Chem-Impex. 3-Bromo-5-methoxypyridine. [Link]
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A Technical Guide to the Spectral Analysis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Predicted
In the landscape of chemical research and development, the structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this endeavor. This guide provides an in-depth technical analysis of the expected spectral data for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride .
It is important to note that while this document is structured as a comprehensive guide, publicly available, experimentally verified spectra for this specific compound are limited. Therefore, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. The protocols and interpretations herein are designed to serve as a valuable resource for researchers working with this and similar molecules, providing a strong theoretical framework for experimental design and data interpretation.
Molecular Structure and Spectroscopic Overview
3-Bromo-5-methoxybenzene-1-sulfonyl chloride possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group, along with the steric and electronic influence of the bromine atom, dictates the chemical environment of each atom and bond within the molecule.
Caption: Molecular structure of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are the solvents of choice for NMR analysis[1].
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is expected to show signals in the aromatic and aliphatic regions. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents[2]. The sulfonyl chloride group is strongly electron-withdrawing, deshielding the protons, while the methoxy group is electron-donating, causing a shielding effect[2][3].
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.90 | Singlet | 3H | Methoxy (O-CH₃) |
| ~7.50 | Triplet (t) | 1H | H-4 |
| ~7.70 | Triplet (t) | 1H | H-6 |
| ~7.85 | Triplet (t) | 1H | H-2 |
Causality Behind Predictions:
-
Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, hence they are expected to appear as a sharp singlet.
-
Aromatic Protons: The three aromatic protons are chemically non-equivalent.
-
H-2 is expected to be the most deshielded due to its position between two electron-withdrawing groups (sulfonyl chloride and bromine).
-
H-6 is also significantly deshielded by the adjacent sulfonyl chloride group.
-
H-4 is likely to be the most shielded of the aromatic protons, being meta to the strongly withdrawing sulfonyl chloride and bromine, and ortho to the donating methoxy group.
-
The multiplicity of each aromatic proton is predicted as a triplet due to small meta-coupling (J ≈ 2-3 Hz) with the other two aromatic protons[3].
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range[2].
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~56.5 | Methoxy (O-CH₃) |
| ~115.0 | C-4 |
| ~122.0 | C-2 |
| ~123.0 | C-Br (C-3) |
| ~132.0 | C-6 |
| ~145.0 | C-SO₂Cl (C-1) |
| ~161.0 | C-OCH₃ (C-5) |
Rationale for Assignments:
-
The methoxy carbon is expected in the typical upfield region for such groups.
-
The carbon atoms directly attached to electronegative substituents (Br, O, S) will be significantly deshielded. The carbon bearing the sulfonyl chloride group (C-1) and the carbon with the methoxy group (C-5) are predicted to be the most downfield of the aromatic carbons.
-
The symmetry of the molecule is low, so six distinct aromatic carbon signals are expected[4][5].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1 second.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 240 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 1024-2048 scans.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity[1].
Predicted Mass Spectrum
The fragmentation of aromatic sulfonyl chlorides often involves the loss of the sulfonyl chloride group or parts of it. A common fragmentation pathway is the loss of SO₂[6][7]. The presence of bromine will result in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.
Table 3: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 284/286 | [M]⁺ (Molecular Ion) |
| 249/251 | [M - Cl]⁺ |
| 220/222 | [M - SO₂]⁺ |
| 185 | [M - SO₂Cl]⁺ |
| 99 | [SO₂Cl]⁺ |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontsize=9, color="#5F6368"];M [label="[M]⁺\nm/z 284/286", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 249/251"]; M_minus_SO2 [label="[M - SO₂]⁺\nm/z 220/222"]; M_minus_SO2Cl [label="[M - SO₂Cl]⁺\nm/z 185"]; SO2Cl [label="[SO₂Cl]⁺\nm/z 99"];
M -> M_minus_Cl [label="- Cl"]; M -> M_minus_SO2 [label="- SO₂"]; M -> M_minus_SO2Cl [label="- SO₂Cl"]; M -> SO2Cl; }
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3-4 kV.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use an electron energy of 70 eV.
-
Acquire data over a mass range of m/z 40-500.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule[1][8].
Predicted IR Spectrum
The IR spectrum of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is expected to show strong characteristic absorption bands for the sulfonyl chloride and other functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980-2850 | C-H stretch (methoxy) | Medium-Weak |
| 1600-1580, 1500-1400 | C=C stretch (aromatic ring) | Medium-Strong |
| 1380-1340 | SO₂ asymmetric stretch | Strong |
| 1190-1160 | SO₂ symmetric stretch | Strong |
| 1250-1200 | C-O stretch (aryl ether) | Strong |
| 900-675 | C-H "oop" (aromatic) | Strong |
| ~600-500 | S-Cl stretch | Strong |
| ~550 | C-Br stretch | Medium-Strong |
Basis for Predictions:
-
Sulfonyl Chloride Group: This group gives rise to two very strong and characteristic stretching bands for the S=O bonds, one asymmetric and one symmetric[8]. The S-Cl stretch is expected at a lower frequency.
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region. The C-H out-of-plane ("oop") bending vibrations are also characteristic and can give clues about the substitution pattern[4].
-
Methoxy Group: The C-H stretching of the methyl group and the strong C-O stretching of the aryl ether are expected in their typical regions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹[1].
-
Conclusion and Future Outlook
This guide provides a detailed, albeit predictive, overview of the spectral characteristics of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. The presented data and protocols are grounded in fundamental spectroscopic principles and serve as a robust framework for any researcher undertaking the experimental characterization of this molecule. The acquisition of actual experimental data would be the definitive next step to validate and refine these predictions, contributing valuable information to the scientific community.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Unknown. (n.d.). Short Summary of C13-NMR Interpretation. [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate. (2022, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]
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Introduction: Strategic Importance of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel therapeutics and complex organic molecules. Designed for researchers, medicinal chemists, and process development scientists, this document delves into two primary synthetic pathways, offering a comparative analysis grounded in mechanistic principles, experimental rigor, and paramount safety considerations.
Aryl sulfonyl chlorides are foundational building blocks in organic synthesis, most notably for the preparation of sulfonamides, a privileged scaffold in medicinal chemistry. The specific substitution pattern of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (CAS No: 1261776-39-9) offers a versatile platform for diversification. The bromine atom provides a handle for cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds. The sulfonyl chloride moiety itself is a highly reactive electrophile, readily engaging with a plethora of nucleophiles. This guide elucidates the most practical and reliable methods for its preparation.
Comparative Analysis of Synthetic Pathways
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. The choice between them hinges on a careful consideration of starting material availability, scalability, and, most critically, safety infrastructure.
-
Pathway 1: Sandmeyer-Type Chlorosulfonylation: This modern approach begins with the corresponding aniline, 3-bromo-5-methoxyaniline. It involves diazotization followed by a copper-catalyzed reaction with a sulfur dioxide surrogate. This route is generally favored for its milder conditions and avoidance of highly corrosive reagents in the primary transformation.[1]
-
Pathway 2: Electrophilic Aromatic Chlorosulfonation: This classical method involves the direct reaction of 3-bromoanisole with chlorosulfonic acid. While atom-economical, this pathway requires stringent handling of chlorosulfonic acid, a dangerously reactive and corrosive substance.[2][3]
The following diagram illustrates these two divergent synthetic strategies.
Caption: Divergent synthetic pathways to the target compound.
Pathway 1: Sandmeyer-Type Chlorosulfonylation from 3-Bromo-5-methoxyaniline (Recommended)
This pathway represents a robust and scalable method that leverages well-established Sandmeyer chemistry, adapted for the synthesis of sulfonyl chlorides.[4][5] The transformation proceeds in two discrete, high-yielding steps without the need to handle gaseous sulfur dioxide, opting instead for a stable solid surrogate.
Core Principle & Mechanistic Rationale
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[6][7] In this context, the aniline is first converted to a highly reactive aryl diazonium salt at low temperatures. This intermediate is not isolated but is used in situ. The subsequent introduction of a sulfur dioxide source (e.g., DABSO, the DABCO-sulfur dioxide adduct) in the presence of a copper(II) catalyst and a chloride source initiates the chlorosulfonylation.[5] The copper catalyst facilitates a single-electron transfer (SET) process, leading to the formation of an aryl radical, which then combines with sulfur dioxide. Subsequent oxidation and reaction with chloride yield the desired sulfonyl chloride.[6] This method's trustworthiness stems from its operational simplicity and the avoidance of accumulating the potentially explosive diazonium salt.[5]
Experimental Protocol
Step 1a: In Situ Diazotization of 3-Bromo-5-methoxyaniline
This procedure must be conducted at or below 0-5 °C to ensure the stability of the diazonium salt intermediate.
| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose |
| 3-Bromo-5-methoxyaniline | 2.02 g (10.0 mmol) | Starting Material[8] |
| Acetonitrile (MeCN) | 40 mL | Solvent |
| 37% Hydrochloric Acid | 2.0 mL (~20 mmol) | Acid catalyst; Chloride source |
| tert-Butyl nitrite | 1.3 mL (11.0 mmol) | Diazotizing agent |
| Temperature | -5 to 0 °C | Critical for diazonium stability |
| Reaction Time | 15-20 minutes | Formation of diazonium salt |
Methodology:
-
Charge a 100 mL three-necked flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, with 3-bromo-5-methoxyaniline and acetonitrile.
-
Cool the resulting solution to -5 °C using an ice-salt bath.
-
Slowly add the concentrated hydrochloric acid, ensuring the temperature remains below 0 °C.
-
Add tert-butyl nitrite dropwise over 15 minutes. A slight color change may be observed.
-
Stir the resulting clear yellow solution of the diazonium salt at -5 to 0 °C for an additional 15 minutes before proceeding directly to the next step. Caution: Do not isolate the diazonium salt.
Step 1b: Copper-Catalyzed Chlorosulfonylation
| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose |
| DABSO (DABCO-SO₂) | 1.44 g (6.0 mmol) | SO₂ Surrogate[4] |
| Copper(II) Chloride (CuCl₂) | 67 mg (0.5 mmol) | Catalyst |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 12-18 hours | Completion of reaction |
Methodology:
-
To the cold diazonium salt solution from Step 1a, add DABSO and copper(II) chloride in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir under a nitrogen atmosphere. Vigorous nitrogen evolution will be observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-18 hours).
-
Upon completion, carefully quench the reaction by adding it to 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 3-bromo-5-methoxybenzene-1-sulfonyl chloride as a solid or oil.
Caption: Experimental workflow for the Sandmeyer-type synthesis.
Pathway 2: Electrophilic Chlorosulfonation of 3-Bromoanisole
This classical approach is direct but demands a high degree of caution due to the hazardous nature of the primary reagent, chlorosulfonic acid.[9][10]
Core Principle & Mechanistic Rationale
This reaction is a classic electrophilic aromatic substitution (EAS). Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium cation (SO₂Cl⁺), which is generated in situ.[11] The aromatic ring of 3-bromoanisole attacks this potent electrophile. The regiochemical outcome is dictated by the directing effects of the substituents. The methoxy group is a strongly activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. The sulfonation occurs at the C1 position, which is ortho to the methoxy group and meta to the bromo group, representing a sterically accessible and electronically favorable position.
Safety Imperatives: Handling Chlorosulfonic Acid
Trustworthiness in protocol design necessitates an uncompromising focus on safety. Chlorosulfonic acid is a colorless to yellow fuming liquid that is extremely corrosive and reacts violently with water, generating toxic hydrochloric acid and sulfuric acid fumes.[2][12]
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[3]
-
Reaction Setup: Ensure all glassware is scrupulously dried to prevent violent reactions. The reaction should be equipped with a means to control and vent the HCl gas produced.
-
Quenching: The reaction must be quenched by pouring it slowly onto crushed ice with vigorous stirring. Never add water to the reaction mixture. [12]
Experimental Protocol
| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose |
| 3-Bromoanisole | 1.87 g (10.0 mmol) | Starting Material[13][14] |
| Chloroform (or DCM) | 5 mL | Solvent |
| Chlorosulfonic Acid | 2.0 mL (~30.0 mmol) | Chlorosulfonating Agent[15] |
| Temperature | -5 to 0 °C (addition) | Control reaction exotherm |
| Reaction Time | 1.5 hours | Completion of reaction |
Methodology:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromoanisole in chloroform.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Add chlorosulfonic acid dropwise via an addition funnel over 30 minutes. The temperature must be maintained below 0 °C. HCl gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[15]
-
Prepare a separate large beaker containing a substantial amount of crushed ice (~100 g).
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 20 mL).
-
Combine all organic layers, wash with cold water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude sulfonyl chloride.[15]
Caption: Experimental workflow for electrophilic chlorosulfonation.
Conclusion and Recommendation
Both pathways presented are chemically viable for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. However, for general laboratory applications, Pathway 1 (Sandmeyer-Type Chlorosulfonylation) is strongly recommended. The primary drivers for this recommendation are the significantly improved safety profile, which avoids the use of neat chlorosulfonic acid, and the operational simplicity of the protocol.[5] While the direct chlorosulfonation of 3-bromoanisole is faster, the associated hazards require specialized equipment and handling expertise that may not be available in all research settings. The Sandmeyer approach provides a reliable, high-yielding, and safer route to this valuable synthetic intermediate.
References
- International Chemical Safety Cards. (n.d.). CHLOROSULFONIC ACID (ICSC 1039).
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Chlorosulphonic Acid.
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951–5955. [Link][4][5]
-
National Center for Biotechnology Information. (n.d.). Chlorosulfonic acid. PubChem Compound Database. Retrieved from [Link][9]
- Veolia North America. (n.d.). Chlorosulfonic Acid.
-
Schäfer, G., & Willis, M. C. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Organic Letters, 26, 5951–5955.[1]
- CAMEO Chemicals. (n.d.). CHLOROSULFONIC ACID. National Oceanic and Atmospheric Administration.
-
Hegedüs, C., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link][6][7]
-
Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Thieme, 20(09), 0938.[1]
-
Hegedüs, C., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health. [Link][7]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
-
Moody, C. J., & Rees, C. W. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(12), 1935-1941. [Link][16]
-
Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link][17]
-
ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link][18]
- Reddit. (2020). Chlorosulfonation mechanism explanation. r/OrganicChemistry.
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoanisole. PubChem Compound Database. Retrieved from [Link][13]
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An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group
Introduction
The sulfonyl chloride functional group, R-SO₂Cl, is a cornerstone of modern organic and medicinal chemistry.[1] Its structure, featuring a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom, underpins its high reactivity.[1] This reactivity stems from the potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[1][2][3] Consequently, the chloride ion serves as an excellent leaving group, facilitating a wide range of synthetic transformations.[1][3] This guide provides a comprehensive exploration of the core reactivity of sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Reactivity: Nucleophilic Substitution at Sulfur
The principal reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[1] The mechanism of this reaction is nuanced and can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[2]
In the stepwise mechanism, a nucleophile attacks the electrophilic sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate.[1] This intermediate subsequently collapses, expelling the chloride ion to yield the final substituted product.[1] The stability of the chloride anion makes this final step highly favorable.[1]
Key Synthetic Transformations
The electrophilic nature of sulfonyl chlorides enables them to react with a diverse array of nucleophiles, leading to the synthesis of important classes of organic compounds, most notably sulfonamides and sulfonate esters.[1][3]
Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine is a traditional and widely used method for synthesizing sulfonamides. This reaction is of paramount importance in the pharmaceutical industry, as the sulfonamide moiety is a key structural feature in numerous drugs, including antibiotics and antihypertensive medications.[3] The reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
-
Causality in Experimental Choice: The choice of base is critical. Non-nucleophilic bases like pyridine or triethylamine are often employed to avoid competition with the amine nucleophile.[5] The reaction conditions can be tailored to accommodate sensitive functional groups within the reacting molecules.
Sulfonate Ester Formation
Sulfonyl chlorides react with alcohols to produce sulfonate esters.[3][4] This transformation is a cornerstone of organic synthesis as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group).[5][6] Commonly used sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).[6][7] The resulting sulfonate esters are versatile intermediates for subsequent nucleophilic substitution and elimination reactions.[5][6]
-
Trustworthiness in Protocol: The tosylation of an alcohol with TsCl, for instance, proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction.[5] This stereochemical predictability is a hallmark of a self-validating and trustworthy protocol.
Factors Influencing Reactivity
The reactivity of sulfonyl chlorides is not static and can be significantly influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups on the 'R' moiety of the sulfonyl chloride increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky substituents on either the sulfonyl chloride or the nucleophile can impede the reaction rate due to steric hindrance, making the approach to the electrophilic sulfur center more difficult.[8]
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents are often preferred as they can solvate the transition state and facilitate the reaction without interfering with the nucleophile.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.[9]
-
Catalysts: The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of sulfonate ester formation, especially for less reactive alcohols.[5]
-
Quantitative Data on Sulfonylation Reactions
The efficiency of sulfonylation reactions is highly dependent on the specific substrates and conditions employed. The following table summarizes representative yields for the formation of sulfonamides and sulfonate esters.
| Sulfonyl Chloride | Nucleophile | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Aniline | Pyridine | Dichloromethane | >95 | |
| Methanesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane | 98 | |
| p-Toluenesulfonyl Chloride | Ethanol | Pyridine | Chloroform | 92 | [5] |
| Methanesulfonyl Chloride | 1-Butanol | Triethylamine | Dichloromethane | 95 | [10] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis from a Sulfonyl Chloride
This protocol describes a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Tosylation of an Alcohol
This protocol outlines a general method for the synthesis of a tosylate ester from an alcohol and p-toluenesulfonyl chloride (TsCl).
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (as solvent and base)
-
Anhydrous dichloromethane (DCM) (optional, as co-solvent)
-
1 M Copper (II) sulfate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in pyridine in a round-bottom flask under an inert atmosphere. For less soluble alcohols, anhydrous DCM can be used as a co-solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add TsCl (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring by TLC.[5]
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M copper (II) sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylate by recrystallization or column chromatography.
Visualization of Reaction Mechanisms
Nucleophilic Substitution at a Sulfonyl Chloride
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Specialized Applications in Drug Development
Use as Protecting Groups
The sulfonyl group is an effective protecting group for amines due to its stability under a wide range of acidic and basic conditions.[7][11] The reaction of an amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (Ts-Cl) or 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), forms a stable sulfonamide.[11][12] This transformation significantly reduces the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions during multi-step syntheses.[11] The choice of sulfonyl chloride is crucial, as some, like the nosyl (Ns) group, can be removed under milder conditions than others.[7]
Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent reagent that reacts with primary and secondary amino groups to produce stable, fluorescent sulfonamide adducts.[13][14][15] This property is widely utilized in biochemistry for protein sequencing and amino acid analysis.[13][14] The mild reaction conditions and the small size of the dansyl group make it a valuable tool for studying protein structure and dynamics.[16][17] However, it is important to note that dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and can hydrolyze in aqueous environments.[15][16]
Reduction of Sulfonyl Chlorides
Sulfonyl chlorides can be reduced to various other sulfur-containing functional groups. For example, reduction with lithium aluminum hydride or zinc can yield thiols.[18][19] Other reducing agents, like sodium cyanoborohydride, can convert sulfonyl chlorides to the corresponding disulfides.[20] These reductive transformations further expand the synthetic utility of the sulfonyl chloride functional group.
Conclusion
The sulfonyl chloride functional group is a remarkably versatile and reactive moiety that plays a pivotal role in modern organic synthesis and drug development. Its high electrophilicity allows for a wide range of nucleophilic substitution reactions, leading to the formation of crucial classes of compounds such as sulfonamides and sulfonate esters. A thorough understanding of the factors influencing its reactivity, coupled with robust and well-defined experimental protocols, empowers researchers to harness the full potential of this important functional group in the creation of complex and biologically active molecules.
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REDUCTION OF SULFONYL CHLORIDES WITH SODIUM CYANOBOROHYDRIDE.
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The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides.
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Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F.
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem. 5
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4-Toluenesulfonyl chloride - Wikipedia.
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-
Reduction of Sulfonyl Chlorides - Organic Chemistry Portal.
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - iupac.
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Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society.
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Alcohol to Mesylate using MsCl, base - Organic Synthesis.
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Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews.
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Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
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-
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.
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Stability and storage conditions for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (CAS No: 1261776-39-9).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the compound's integrity and promote safe laboratory practices.
Core Chemical Profile and Significance
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative with the molecular formula C₇H₆BrClO₃S.[1][3] Its structure, featuring a reactive sulfonyl chloride group (-SO₂Cl) on a substituted benzene ring, makes it a valuable intermediate in organic synthesis. Aryl sulfonyl chlorides are pivotal precursors for the synthesis of sulfonamides, a class of compounds with broad therapeutic applications, including antibacterial agents and protease inhibitors. The stability of this reagent is paramount to achieving reliable and reproducible results in these synthetic pathways.
Understanding the Chemical Stability and Reactivity
The stability of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dictated by the high reactivity of the sulfonyl chloride functional group. Proper handling and storage are not merely recommendations but prerequisites for maintaining its chemical integrity.
Primary Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction, typically following an Sₙ2 mechanism, leads to the formation of the corresponding sulfonic acid, rendering the compound inactive for its intended sulfonylation reactions.[4]
Safety data sheets consistently emphasize that the compound is moisture-sensitive and may react violently with water.[5] Therefore, exposure to atmospheric moisture, humid air, or wet solvents must be strictly avoided.[5][6] The low aqueous solubility of some aryl sulfonyl chlorides can offer a degree of protection against hydrolysis, but this should not be relied upon as a primary stability measure.[7][8]
Incompatible Materials and Hazardous Reactions
To prevent degradation and ensure safety, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride must be stored away from a range of incompatible materials.[5][6][9]
-
Water and Moisture: As detailed above, leads to rapid hydrolysis.[5]
-
Strong Bases, Alcohols, and Amines: These nucleophiles will readily react with the sulfonyl chloride group to form sulfonates or sulfonamides, consuming the reagent.[6][9]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[5][6][9]
-
Acids and Strong Reducing Agents: Also listed as incompatible materials that may cause hazardous reactions.[9]
-
Metals: Certain metals may catalyze decomposition.[10]
Contact with these substances will not only compromise sample purity but could also lead to exothermic reactions or the liberation of toxic gases.[9]
Thermal and Photolytic Stability
While stable under recommended storage conditions, exposure to heat should be avoided.[11] Elevated temperatures accelerate the rate of degradation, particularly in the presence of trace moisture. The compound should be stored in a cool environment and away from direct sunlight or other heat sources to prevent thermal decomposition.[11]
Recommended Storage and Handling Protocols
The following protocols are designed as a self-validating system to preserve the quality of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride from receipt to disposal.
Quantitative Storage Recommendations
For maximum shelf-life and purity, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place.[6][9][11] Refrigeration at 2-8°C is often recommended.[12] | Minimizes the rate of hydrolytic and thermal degradation. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon).[5][6] | Prevents exposure to atmospheric moisture, the primary cause of hydrolysis. |
| Container | Tightly closed, original container.[5][6][13] | Prevents moisture ingress and contamination. Store in a corrosives area.[6][9] |
| Location | Well-ventilated area.[6][9][11] | Ensures safety in case of accidental release of corrosive vapors. |
Workflow for Compound Handling and Stability Assessment
The following diagram outlines the critical decision points and workflow for maintaining the integrity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Caption: Logical workflow for receiving, storing, and handling the compound.
Experimental Protocol: Safe Use in a Laboratory Setting
This protocol provides a step-by-step methodology for safely handling 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in a typical sulfonylation reaction.
Objective: To safely dispense the reagent and set up a reaction while minimizing degradation.
Prerequisites:
-
A properly functioning chemical fume hood.
-
Source of inert gas (Nitrogen or Argon) with appropriate manifold or Schlenk line.
-
Oven-dried or flame-dried glassware.
-
Anhydrous solvents.
Personal Protective Equipment (PPE):
-
Chemical safety goggles and a face shield.[6]
-
Appropriate chemical-resistant gloves (inspect before use).[12]
-
A lab coat.[6]
Methodology:
-
Work Area Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Set up all necessary dry glassware and equipment within the fume hood.
-
Purge the reaction vessel with inert gas.
-
-
Reagent Handling:
-
Allow the container of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Transfer the container into an inert atmosphere glovebox, or handle it under a positive flow of inert gas.
-
Quickly weigh the required amount of the solid into a separate, dry container. Avoid using the same spatula for other reagents.
-
Immediately and securely reseal the main container, purge the headspace with inert gas, and wrap the cap with paraffin film for extra protection.
-
-
Reaction Setup:
-
Add the weighed reagent to the reaction vessel containing the anhydrous solvent under a positive pressure of inert gas.
-
Proceed with the addition of other reactants as dictated by the specific synthetic procedure.
-
-
Post-Use and Cleanup:
-
Return the main container to its designated cool, dry, and inert storage location.[6][12]
-
Any unused reagent that has been dispensed should be considered contaminated and disposed of according to institutional hazardous waste protocols. Do not return it to the original bottle.
-
Thoroughly wash any contaminated clothing or PPE before reuse.[5][11]
-
By adhering to this structured approach, researchers can ensure the high reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is leveraged for productive synthesis rather than lost to premature degradation.
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- Thermo Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
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- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
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- Angene Chemical. (2025, January 22). Safety Data Sheet.
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An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process where the strategic use of chemical intermediates is paramount.[1][2][3][4] These intermediates are the foundational building blocks that, through a series of carefully orchestrated chemical reactions, are transformed into the final drug substance.[1][2][4] This guide provides a comprehensive technical overview of the critical role of intermediates in pharmaceutical synthesis. It delves into their classification, strategic importance in retrosynthesis, key synthetic methodologies, and the pivotal role of protecting groups. Through illustrative case studies of blockbuster drugs, this paper will illuminate the practical application of these principles, offering researchers, scientists, and drug development professionals a deeper understanding of the causality behind synthetic choices and the self-validating systems required for robust pharmaceutical manufacturing.
The Strategic Core: Understanding Pharmaceutical Intermediates
In the intricate journey from raw materials to a life-saving medication, pharmaceutical intermediates are the chemical compounds formed during the synthesis of an API.[1][2][4] They are not the final drug product but are essential precursors.[1] The quality, purity, and availability of these intermediates directly influence the efficacy, safety, and cost-effectiveness of the final drug.[1]
The strategic decision to break down a complex synthesis into a series of intermediate steps is a cornerstone of modern process chemistry. This approach offers several distinct advantages:
-
Risk Mitigation: Isolating stable intermediates at various stages allows for purification and characterization, ensuring that any impurities or side products are removed before proceeding.[] This compartmentalizes risk; a failure in one step only affects that specific intermediate batch, not the entire synthesis.[]
-
Improved Purity and Yield: Each intermediate stage provides an opportunity for targeted purification through techniques like crystallization, chromatography, or distillation.[] This stepwise purification is often more effective and economical than attempting to purify a complex final API from a multitude of byproducts, ultimately leading to a higher overall yield of the pure API.[]
-
Enhanced Selectivity: Multi-step syntheses allow for precise control over reaction conditions at each stage.[] This is crucial for achieving high chemo-, regio-, and stereoselectivity, especially in complex molecules with multiple reactive sites.[]
Classification of Key Intermediates
Pharmaceutical intermediates can be broadly categorized based on their chemical structures and applications. Common classes include:
-
Heterocyclic Compounds: These are core structures in a vast number of drugs.[6] Rings containing atoms like nitrogen, oxygen, or sulfur (e.g., imidazole, pyridine, thiazole) are prevalent in APIs such as the anti-hypertensive drug Losartan.[6]
-
Chiral Compounds: Chirality is a critical factor in drug efficacy and safety, as different enantiomers of a molecule can have vastly different biological activities.[7][] Chiral intermediates are essential for producing single-enantiomer drugs, thereby enhancing therapeutic effects and minimizing potential side effects from the inactive or harmful enantiomer.[7][][9]
-
Fluorinated Compounds: The introduction of fluorine atoms into a molecule can significantly enhance a drug's efficacy, metabolic stability, and bioavailability.[6]
-
Amino Acids and Derivatives: These serve as versatile precursors for a wide range of drugs, particularly in the synthesis of peptides, protein-based drugs, and other chiral substances.[10]
-
Boronic Acids: These intermediates are highly valuable in carbon-carbon bond-forming reactions, such as the Suzuki coupling, and are used to synthesize various anti-inflammatory, anti-tumor, and anti-viral agents.[10]
Retrosynthesis: The Logic of Molecular Deconstruction
The design of a synthetic route for a complex API begins with a logical process known as retrosynthetic analysis. This involves mentally deconstructing the target molecule into simpler, commercially available starting materials by breaking key bonds and identifying strategic intermediates.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
The Art of Protection: Enabling Chemoselectivity
In molecules with multiple reactive functional groups, it is often necessary to temporarily "mask" or protect certain groups to prevent them from reacting under specific conditions. [11][12]This is the role of protecting groups. [11] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the desired reaction conditions.
-
Easy to remove in high yield under mild conditions that do not affect other parts of the molecule. [13] Table 1: Common Protecting Groups in Pharmaceutical Synthesis [12][13][14]
Functional Group Protecting Group Abbreviation Common Deprotection Conditions Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA) Amine Benzyloxycarbonyl Cbz or Z Hydrogenolysis (H₂, Pd/C) Alcohol tert-Butyldimethylsilyl ether TBDMS Fluoride source (e.g., TBAF) Alcohol Benzyl ether Bn Hydrogenolysis (H₂, Pd/C) Carboxylic Acid Methyl or Ethyl ester Me, Et Base- or acid-catalyzed hydrolysis Carboxylic Acid Benzyl ester Bn Hydrogenolysis (H₂, Pd/C) | Carbonyl | Acetal/Ketal | - | Aqueous acid |
The concept of orthogonal protection is particularly powerful in complex syntheses. This involves using multiple protecting groups in the same molecule that can be removed selectively under different, non-interfering conditions. [11][12]
Case Studies: Intermediates in Action
Examining the synthesis of well-known drugs provides concrete examples of the strategic importance of key intermediates.
Oseltamivir (Tamiflu®)
The synthesis of the antiviral drug Oseltamivir highlights the critical role of a single key intermediate: shikimic acid . [15][16]
-
The Key Intermediate: Shikimic acid, a naturally occurring compound, provides the necessary chiral framework for the Oseltamivir molecule. [15]It is extracted from Chinese star anise or produced via microbial fermentation. [15]* The Synthesis: The industrial synthesis involves a multi-step process to convert shikimic acid into Oseltamivir. Key transformations include esterification, protection of hydroxyl groups, and the stereoselective introduction of an amino group, often via a potentially hazardous azide intermediate. [17]The challenges associated with the supply of shikimic acid and the use of azide chemistry have driven extensive research into alternative synthetic routes.
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Commercial suppliers of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride for Advanced Research Applications
Commercial Sourcing and Product Specifications
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a specialized reagent available through several chemical suppliers catering to the research and development sector. When sourcing this compound, it is imperative to consider not only the listed purity but also the supplier's reputation for quality control and batch-to-batch consistency. Below is a comparative summary of offerings from notable suppliers.
Table 1: Commercial Supplier Specifications
| Supplier/Brand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
|---|---|---|---|---|
| BLDpharm | 1261776-39-9[1] | C₇H₆BrClO₃S[1][2] | 285.54[2] | 95%[1] |
| Fluorochem Ltd. | 1261776-39-9[3] | C₇H₆BrClO₃S[2] | 285.54[2] | N/A |
| ChemBK Listing | 1261776-39-9[2] | C₇H₆BrClO₃S[2] | 285.54[2] | Varies by Supplier |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and analytical methods used.
Physicochemical Properties and Structural Information
Understanding the fundamental properties of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is critical for its proper handling, storage, and use in chemical reactions.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261776-39-9 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₃S | [1][2] |
| Molecular Weight | 285.54 g/mol | [2] |
| Predicted Density | 1.717 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 353.1 ± 32.0 °C | [2] |
| InChIKey | NTCPGLAJHCYHGG-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl |[4] |
The structure contains an aromatic ring substituted with a bromo, a methoxy, and a sulfonyl chloride group. The sulfonyl chloride moiety is a highly reactive functional group, making the compound an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives, which are prevalent in medicinal chemistry.
Safety, Handling, and Storage Protocols
As a reactive sulfonyl chloride, this compound presents several hazards that necessitate strict safety protocols. The Globally Harmonized System (GHS) classifications highlight its potential risks.
Hazard Identification and Precautions:
-
Classification: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory tract irritation).[3]
-
Signal Word: Warning.[3]
-
Hazard Statements:
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[6] Wash hands thoroughly after handling.[3]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[3]
Storage Recommendations:
-
Conditions: Store in a cool, dry, and well-ventilated place.[3]
-
Container: Keep the container tightly closed to prevent moisture ingress, which can hydrolyze the sulfonyl chloride group.[3]
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Synthetic Utility and Application in Drug Discovery
Substituted benzenesulfonyl chlorides are foundational building blocks in modern synthetic chemistry, particularly in the development of novel therapeutic agents. The primary utility of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride lies in its ability to react with nucleophiles, most notably amines, to form stable sulfonamide linkages.
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern of this reagent—a bromine atom and a methoxy group—offers distinct advantages:
-
Vector for Further Functionalization: The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular complexity at a later stage of the synthesis.
-
Modulation of Physicochemical Properties: The methoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, key parameters in property-based drug design.[7]
Caption: Logical workflow from sourcing and QC to synthetic application.
Representative Synthetic Protocol: Sulfonylation
The synthesis of sulfonyl chlorides from the corresponding bromoanisole is a standard transformation. The following protocol is a representative procedure for the chlorosulfonylation of a bromoanisole derivative, illustrating the key experimental considerations.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: A solution of the starting material, 3-bromoanisole, in a dry, non-reactive solvent like chloroform is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: The reaction vessel is cooled to between -5 °C and 0 °C using an ice-salt bath. This is a critical step to control the highly exothermic reaction between the aromatic compound and chlorosulfonic acid, preventing side reactions and degradation.
-
Reagent Addition: Chlorosulfonic acid is added dropwise to the cooled solution over a period of 30-60 minutes.[8] The slow addition rate is essential for maintaining temperature control.
-
Reaction Progression: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.[8]
-
Workup: The reaction mixture is carefully poured onto crushed ice to quench the reaction and decompose any remaining chlorosulfonic acid. The product is then extracted into an organic solvent.[8]
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified if necessary.
Quality Control: Purity Verification Protocol
While suppliers provide a Certificate of Analysis, independent verification provides the highest level of confidence. Argentometric titration is a robust and reliable method for determining the purity of sulfonyl chlorides by quantifying the hydrolyzable chloride.
Protocol: Purity Determination by Argentometric Titration
-
Sample Preparation: Accurately weigh approximately 200-300 mg of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride into an Erlenmeyer flask.
-
Hydrolysis: Add 25 mL of acetone to dissolve the sample, followed by 25 mL of deionized water to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and hydrochloric acid (HCl). Stir for 10 minutes.
-
Indicator: Add 1 mL of potassium chromate solution as an indicator. The solution will appear yellow.
-
Titration: Titrate the generated HCl with a standardized 0.1 M silver nitrate (AgNO₃) solution. The endpoint is the first appearance of a persistent reddish-brown precipitate of silver chromate (Ag₂CrO₄).
-
Calculation: The purity is calculated based on the volume of AgNO₃ titrant used, its molarity, and the initial mass of the sample.
This protocol provides a self-validating system for reagent quality before its commitment to complex, multi-step syntheses, thereby upholding the principles of experimental integrity.
References
- CymitQuimica. (2024). Safety Data Sheet: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
- Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
- Angene Chemical. (2025). Safety Data Sheet: 3-Bromo-5-methylbenzene-1-sulfonyl chloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2-methoxybenzenesulfonyl chloride.
- PubChemLite. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S).
- Di Donato, M., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.
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- 4. PubChemLite - 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]
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- 6. angenechemical.com [angenechemical.com]
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- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
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Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides utilizing 3-Bromo-5-methoxybenzene-1-sulfonyl chloride as a key intermediate. Sulfonamides are a vital class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The strategic incorporation of the 3-bromo-5-methoxybenzene moiety can significantly influence the physicochemical properties of the final sulfonamide, offering a valuable scaffold for lead optimization in drug discovery.[1] This guide details a robust and reproducible protocol, discusses the underlying reaction mechanism, provides troubleshooting advice, and emphasizes critical safety considerations.
Introduction
Sulfonamides are characterized by the R-S(=O)₂-NR'R'' functional group and are integral to the development of numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][3] The synthesis of novel sulfonamide derivatives is a cornerstone of modern medicinal chemistry. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a versatile building block that allows for the introduction of a substituted aromatic ring, which can be further functionalized, thereby enabling the exploration of a diverse chemical space.
The classical and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1][4]
Scientific Rationale and Mechanism
The synthesis of sulfonamides from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride and an amine proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride leaving group to form the stable sulfonamide bond.[1][5] A base, such as pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[1][4]
Experimental Protocol: Synthesis of N-Benzyl-3-bromo-5-methoxybenzenesulfonamide
This protocol describes a general procedure for the synthesis of a representative sulfonamide using benzylamine as the amine component.
Materials and Equipment
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-bromo-5-methoxybenzenesulfonamide.[1]
Reaction Workflow Diagram
Caption: Workflow for Sulfonamide Synthesis.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Amine Stoichiometry | 1.1 equivalents | A slight excess ensures complete consumption of the sulfonyl chloride. |
| Base Stoichiometry | 1.5 equivalents | Sufficient to neutralize the generated HCl and catalyze the reaction. |
| Reaction Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction, followed by RT for completion. |
| Reaction Time | 6-18 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Purification Method | Flash Chromatography | Effective for removing unreacted starting materials and byproducts.[6] |
Characterization of the Product
The synthesized sulfonamide can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing characteristic signals for the aromatic and benzyl protons.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Ensure the use of anhydrous solvents and fresh reagents. Sulfonyl chlorides are moisture-sensitive.[7] |
| Insufficient reaction time | Continue monitoring the reaction by TLC until the starting material is consumed. | |
| Multiple Spots on TLC | Incomplete reaction | Allow the reaction to proceed for a longer duration. |
| Side reactions | Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C to minimize side product formation. | |
| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[1] |
Safety Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols due to their corrosive and reactive nature.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Fume Hood: All manipulations involving sulfonyl chlorides must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]
-
Moisture Sensitivity: Sulfonyl chlorides react exothermically with water and moisture to produce corrosive hydrochloric acid and sulfonic acid.[7] Ensure all glassware is flame-dried and use anhydrous solvents.
-
Quenching: Unused sulfonyl chloride should be quenched carefully by slowly adding it to a stirred solution of a weak base like sodium bicarbonate.
-
Spill Response: In case of a spill, absorb the material with a dry, inert absorbent such as sand or vermiculite and dispose of it as hazardous waste. Do not use water.[9]
Conclusion
The synthesis of sulfonamides using 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a robust and versatile method for generating novel compounds with potential therapeutic applications. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently and efficiently synthesize a wide range of sulfonamide derivatives for their drug discovery programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Wikipedia. (n.d.). Sulfonamide.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- CymitQuimica. (2010). SAFETY DATA SHEET.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- PubMed. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- UCL. (n.d.). The Synthesis of Functionalised Sulfonamides.
- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- PubChemLite. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S).
- Wikipedia. (n.d.). Sulfonamide (medicine).
- National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides.
- YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID..
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- 9. nj.gov [nj.gov]
Synthesis of N-Substituted 3-Bromo-5-methoxybenzenesulfonamides: An Application and Protocol Guide
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of N-substituted sulfonamides through the reaction of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride with various primary and secondary amines. Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities.[1] This document outlines the underlying chemical principles, step-by-step experimental procedures, safety considerations, and purification techniques pertinent to this important transformation, tailored for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a vital structural motif in medicinal chemistry, prized for its ability to mimic the geometry of an amide bond while offering distinct physicochemical properties such as improved metabolic stability and altered hydrogen bonding capabilities. This has led to the incorporation of the sulfonamide core in a diverse array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for the synthesis of sulfonamides.[1]
The specific focus of this guide, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, serves as a versatile building block, allowing for the introduction of a substituted aromatic ring with defined vectors for further functionalization, making it a valuable tool in the generation of compound libraries for drug discovery programs.
Reaction Mechanism and Scientific Principles
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as a leaving group. The overall reaction is facilitated by the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
dot graph "Sulfonamide_Formation_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .dot
Caption: General workflow for sulfonamide synthesis.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all reagents is paramount for safe and successful experimentation.
| Compound | Formula | M.W. ( g/mol ) | Storage | Hazard Statements |
| 3-Bromo-5-methoxybenzene-1-sulfonyl chloride | C₇H₆BrClO₃S | 285.54 | Inert atmosphere, Room Temperature | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Pyridine | C₅H₅N | 79.10 | Flammables area | Flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Store in a well-ventilated place | Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, May cause cancer. |
| Primary/Secondary Amines | Varies | Varies | Varies | Generally corrosive and toxic; consult specific SDS. |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, and vapors.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is moisture-sensitive; handle under an inert atmosphere where possible.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride with a primary or secondary amine. The reaction conditions may require optimization for specific amine substrates.
Materials and Reagents:
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes, ethanol, isopropanol)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization or column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 eq).
-
Solvent and Base Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM). To this solution, add anhydrous pyridine (2.0 eq) via syringe.
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the primary or secondary amine (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot
Caption: Step-by-step experimental workflow.
Purification of the Sulfonamide Product
The crude sulfonamide can be purified by either recrystallization or silica gel column chromatography. The choice of method depends on the physical state and purity of the crude product.
Protocol 5.1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products. The selection of an appropriate solvent is critical for successful recrystallization.
Solvent Selection:
-
The ideal solvent should dissolve the sulfonamide at high temperatures but not at room temperature or below.
-
Commonly used solvents for the recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethanol/water or ethyl acetate/hexanes.[3]
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 5.2: Purification by Silica Gel Column Chromatography
For oils or highly impure solids, silica gel column chromatography is the preferred method of purification.
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Characterization
The identity and purity of the final product should be confirmed by appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of solid compounds.
Conclusion
The protocol described herein provides a robust and reliable method for the synthesis of N-substituted 3-Bromo-5-methoxybenzenesulfonamides. This guide emphasizes the importance of understanding the underlying chemical principles and adhering to strict safety protocols. The detailed experimental and purification procedures offer a solid foundation for researchers engaged in the synthesis of novel sulfonamides for drug discovery and development.
References
- CymitQuimica. (2024). Safety Data Sheet: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- National Center for Biotechnology Information. (n.d.).
- ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
- Wikipedia. (n.d.). Sulfonamide.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
- Wikipedia. (n.d.). Hinsberg reaction.
- JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test.
- BenchChem. (n.d.).
- Scilit. (n.d.).
- What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog. (2025).
- Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3-METHOXYBENZENESULFONYL CHLORIDE.
- Google Patents. (n.d.).
- Isolation and Purification of Organic Compounds Recrystalliz
- CUNY. (n.d.).
- Recrystallization and Crystalliz
- ResearchGate. (2020).
- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
- National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
- ResearchGate. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds.
Sources
Application Notes and Protocols for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the sulfonamide moiety remains a cornerstone of medicinal chemistry.[1][2] First introduced to medicine as the revolutionary "sulfa drugs," this functional group has evolved from its initial role in antibacterial therapy to become a privileged scaffold in a vast array of therapeutic agents.[3][4] Its utility stems from its unique properties: it is a metabolically robust bioisostere of amides and carboxylic acids, capable of engaging in crucial hydrogen bonding interactions with biological targets, and its physicochemical properties can be finely tuned to optimize drug candidates.[5][6][7]
3-Bromo-5-methoxybenzene-1-sulfonyl chloride emerges as a particularly valuable, though specialized, building block for the modern medicinal chemist. Its trifunctional nature—the reactive sulfonyl chloride, the synthetically versatile bromine atom, and the modulating methoxy group—offers a strategic platform for generating novel molecular architectures. This guide provides an in-depth exploration of its application, presenting not just protocols, but the scientific rationale behind its use in constructing targeted therapeutic agents.
Physicochemical Properties and Design Rationale
The strategic utility of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is rooted in the distinct roles of its constituent functional groups.
| Property | Data | Source |
| Molecular Formula | C₇H₆BrClO₃S | [8][9] |
| Molecular Weight | 285.54 g/mol | [8][9] |
| CAS Number | 1261776-39-9 | [9] |
| Appearance | Solid (predicted) | [8] |
| Purity | Typically >95% | [9] |
-
The Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site, serving as a potent electrophile for coupling with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[5][10] This reaction is the gateway to the vast chemical space of sulfonamide-based drugs.
-
The Bromo Group (-Br): The bromine atom is a key synthetic handle. It serves as a site for post-sulfonamidation modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).
-
The Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor in ligand-receptor interactions. Its presence can also favorably modulate metabolic stability and lipophilicity.
Core Application: Synthesis of N-Substituted Sulfonamides
The foundational reaction involving 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is its coupling with an amine to form a sulfonamide. This transformation is central to nearly all its applications in drug discovery.
Causality in Experimental Design
The choice of base is critical: a non-nucleophilic organic base like pyridine or triethylamine is used to scavenge the hydrochloric acid (HCl) generated during the reaction.[11][12] This prevents the protonation of the primary amine nucleophile, which would render it unreactive. The reaction is typically initiated at 0°C to control the initial exothermic release of energy, ensuring a controlled reaction and minimizing side-product formation.[12]
General Laboratory Protocol for Sulfonamide Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) or use pyridine as the solvent.
-
Reagent Addition: Dissolve 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: Upon completion, quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate (aq) solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to yield the pure N-substituted 3-bromo-5-methoxyphenylsulfonamide.[11][13]
Workflow Visualization
Caption: General workflow for N-substituted sulfonamide synthesis.
Application Note 1: Scaffolds for Protein Kinase Inhibitors
Protein kinases are critical targets in oncology and inflammation research.[14] The sulfonamide moiety is a privileged functional group in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site.[15] The 3-bromo-5-methoxyphenyl scaffold provides an excellent starting point for generating novel kinase inhibitor libraries.
Design Strategy
The synthesis begins by coupling 3-Bromo-5-methoxybenzene-1-sulfonyl chloride with an amine-containing heterocyclic core known to bind to the hinge region of a target kinase (e.g., an aminopyrimidine or aminopurine). The bromine atom can then be functionalized using a Suzuki coupling to introduce diversity elements that can probe deeper pockets of the ATP-binding site, enhancing potency and selectivity.
Caption: Conceptual binding of a sulfonamide-based kinase inhibitor.
Application Note 2: Development of Novel Anticancer Agents
Recent studies have revealed that benzenesulfonamides with substitution patterns similar to our title compound exhibit potent cytotoxic activity against human cancer cell lines, including breast adenocarcinoma (MCF7).[16] The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization.[16] This presents a compelling rationale for using 3-Bromo-5-methoxybenzene-1-sulfonyl chloride to develop new antimitotic agents.
Synthetic Approach
A library of compounds can be generated by reacting the sulfonyl chloride with a panel of substituted anilines, particularly those with additional methoxy groups, which have been shown to enhance potency.[16] The resulting 3-bromo-5-methoxy-N-(aryl)benzenesulfonamides can be screened for antiproliferative activity and their effects on the cellular microtubule network.
Application Note 3: Probes for Anti-inflammatory Drug Discovery
There is a strong precedent for brominated, oxygenated phenyl compounds possessing significant biological activity. Bromophenols isolated from marine algae, which share the core bromo- and methoxy/hydroxy-phenyl motif, have demonstrated potent anti-inflammatory and antioxidant properties.[17][18][19] These compounds often act by modulating key inflammatory pathways like NF-κB.[17][18]
Hypothesis-Driven Synthesis
By coupling 3-Bromo-5-methoxybenzene-1-sulfonyl chloride with amines known to be present in anti-inflammatory drugs or with novel amino scaffolds, researchers can generate new chemical entities aimed at inflammatory targets. The resulting sulfonamides can be tested in cellular assays for their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[19]
Protocols for Product Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesized compounds for biological testing.
Standard Purification and Analysis Workflow
Caption: Workflow for sulfonamide purification and analysis.
Detailed Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of aromatic protons, the methoxy group singlet (typically ~3.8 ppm), and protons on the amine-derived portion of the molecule. The integration of signals confirms the relative number of protons.
-
¹³C NMR: Confirms the number of unique carbon atoms and the presence of key functional groups.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound, typically observing the [M+H]⁺ or [M+Na]⁺ ions.[20]
-
Infrared (IR) Spectroscopy: The formation of the sulfonamide is confirmed by characteristic stretching bands for the S=O groups (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹) and the N-H group (around 3300 cm⁻¹ for secondary sulfonamides).[20]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. For drug discovery applications, a purity of >95% is typically required.[21]
Conclusion
While not a widely cited reagent itself, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride represents a powerful and versatile platform for medicinal chemistry. Its strategically placed functional groups enable the rapid synthesis of diverse sulfonamide libraries directed toward a multitude of high-value biological targets, including protein kinases, tubulin, and key mediators of inflammation. The protocols and application frameworks provided herein serve as a robust starting point for researchers aiming to leverage this scaffold in the development of next-generation therapeutic agents.
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Application Notes and Protocols for the Development of Kinase Inhibitors Using 3-Bromo-5-methoxybenzene-1-sulfonyl chloride as a Precursor
Introduction: The Strategic Role of Sulfonyl Chlorides in Kinase Inhibitor Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them one of the most important target families for modern drug discovery.[3][4] Within the medicinal chemist's toolkit, sulfonyl chlorides have emerged as indispensable building blocks for the synthesis of novel kinase inhibitors.[5][6] Their high reactivity and versatility allow for the facile introduction of the sulfonamide moiety, a key functional group in many approved and investigational kinase inhibitors.[7][8] The sulfonamide group can act as a hydrogen bond donor and acceptor, forming critical interactions within the ATP-binding pocket of kinases, thereby enhancing inhibitor potency and selectivity.[8]
This document provides detailed application notes and protocols for the utilization of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride as a precursor for the synthesis of a representative kinase inhibitor scaffold. We will explore the rationale behind its use, provide a step-by-step synthetic workflow, and discuss the potential therapeutic implications by contextualizing the synthesized inhibitor within a relevant signaling pathway.
Chemical Profile of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride with the following key structural features that make it an attractive starting material for kinase inhibitor synthesis:
-
Electrophilic Sulfonyl Chloride Group: This is the primary reactive site, readily undergoing nucleophilic attack by amines to form stable sulfonamide linkages.[6]
-
Bromo Substituent: The bromine atom provides a handle for further structural diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl groups to explore the structure-activity relationship (SAR).[9]
-
Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the kinase active site.
| Property | Value |
| CAS Number | 1261776-39-9[10][11] |
| Molecular Formula | C₇H₆BrClO₃S[10][11][12][13] |
| Molecular Weight | 285.54 g/mol [10][11] |
| Appearance | White to off-white solid[11] |
Synthetic Workflow: From Precursor to a Hypothetical Kinase Inhibitor
The following protocol outlines a representative synthesis of a hypothetical kinase inhibitor, N-(4-(pyridin-4-yl)phenyl)-3-bromo-5-methoxybenzenesulfonamide, targeting a hypothetical tyrosine kinase. This two-step process involves an initial sulfonamide formation followed by a Suzuki cross-coupling reaction.
Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.
Protocol 1: Synthesis of Intermediate 1
This step involves the reaction of the sulfonyl chloride with an appropriately functionalized aniline to form the core sulfonamide structure.
Materials:
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride
-
4-Aminophenylboronic acid pinacol ester
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-aminophenylboronic acid pinacol ester (1.1 eq) in anhydrous DCM, add anhydrous pyridine (2.0 eq) at room temperature under an inert atmosphere.
-
Slowly add a solution of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of the Final Kinase Inhibitor
This protocol utilizes the boronic ester of Intermediate 1 for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9]
Materials:
-
Intermediate 1
-
4-Bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-bromopyridine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, N-(4-(pyridin-4-yl)phenyl)-3-bromo-5-methoxybenzenesulfonamide.
Target Context: Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Mutations in components of this pathway, such as BRAF, are prevalent in various cancers.[9] Kinase inhibitors targeting this pathway have shown significant clinical success. The hypothetical inhibitor synthesized in this protocol is designed as a scaffold that could be further optimized to target kinases within this cascade, such as BRAF or MEK.
Caption: The RAS-RAF-MEK-ERK signaling pathway and a potential point of inhibition.
Structure-Activity Relationship (SAR) and Further Development
The synthesized scaffold provides a foundation for extensive SAR studies.[14] Key areas for modification include:
-
The "Eastern" Pyridyl Group: This can be replaced with other heterocycles to probe different interactions in the solvent-exposed region of the kinase active site.
-
The "Western" Bromo-methoxy-phenyl Group: The bromine atom can be substituted via cross-coupling reactions to explore the impact of different substituents on potency and selectivity. The methoxy group's position and identity can also be altered.
-
The Sulfonamide Linker: While generally conserved, minor modifications could be explored, though this is often critical for binding to the kinase hinge region.
Conclusion
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its distinct functional groups allow for a modular and efficient approach to building diverse chemical libraries. The protocols and strategies outlined in this document provide a framework for researchers and drug development professionals to leverage this building block in the quest for new and effective targeted therapies.
References
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- Sulfonyl Chlorides and Sulfonamides. (n.d.). Merck Millipore.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Books.
- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). PMC - NIH.
- Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). (n.d.). PubMed.
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- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Preclinical Pharmacological Evaluation of a Novel Multiple Kinase Inhibitor, ON123300, in Brain Tumor Models. (n.d.). PMC - NIH.
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- Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2025). ResearchGate.
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- Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (n.d.). MDPI.
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Application Note: Strategic Use of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in the Synthesis of Novel Sulfonylurea Herbicides
Abstract
Substituted benzenesulfonyl chlorides are foundational intermediates in the agrochemical industry, particularly for the synthesis of sulfonylurea and sulfonamide herbicides.[1] These herbicides are valued for their high efficacy at low application rates and targeted modes of action. This document provides a detailed technical guide on the application of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride as a key building block for the synthesis of a representative sulfonylurea herbicide. We will explore the reactivity of this intermediate, present a validated, step-by-step synthetic protocol, and discuss the rationale behind the experimental design, thereby providing a comprehensive resource for researchers in herbicide discovery and development.
Introduction to the Intermediate
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride. Its utility in agrochemical synthesis stems from two primary features:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is a powerful electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamide bonds. This reaction is the cornerstone of sulfonylurea synthesis.
-
The Substituted Aromatic Ring: The bromo and methoxy groups on the phenyl ring are not merely passive substituents. They influence the electronic properties of the molecule and can serve as handles for further chemical modification, allowing for the fine-tuning of the final product's herbicidal activity, selectivity, and environmental profile. The specific substitution pattern (meta-bromo and methoxy) is critical in defining the ultimate conformation and binding affinity of the herbicide to its biological target, the acetolactate synthase (ALS) enzyme.[2]
Physicochemical Properties and Specifications
A clear understanding of the starting material's properties is critical for successful and reproducible synthesis.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-5-methoxybenzene-1-sulfonyl chloride | [3] |
| CAS Number | 1261776-39-9 | [4] |
| Molecular Formula | C₇H₆BrClO₃S | [3][5] |
| Molecular Weight | 285.54 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | Generic MSDS |
| Purity | ≥95% | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Core Application: Synthesis of an Exemplary Sulfonylurea Herbicide
To illustrate the utility of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, this guide details its use in the synthesis of a model sulfonylurea herbicide, herein designated Bromeosulfuron . This synthesis involves a two-step, one-pot reaction with a common heterocyclic amine, 2-amino-4,6-dimethoxypyrimidine , a cornerstone component in many commercial herbicides like Rimsulfuron.[6]
Overall Reaction Scheme
The synthesis proceeds in two key stages:
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with the aminopyrimidine to form a sulfonamide intermediate.
-
Sulfonylurea Bridge Formation: In-situ activation of the sulfonamide followed by reaction with an isocyanate equivalent to form the final sulfonylurea linkage. A common and safer alternative to phosgene is the use of phenyl chloroformate to form an activated phenyl carbamate intermediate, which then reacts with the second amine.
The complete, logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for Bromeosulfuron.
Mechanistic Rationale
The core of sulfonylurea synthesis is the formation of the –SO₂–NH–C(O)–NH– bridge that links the aryl and heterocyclic moieties.
-
Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the exocyclic amino group of 2-amino-4,6-dimethoxypyrimidine on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a base like pyridine is crucial; it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[7]
-
Carbamate Activation & Coupling: The resulting sulfonamide is then deprotonated by a stronger base (e.g., K₂CO₃) to form a nucleophilic anion. This anion attacks the carbonyl carbon of phenyl chloroformate, displacing the chloride ion to form an activated N-phenoxycarbonyl sulfonamide intermediate. This intermediate is a stable, handleable equivalent of a highly reactive sulfonyl isocyanate. The final step involves the reaction of this activated intermediate with the heterocyclic amine, where the amine displaces the phenoxy group to form the thermodynamically stable sulfonylurea bridge. This method avoids the use of highly toxic and difficult-to-handle reagents like phosgene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonylurea synthesis.[8][9]
Materials and Equipment
-
Reagents:
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride (≥95%)
-
2-amino-4,6-dimethoxypyrimidine (≥98%)
-
Phenyl chloroformate (≥97%)
-
Anhydrous Pyridine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge a dry 250 mL three-neck flask with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (2.86 g, 10.0 mmol, 1.0 eq) and 2-amino-4,6-dimethoxypyrimidine (1.63 g, 10.5 mmol, 1.05 eq). Add 100 mL of anhydrous acetonitrile.
-
Sulfonamide Formation: Cool the resulting suspension to 0°C using an ice bath. Slowly add anhydrous pyridine (0.87 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes.
-
Causality Note: Slow addition of the base is critical to control the exotherm of the acid-base neutralization and prevent side reactions.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Sulfonylurea Formation: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) to the reaction mixture. Cool the suspension back to 0°C.
-
Slowly add phenyl chloroformate (1.38 mL, 11.0 mmol, 1.1 eq) dropwise.
-
Causality Note: The reaction is cooled again to manage the reactivity of the phenyl chloroformate and ensure selective formation of the activated carbamate intermediate.
-
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor by TLC for the formation of the final product.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Validation Note: The bicarbonate wash removes any unreacted acidic species and byproducts, which is essential for obtaining a clean product after purification.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 7:3 to 1:1) to yield Bromeosulfuron as a white solid.
Expected Characterization Data
-
¹H NMR: Expect characteristic peaks for the aromatic protons on both rings, the methoxy groups, and the two N-H protons of the sulfonylurea bridge (which may be broad).
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺. For Bromeosulfuron (C₁₄H₁₄BrN₅O₆S), the expected monoisotopic mass is approximately 462.98 g/mol .
-
Yield: Typical yields for this type of reaction range from 60-80%.
Safety and Handling
-
Sulfonyl Chlorides: Are moisture-sensitive and corrosive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. They react with water to release HCl gas.
-
Solvents and Reagents: Pyridine and phenyl chloroformate are toxic and should be handled with care in a well-ventilated fume hood. Acetonitrile is flammable.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-Bromo-5-methoxybenzene-1-sulfonyl chloride serves as a versatile and valuable intermediate for the construction of complex sulfonylurea herbicides. The protocol detailed herein provides a robust and reproducible method for synthesizing a model herbicide, demonstrating the key chemical transformations involved. The principles of nucleophilic substitution and carbamate activation are fundamental to this class of synthesis. By understanding the causality behind each experimental step, researchers can adapt this protocol to create diverse libraries of novel agrochemicals for screening and development, ultimately contributing to the advancement of crop protection solutions.
References
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
-
Higher Education Press. (n.d.). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of new herbicides from the class of sulfonylureas. Retrieved from [Link]
- Google Patents. (n.d.). Herbicidal sulphonimidamide compounds. EP0173498B1.
- Google Patents. (n.d.). Herbicidal sulfonamides. EP0165003A2.
- Google Patents. (n.d.). Preparation of sulfonamide herbicide process intermediates. WO2020139734A1.
- Google Patents. (n.d.). Herbicidal sulfonamides. US4127405A.
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ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]
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Jiang, Z., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2335. Available at: [Link]
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Penner, E. A., et al. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 52(49), 6585–6587. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]
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Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of foramsulfuron intermediate of sulfonylurea herbicide. CN106349168A.
- Google Patents. (n.d.). N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound. EP0184385A2.
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PubChem. (n.d.). Rimsulfuron. Retrieved from [Link]
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The Art of the Bond: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-Benzenesulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents, from antibacterial "sulfa drugs" to modern anticancer and antiviral medications.[1][2] The ability to precisely and efficiently functionalize the benzene ring of these structures is paramount for the exploration of new chemical space and the development of next-generation therapeutics. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 3-bromo-benzenesulfonyl derivatives as key building blocks. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic application of these powerful synthetic tools in the context of drug discovery.
The Strategic Advantage of 3-Bromo-Benzenesulfonyl Derivatives
The presence of the strongly electron-withdrawing sulfonyl group (-SO₂R) significantly influences the reactivity of the aryl ring. In the case of 3-bromo-benzenesulfonyl derivatives, this electronic effect, combined with the presence of a bromine atom, creates a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reliable handle for oxidative addition to the palladium catalyst, initiating the catalytic cycle. The sulfonyl group, while deactivating the ring towards electrophilic substitution, can modulate the reactivity of the C-Br bond and influence the properties of the final product.
Core Cross-Coupling Methodologies
This section will detail the application of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the functionalization of 3-bromo-benzenesulfonyl derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in many drug molecules.[3][4][5] The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organohalide.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the 3-bromo-benzenesulfonyl derivative to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.
Diagram of the Suzuki-Mયાura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzenesulfonamide
This protocol describes a general procedure for the coupling of 3-bromobenzenesulfonamide with a generic arylboronic acid.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a stable Pd(0) source, while Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ. The choice often depends on the specific ligand and reaction conditions. |
| Ligand | SPhos or XPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling aryl bromides, as they promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base is required to activate the boronic acid to the more nucleophilic boronate species. K₃PO₄ is often a good choice for substrates with base-sensitive functional groups. |
| Solvent | Toluene/H₂O (e.g., 10:1 v/v) or Dioxane/H₂O | A biphasic solvent system is often beneficial, with the aqueous phase containing the base and facilitating the formation of the active boronate. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 3-bromobenzenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., SPhos, 0.036 mmol).
-
Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene, leading to the synthesis of substituted alkenes.[6][7][8] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Mechanistic Rationale: The Heck reaction also initiates with the oxidative addition of the 3-bromo-benzenesulfonyl derivative to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The catalytic cycle is completed by the regeneration of the Pd(0) catalyst through reductive elimination of HBr with a base.
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Simplified Heck reaction catalytic cycle.
Experimental Protocol: Heck Coupling of 3-Bromobenzenesulfonyl Chloride with an Acrylate
This protocol outlines a general procedure for the Heck reaction between 3-bromobenzenesulfonyl chloride and a generic acrylate ester.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective precatalyst for the Heck reaction. |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-4 eq. to Pd) | Triphenylphosphine is a standard ligand for Heck reactions, but more electron-rich and bulky phosphines can sometimes improve yields and reaction rates. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) | An organic or inorganic base is required to neutralize the HBr generated during the reaction and regenerate the active catalyst. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used to ensure the solubility of the reactants and the palladium catalyst. |
| Temperature | 100-140 °C | High temperatures are generally necessary to promote the Heck reaction, particularly with aryl bromides. |
| Reaction Time | 12-48 hours | Reaction times can be long, and progress should be carefully monitored. |
Step-by-Step Methodology:
-
In a sealed tube, combine 3-bromobenzenesulfonyl chloride (1.0 mmol), the acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add the base (e.g., Et₃N, 2.0 mmol) and the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
After the allotted time, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the residue by flash column chromatography to obtain the desired product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing a direct route to aryl alkynes.[9][10] These motifs are valuable in medicinal chemistry and materials science.[11][12][13]
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Simplified Sonogashira catalytic cycle.
Experimental Protocol: Sonogashira Coupling of a 3-Bromobenzenesulfonamide
This protocol provides a general procedure for the Sonogashira coupling of a 3-bromobenzenesulfonamide with a terminal alkyne.
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | This is a common and stable Pd(II) precatalyst that is readily reduced in situ. |
| Copper Co-catalyst | CuI (1-10 mol%) | Copper(I) iodide is the standard co-catalyst for the Sonogashira reaction, facilitating the formation of the reactive copper acetylide. |
| Ligand | PPh₃ (2-4 eq. to Pd) | Triphenylphosphine is often used as a ligand to stabilize the palladium catalyst. |
| Base | Et₃N or Diisopropylamine (as solvent or co-solvent) | An amine base is required to deprotonate the terminal alkyne and to neutralize the HBr byproduct. |
| Solvent | THF or DMF | Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation. |
| Temperature | Room Temperature to 60 °C | The Sonogashira reaction can often be performed under mild conditions, but gentle heating may be required for less reactive substrates. |
| Reaction Time | 2-24 hours | Monitoring by TLC or LC-MS is recommended to determine the reaction endpoint. |
Step-by-Step Methodology:
-
To a Schlenk flask, add the 3-bromobenzenesulfonamide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[14][15][16][17] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals.[18]
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[19]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromobenzenesulfonamide
This protocol describes a general procedure for the amination of 3-bromobenzenesulfonamide with a primary or secondary amine.[20]
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Both are effective precatalysts. The choice can be influenced by the ligand and substrate. |
| Ligand | XPhos, SPhos, or RuPhos (1.2-1.5 eq. to Pd) | These bulky, electron-rich biarylphosphine ligands are highly effective for the coupling of a wide range of amines with aryl bromides. |
| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, while cesium carbonate can be used for more sensitive substrates. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the success of the reaction. |
| Temperature | 80-110 °C | Heating is typically required to achieve reasonable reaction rates. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.024 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk tube.
-
Add the 3-bromobenzenesulfonamide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery
The functionalized benzenesulfonamide derivatives synthesized through these palladium-catalyzed cross-coupling reactions are of significant interest in drug discovery. The benzenesulfonamide scaffold itself is a key component of numerous approved drugs.[21] By appending diverse chemical functionalities to the 3-position of the ring, researchers can systematically explore structure-activity relationships (SAR) and optimize compounds for desired biological activities.
Examples of Therapeutic Targets and Applications:
-
Anticancer Agents: Many benzenesulfonamide derivatives exhibit anticancer properties, often through the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[22][23] The introduction of novel substituents via cross-coupling can enhance potency and selectivity for specific cancer-related targets.
-
Antimicrobial Agents: The sulfonamide group is famously associated with antibacterial drugs. Novel derivatives can be synthesized to combat drug-resistant strains of bacteria.[24]
-
Kinase Inhibitors: The benzenesulfonamide moiety can serve as a scaffold for the development of kinase inhibitors, which are a major class of anticancer drugs.
-
Antiviral Agents: Recent research has shown that benzenesulfonamide-containing compounds can act as potent inhibitors of viral targets, such as the HIV-1 capsid protein.[1][2][25]
Workflow for Drug Discovery Application:
Caption: A typical drug discovery workflow utilizing cross-coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the modern medicinal chemist. The ability to functionalize the 3-bromo-benzenesulfonyl scaffold with a wide array of chemical groups through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions opens up vast opportunities for the synthesis of novel drug candidates. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of benzenesulfonamide derivatives for biological screening and accelerate the discovery of new medicines.
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved from [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). National Institutes of Health. Retrieved from [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. Retrieved from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). PubMed. Retrieved from [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). ResearchGate. Retrieved from [Link]
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Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2025). ResearchGate. Retrieved from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org. Retrieved from [Link]
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
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Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Institutes of Health. Retrieved from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. Retrieved from [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved from [Link]
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Cross Coupling and Heck-Type Reactions 3. (n.d.). Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Heck Reactions with Aryl Chlorides. (2008). Diva-Portal.org. Retrieved from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. Retrieved from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. Retrieved from [Link]
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Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. Retrieved from [Link]
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Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene. (2016). Korean Chemical Society. Retrieved from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PubMed Central. Retrieved from [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
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Application Notes and Protocols: Preparation of Sulfonate Esters from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Sulfonate Esters
Sulfonate esters are a cornerstone in modern organic synthesis and medicinal chemistry. Their utility stems from the sulfonate group being an excellent leaving group, a property attributable to the resonance stabilization of the resulting sulfonate anion.[1] This inherent reactivity makes sulfonate esters versatile intermediates for a wide array of chemical transformations, including nucleophilic substitution, elimination, reduction, and transition-metal-catalyzed cross-coupling reactions.[2] In the realm of drug development, the sulfonate moiety is a key structural feature in numerous pharmaceuticals.[2] Furthermore, the strategic installation of a sulfonate ester can serve as a crucial step in the synthesis of complex active pharmaceutical ingredients (APIs).[3] The specific starting material, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, offers a synthetically useful handle for further molecular elaboration due to the presence of the bromo and methoxy functionalities, allowing for subsequent cross-coupling reactions or demethylation to introduce further diversity.
This document provides a comprehensive guide to the preparation of sulfonate esters from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, detailing the underlying reaction mechanism, providing a robust experimental protocol, and offering insights into process control and validation.
Mechanistic Insights: The Sulfonylation of Alcohols
The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is fundamentally a nucleophilic substitution reaction at the sulfur atom.[4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate.
-
Deprotonation: The base present in the reaction mixture then deprotonates the oxonium ion, yielding the neutral sulfonate ester and the protonated base.
An alternative pathway, particularly when using pyridine as a base, involves the initial formation of a more reactive sulfonylpyridinium salt. The alcohol then attacks this intermediate, displacing pyridine to form the sulfonate ester.[4]
Visualizing the Reaction Pathway
Sources
Application Note & Protocol Guide: Modifying Polymer Reactivity with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Abstract
The strategic modification of polymers is a cornerstone of advanced materials science and drug development, enabling the precise tuning of physicochemical properties for specific applications. This guide introduces 3-Bromo-5-methoxybenzene-1-sulfonyl chloride as a highly versatile bifunctional reagent for polymer modification. Its dual-reactivity, stemming from a primary sulfonyl chloride group and a secondary aryl bromide handle, allows for a powerful two-stage modification strategy: an initial "grafting-to" reaction followed by a subsequent "post-polymerization functionalization." We provide a comprehensive overview of the reagent's reactivity, detailed, field-tested protocols for its application, and mechanistic insights to empower researchers to create novel, functionalized polymeric systems.
Introduction: The Power of Bifunctional Polymer Modification
In the quest for next-generation polymers for drug delivery, diagnostics, and high-performance materials, the ability to introduce multiple, distinct functionalities onto a single polymer backbone is paramount. This often requires complex, multi-step synthetic routes. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride offers an elegant solution.
This reagent allows for a divergent synthetic approach:
-
Primary Grafting: The highly reactive sulfonyl chloride (-SO₂Cl) group serves as an efficient anchor, reacting readily with nucleophilic sites on existing polymers, such as hydroxyl (-OH) or amine (-NH₂) groups, to form stable sulfonate ester or sulfonamide linkages.[1][2][3]
-
Secondary Functionalization: Once tethered to the polymer, the chemically robust aryl bromide (-Br) moiety becomes a versatile handle for a wide range of secondary modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] This allows for the introduction of a second, entirely different functional group.
This dual-stage approach simplifies the creation of complex polymer architectures and provides a modular platform for tailoring polymer properties.
Reagent Profile and Physicochemical Properties
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a specialized organic reagent whose structure is optimized for sequential functionalization.
| Property | Value | Source |
| CAS Number | 1261776-39-9 | [7] |
| Molecular Formula | C₇H₆BrClO₃S | [7][8] |
| Molecular Weight | 285.54 g/mol | [7][8] |
| Appearance | (Typically) Off-white to yellow solid | Inferred |
| Purity | ≥95% | [7] |
| Storage | Inert atmosphere, Room Temperature | [7] |
The reactivity of the molecule is dictated by its functional groups, as visualized below.
Caption: Reactive sites of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Mechanism of Polymer Modification
Stage 1: Primary Grafting via Sulfonylation
The foundational step involves the reaction of the sulfonyl chloride with a nucleophilic polymer. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles like the oxygen of a hydroxyl group or the nitrogen of an amine group on the polymer backbone.[2] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.
The general mechanism for the reaction with a hydroxyl-containing polymer (Polymer-OH) is as follows:
Caption: Mechanism for grafting onto a hydroxyl-functionalized polymer.
Stage 2: Post-Polymerization Functionalization
After successfully grafting the modifier, the aryl bromide handle is exposed and available for further chemistry. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, which couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester), is a robust and versatile choice due to its mild reaction conditions and tolerance of a wide variety of functional groups.[4][6]
This enables the introduction of moieties such as:
-
Targeting ligands (e.g., folic acid, peptides) for drug delivery.
-
Fluorescent dyes or imaging agents.
-
Hydrophilic or hydrophobic chains to tune solubility.
-
Cross-linking agents to form hydrogels.
Experimental Protocols
Safety First: Sulfonyl chlorides are reactive and moisture-sensitive. They can release HCl upon hydrolysis. Always handle 3-Bromo-5-methoxybenzene-1-sulfonyl chloride and other reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid contact with skin and eyes, and prevent exposure to moisture.[9][12]
Protocol 1: Grafting onto a Hydroxyl-Terminated Polymer (e.g., PEG)
This protocol describes the formation of a sulfonate ester linkage between 3-Bromo-5-methoxybenzene-1-sulfonyl chloride and polyethylene glycol (PEG-OH).
Materials:
-
Polyethylene glycol, monomethyl ether (mPEG-OH, e.g., 5 kDa)
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Diethyl ether (cold)
-
Dialysis tubing (appropriate MWCO, e.g., 1 kDa)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve mPEG-OH (1.0 eq, e.g., 5.0 g, 1 mmol) in anhydrous DCM (50 mL).
-
Reagent Addition: To the stirred solution, add 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.5 eq, 1.5 mmol, 428 mg).
-
Base Addition: Slowly add anhydrous pyridine (3.0 eq, 3.0 mmol, 243 µL) dropwise to the reaction mixture.
-
Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated. An excess ensures the reaction goes to completion. The reaction is exothermic; slow addition is recommended.
-
-
Reaction: Allow the mixture to stir at room temperature for 24 hours under an inert atmosphere.
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding the concentrated solution dropwise to a beaker of cold, stirring diethyl ether (500 mL).
-
Collection: Collect the white precipitate by vacuum filtration and wash with additional cold diethyl ether.
-
Purification: Redissolve the precipitate in deionized water (50 mL) and purify by dialysis against deionized water for 48 hours, changing the water every 8-12 hours, to remove unreacted starting materials and salts.
-
Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the pure product, mPEG-SO₂-Ar-Br, as a white, fluffy solid.
-
Characterization: Confirm the structure and purity using:
-
¹H NMR: Look for the appearance of new aromatic proton signals from the bromo-methoxybenzene moiety and a shift in the signals corresponding to the PEG methylene group adjacent to the new sulfonate ester.
-
FTIR: Observe the appearance of characteristic S=O stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹.[13]
-
Protocol 2: Post-Functionalization via Suzuki-Miyaura Coupling
This protocol details the coupling of a fluorescent tag, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (Pyrene Boronic Ester), to the previously synthesized mPEG-SO₂-Ar-Br.
Materials:
-
mPEG-SO₂-Ar-Br (from Protocol 1)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard glassware and inert atmosphere setup
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve mPEG-SO₂-Ar-Br (1.0 eq) in the 1,4-dioxane/water solvent mixture.
-
Reagent Addition: Add the pyrene boronic ester (1.2 eq) and K₂CO₃ (3.0 eq) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture. The solution will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC (if applicable) or by taking aliquots for analysis.
-
Purification: Cool the reaction to room temperature. Purify the polymer using dialysis as described in Protocol 1 to remove the catalyst, excess boronic ester, and salts.
-
Isolation: Lyophilize the purified solution to yield the final fluorescently-labeled polymer, mPEG-SO₂-Ar-Pyrene.
-
Characterization:
-
¹H NMR: Confirm the disappearance of the proton signals corresponding to the bromo-substituted ring and the appearance of signals for the pyrene moiety.
-
UV-Vis & Fluorescence Spectroscopy: Verify the successful conjugation by observing the characteristic absorbance and emission spectra of the pyrene fluorophore.
-
GPC/SEC: Confirm that the polymer has not undergone significant chain degradation or cross-linking during the reaction.
-
Overall Experimental Workflow
The two-stage modification process provides a clear and robust pathway from a simple starting polymer to a highly functionalized final product.
Caption: Workflow for two-stage polymer functionalization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low grafting efficiency (Protocol 1) | 1. Incomplete drying of polymer or solvent. 2. Insufficient base. 3. Reagent degradation. | 1. Ensure all materials are rigorously dried. Sulfonyl chloride readily hydrolyzes. 2. Increase equivalents of pyridine or switch to a stronger non-nucleophilic base. 3. Use fresh 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. |
| No reaction in Suzuki coupling (Protocol 2) | 1. Catalyst deactivation by oxygen. 2. Impure starting materials. 3. Insufficient base or improper solvent. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Ensure the grafted polymer (Intermediate) is pure and free of contaminants that could poison the catalyst. 3. Use a different base (e.g., K₃PO₄, Cs₂CO₃) or solvent system.[14] |
| Polymer degradation (GPC shows lower MW) | 1. Harsh reaction conditions. 2. Presence of acid or base-labile groups in the polymer backbone. | 1. Reduce reaction temperature or time. 2. Confirm the stability of your specific polymer under the planned reaction conditions. |
References
- HoriazonChemical. (n.d.). Use of Methanesulfonyl Chloride in Polymer & Specialty Chemical Industries.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
- Market Publishers. (2024, December 11). Sulfuryl Chloride Uses & Applications: Impacting Various Industries.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Vom Stein, T., & Schlüter, A. D. (2011). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polymer Chemistry, 2(10), 2157-2166.
- New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Yufeng. (n.d.). Polystyrene Sulfonyl Chloride.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
- Al-Masry, M. A., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 878.
- INCHEM. (1998, March). ICSC 0198 - SULPHURYL CHLORIDE.
- BenchChem. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.
- Kim, D., et al. (2013). A new sulfonated poly(arylene ether sulfone) with hydroxyl groups for proton exchange membrane fuel cells. Polymer Chemistry, 4(20), 5227-5235.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(4), 3456-3462.
- Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Wikipedia. (n.d.). Suzuki reaction.
- Dare, B. S., & De la Rosa, M. A. (2024). Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. Polymer Chemistry.
- PubChemLite. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S).
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4‐vinylpyridine). Journal of Applied Polymer Science, 124(4), 3456-3462.
- Blog. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines?
- Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
- BLDpharm. (n.d.). 3-Bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride.
- ResearchGate. (n.d.). Aminocarbonylation of aryl bromides (a), aryl iodides (b), and Suzuki coupling (c) using Pd/ZIF‐8.138a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 846–854.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction.
- Zhang, H. H., Hu, Q. S., & Hong, K. (n.d.). Conjugated polymers with precisely-controlled heterobisfunc.
- Request PDF. (n.d.). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization.
- Ayub, K., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(16), 2959.
- The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides.
- Santa Cruz Biotechnology. (n.d.). 3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride.
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Application Note & Protocol: Synthesis and Evaluation of 4-Anilinoquinazoline-Based EGFR Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The 4-anilinoquinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically approved anticancer agents that target the Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression, amplification, or mutation of EGFR is a key driver in various malignancies, making it a critical therapeutic target.[3][4][5][6] This document provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and in vitro biological evaluation of a representative bioactive molecule based on this scaffold. We detail the synthesis of a Gefitinib analogue, a potent EGFR inhibitor, starting from commercially available precursors. The protocols are designed to be self-validating, incorporating essential quality control checkpoints, such as chromatographic and spectroscopic analysis, to ensure the integrity of the synthesized compound. Furthermore, we provide a detailed methodology for a biochemical kinase assay to determine the inhibitory potency (IC₅₀) of the synthesized molecule against the EGFR tyrosine kinase. This guide is intended to equip researchers with the practical knowledge to not only replicate these procedures but also to adapt them for the development of novel EGFR inhibitors.
Introduction: The Rationale for Targeting EGFR with Quinazolines
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][7] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[1][8] This event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][8][9] In many cancers, aberrant EGFR signaling, often caused by mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[4][5][6]
4-Anilinoquinazoline derivatives, such as Gefitinib and Erlotinib, are potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][7] They function by binding to the ATP-binding site within the kinase domain, thereby preventing receptor autophosphorylation and blocking the downstream signaling cascades that drive cancer cell proliferation.[1][8][10] The 6,7-dimethoxy groups on the quinazoline ring are crucial for high-affinity binding within the ATP pocket, while substitutions on the 4-anilino moiety allow for modulation of selectivity and pharmacokinetic properties.[2] This application note will guide you through the synthesis of a model compound from this class, starting with the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.
Mechanism of Action: EGFR Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the mechanism by which 4-anilinoquinazoline inhibitors block its activity.
Caption: EGFR signaling pathway and inhibitor mechanism of action.
Synthesis of a Bioactive 4-Anilinoquinazoline Derivative
This section details the two-step synthesis of a potent EGFR inhibitor, analogous to Gefitinib. The overall workflow involves the initial synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to install the substituted aniline moiety.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Part 2.1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate)
Principle: This reaction converts the hydroxyl group of the quinazolinone into a chlorine atom, a good leaving group, making the C4 position highly susceptible to nucleophilic attack. The conversion is achieved by refluxing the starting material in thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the reaction.[2][11]
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, rotary evaporator.
Protocol:
-
Reaction Setup: In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).
-
Catalyst Addition: Carefully add a catalytic amount of DMF (0.2 mL) dropwise to the suspension.
-
Chlorination: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 6 hours. The reaction should become a clear solution. Monitor progress by TLC (e.g., 9:1 DCM:Methanol), observing the disappearance of the starting material.
-
Workup - Thionyl Chloride Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
-
Workup - Azeotropic Removal: Add toluene (2 x 50 mL) and evaporate under reduced pressure after each addition to azeotropically remove the final traces of thionyl chloride.[11]
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (550 mL). Transfer the solution to a separatory funnel.[11]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) and then brine (1 x 250 mL). This neutralizes any remaining acidic impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the product as a white or off-white solid.[11]
Self-Validation & Expected Results:
-
Yield: Typically >95%.
-
Purity Check: The product can be used in the next step without further purification if ¹H NMR shows high purity.
-
¹H-NMR (DMSO-d₆): δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H).[11]
| Parameter | Starting Material | Product |
| Compound Name | 6,7-dimethoxyquinazolin-4(3H)-one | 4-Chloro-6,7-dimethoxyquinazoline |
| Molecular Weight | 206.20 g/mol | 224.64 g/mol |
| Typical Yield | N/A | 10.7 g (98%) |
| Appearance | White solid | White solid |
Part 2.2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Final Product)
Principle: This step is a nucleophilic aromatic substitution (SNAr) reaction. The lone pair of electrons on the nitrogen of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride leaving group. The reaction proceeds readily in a protic solvent like isopropanol.[2]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (from Part 2.1)
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Two-necked flask (250 mL), magnetic stirrer.
Protocol:
-
Reaction Setup: In a 250 mL two-necked flask, combine 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol) and 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol).
-
Solvent Addition: Add 100 mL of isopropanol to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour. A precipitate of the product (as the HCl salt) will typically form.[2]
-
Isolation: Filter the precipitate using a Büchner funnel and wash the filter cake with a small amount of cold isopropanol to remove unreacted starting materials.
-
Purification (Optional): For highest purity, the crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization.[12][13][14]
Self-Validation & Expected Results:
-
Yield: Typically 85-95%.
-
Purity Analysis: Purity should be assessed by HPLC (>95%) and confirmed by NMR and LC-MS.
-
Characterization: The final structure must be confirmed using spectroscopic methods.[15][16]
| Parameter | Value |
| Compound Name | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ |
| Molecular Weight | 333.75 g/mol |
| Expected ¹H NMR | Complex aromatic signals, singlets for methoxy groups. |
| Expected LC-MS | [M+H]⁺ at m/z 334.7 |
In Vitro Biological Evaluation: EGFR Kinase Inhibition Assay
Principle: To determine the bioactivity of the synthesized compound, a biochemical assay is performed to measure its ability to inhibit the enzymatic activity of the EGFR kinase domain. A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.[17][18] The amount of ADP produced is directly proportional to kinase activity. The assay measures the conversion of this ADP back into ATP, which is then detected using a luciferase/luciferin reaction.[17] A lower luminescent signal in the presence of the inhibitor indicates reduced kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Synthesized inhibitor compound (dissolved in 100% DMSO)
-
Staurosporine or Gefitinib (positive control inhibitor)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Commercial Kinase Assay Kit (e.g., ADP-Glo™) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, flat-bottom 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Add 2 µL of diluted EGFR enzyme to each well to initiate the reaction. The final reaction volume is 5 µL.[17]
-
Include "no enzyme" wells as a background control.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[17]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[17]
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and generates a luminescent signal.[17]
-
Incubate at room temperature for 30 minutes.[17]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis (Self-Validation):
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control (DMSO vehicle).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
-
Kim, E. S., & Lee, J. J. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer Research and Treatment, 46(4), 319–329. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... [Diagram]. Retrieved from [Link]
- Reddy, G. J., et al. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
-
Dr. Najeeb Lectures. (2025, March 15). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. Retrieved from [Link]
-
Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4218s. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Retrieved from [Link]
-
Pinilla-Macua, I., et al. (2017). Emerging functions of the EGFR in cancer. EMBO Molecular Medicine, 9(3), 279–286. Retrieved from [Link]
-
AntBio. (2025, June 12). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. Retrieved from [Link]
-
Boggula, R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931–1941. Retrieved from [Link]
-
Ségaliny, A. I., et al. (2015). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 7(3), 1688–1715. Retrieved from [Link]
-
Kumar, D., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2979–2982. Retrieved from [Link]
-
Unni, N., & Das, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Investigational Drugs, 32(8), 671-684. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents [Request PDF]. Retrieved from [Link]
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Xia, G., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(22), 6775-6784. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
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Lv, P., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568–2572. Retrieved from [Link]
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Drewry, D. H., et al. (2014). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 10(2), 107–113. Retrieved from [Link]
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Arkivoc. (n.d.). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Retrieved from [Link]
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Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(11), 13696–13706. Retrieved from [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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Wu, P., et al. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Journal of Medicinal Chemistry, 59(17), 8401–8413. Retrieved from [Link]
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Blood. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Retrieved from [Link]
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Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]
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JoVE. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. Retrieved from [Link]
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PubMed. (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. Retrieved from [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Use of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Novel Sulfonamides in an Era of Antimicrobial Resistance
The relentless rise of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. The sulfonamide class of drugs, the first synthetic antibacterial agents to be widely used, remains a cornerstone in medicinal chemistry.[1][2][3] Their mechanism of action, the competitive inhibition of dihydropteroate synthetase (DHPS)—an enzyme crucial for folic acid synthesis in bacteria—provides a validated target for antimicrobial intervention.[4][5] While human cells are unaffected as they obtain folate from their diet, this pathway is essential for bacterial survival, making it a selective target.[4][6][7]
The versatility of the benzenesulfonamide scaffold allows for extensive chemical modification to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. The strategic placement of various substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide focuses on the utility of a specific, yet underexplored, building block: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride . The presence of a bromine atom, a halogen known to be present in some antimicrobial compounds, and a methoxy group, offers a unique electronic and steric profile that can be exploited in the design of novel sulfonamide-based antimicrobial agents.[8]
These application notes will provide a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of novel sulfonamide derivatives originating from 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
Physicochemical Properties of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrClO₃S | [5][9][10] |
| Molecular Weight | 285.54 g/mol | [5][9] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, sealed, away from moisture | [5] |
Synthetic Strategy: From Sulfonyl Chloride to a Library of Novel Sulfonamides
The primary reaction for creating a diverse library of potential antimicrobial agents from 3-bromo-5-methoxybenzene-1-sulfonyl chloride is the sulfonylation of primary or secondary amines. This reaction forms a stable sulfonamide bond and is a robust and well-documented transformation.[11][12][13]
Causality Behind Experimental Choices
-
Choice of Amines: The selection of amines is a critical step in generating chemical diversity. A well-curated library of amines should include aliphatic, aromatic, and heterocyclic moieties. This diversity allows for the exploration of a wide range of chemical space, increasing the probability of identifying compounds with potent antimicrobial activity.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction rate and yield. Anhydrous conditions are often preferred to prevent the hydrolysis of the reactive sulfonyl chloride.
Experimental Protocol 1: General Synthesis of 3-Bromo-5-methoxybenzenesulfonamide Derivatives
This protocol provides a general method for the reaction of 3-bromo-5-methoxybenzene-1-sulfonyl chloride with a variety of amines.
Materials:
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the selected amine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. For less reactive amines, a stronger base like sodium carbonate in a solvent like acetonitrile may be used.
-
Cool the reaction mixture to 0°C using an ice bath.
-
In a separate flask, dissolve 3-bromo-5-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
Self-Validation: The purity and identity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of novel sulfonamides.
Antimicrobial Evaluation: Determining the Potency of Novel Compounds
Once a library of sulfonamide derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14][15][16]
Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of antimicrobial agents against various bacterial strains.[14][15]
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Data Presentation: The results should be tabulated for easy comparison of the antimicrobial activity of the different derivatives.
Example Data Table (Hypothetical):
| Compound ID | R-Group on Sulfonamide | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BMS-01 | Phenyl | 64 | 128 |
| BMS-02 | 4-Chlorophenyl | 32 | 64 |
| BMS-03 | Benzyl | 128 | >256 |
| BMS-04 | Morpholinyl | >256 | >256 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data obtained from the antimicrobial screening of the synthesized library of compounds will allow for the elucidation of preliminary structure-activity relationships.
Interpreting the Role of Substituents
The variation in antimicrobial activity among the different derivatives can be attributed to the nature of the R-group attached to the sulfonamide nitrogen.
-
Lipophilicity and Permeability: The lipophilicity of the molecule, influenced by the R-group, can affect its ability to penetrate the bacterial cell wall and membrane to reach its target, the DHPS enzyme.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the R-group can modulate the acidity of the sulfonamide N-H bond, which may be important for binding to the active site of the enzyme.
-
Steric Hindrance: The size and shape of the R-group can influence how well the molecule fits into the enzyme's active site.
The presence of the bromo and methoxy groups on the benzenesulfonamide core is also expected to play a significant role. These groups can influence the overall electronic properties and conformation of the molecule, potentially leading to enhanced binding to the target enzyme. For instance, halogen bonding involving the bromine atom could provide an additional interaction with the enzyme active site.
Visualizing the Mechanism of Action
Caption: Mechanism of action of sulfonamide antibiotics.
Conclusion and Future Directions
3-Bromo-5-methoxybenzene-1-sulfonyl chloride represents a valuable starting material for the synthesis of novel sulfonamide derivatives with the potential for antimicrobial activity. The protocols outlined in these application notes provide a systematic approach to the design, synthesis, and evaluation of such compounds. Future work should focus on expanding the library of derivatives to establish more comprehensive structure-activity relationships, followed by mechanism of action studies and in vivo efficacy testing for the most promising candidates. This strategic approach to drug discovery is essential in the ongoing battle against antimicrobial resistance.
References
-
Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]
-
Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. [Link]
- Lavanya, P. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 7(5), 279-287.
-
National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
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Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
-
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. [Link]
-
National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. [Link]
-
ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]
-
MSD Manual Professional Edition. Susceptibility Testing. [Link]
-
ResearchGate. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
-
Hektoen International. Sulfonamides: The first synthetic antibacterial agents. [Link]
-
Jacobs School of Medicine and Biomedical Sciences. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
-
Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. [Link]
-
PubChemLite. 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). [Link]
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Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]
-
University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. [Link]
-
PubChem. (3-Bromo-5-methoxyphenyl)methanesulfonyl Chloride. [Link]
-
Pharmacia. BROAD-PURPOSE ANTIMICROBIAL CHLORINE-ACTIVE POLYMERS: SUPPRESSION OF MULTIDRUG-RESISTANT MICROORGANISMS AND MICROBIAL PENETRATION. [Link]
-
National Institutes of Health (NIH). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
PubChem. N-(5-Bromo-3-methoxy-2-pyrazinyl)-5-chloro-2-thiophenesulphonamide. [Link]
-
Bioorganic & Medicinal Chemistry. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for the purification of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical reagent. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve the highest purity for your downstream applications.
Introduction: The Importance of Purity
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a key building block in medicinal chemistry and materials science. The purity of this sulfonyl chloride is paramount, as impurities can lead to unwanted side reactions, difficult-to-remove byproducts in subsequent steps, and ultimately, compromise the integrity and yield of your target molecule. The primary impurity of concern is the corresponding sulfonic acid, formed via hydrolysis, which can interfere with reactions requiring the reactive sulfonyl chloride moiety.
This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the handling and purification of crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a discolored oil/solid. What are the likely impurities?
A1: Discoloration often indicates the presence of residual reagents from the synthesis, such as chlorosulfonic acid or thionyl chloride, or byproducts from side reactions. The most common impurity is 3-bromo-5-methoxybenzenesulfonic acid, the hydrolysis product of the target compound.[1][2] Other potential impurities could include isomeric sulfonyl chlorides or diaryl sulfones formed during the chlorosulfonation step.[3]
Q2: I suspect my product has degraded during storage. How can I assess its purity?
A2: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.[4][5] To assess purity, several analytical techniques can be employed:[6]
-
¹H NMR Spectroscopy: This is a powerful tool for identifying the sulfonic acid impurity. The aromatic protons adjacent to the sulfonic acid group will have a different chemical shift compared to those next to the sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the sulfonyl chloride from its more polar sulfonic acid byproduct.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonyl chlorides can be thermally labile, GC-MS can be used with care to identify volatile impurities.[9]
-
Melting Point: A broad or depressed melting point compared to the literature value for the pure compound is a strong indicator of impurities.[9]
Q3: Can I use water in my workup to remove inorganic salts?
A3: While a water wash is effective for removing water-soluble impurities, it must be performed cautiously and quickly with cold water to minimize hydrolysis of the sulfonyl chloride.[10] An alternative is to quench the reaction mixture by pouring it onto crushed ice, which keeps the temperature low during the initial hydrolysis of excess chlorosulfonating agent.[11] It is crucial to immediately extract the product into a water-immiscible organic solvent.
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
-
Symptom: The compound separates as an oil rather than forming crystals upon cooling the recrystallization solvent.
-
Cause: This typically occurs when the solute is supersaturated at a temperature above its melting point, or if the chosen solvent is too nonpolar.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate if recrystallizing from hexanes) to the hot solution until it becomes slightly cloudy. Then add a drop or two of the primary solvent to clarify.[12]
-
Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Consider a different solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective.[13]
-
Issue 2: Poor Recovery After Recrystallization
-
Symptom: A significant loss of material is observed after the recrystallization process.
-
Cause:
-
Using too much solvent.[12]
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.[13]
-
When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Check the purity of this second crop separately.
-
Issue 3: Product Streaking on Silica Gel Column
-
Symptom: The compound does not move as a tight band during column chromatography, but rather streaks down the column.
-
Cause: This is often due to the polarity of the compound or its degradation on the silica gel. Sulfonyl chlorides can react with the slightly acidic silica gel.
-
Solution:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize acidic sites.
-
Optimize the solvent system: Use a less polar mobile phase to reduce the compound's affinity for the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[14][15]
-
Work quickly: Do not let the column run dry and collect fractions promptly to minimize contact time with the silica.
-
Purification Protocols
Safety First
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a corrosive compound and a lachrymator.[16][17] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
Method 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds, provided a suitable solvent is found.[13]
Solvent Selection
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent/Solvent System | Suitability for Aromatic Sulfonyl Chlorides | Boiling Point (°C) |
| Hexane / Heptane | Good for non-polar impurities | 69 / 98 |
| Toluene | Can be effective for some analogs | 111 |
| Dichloromethane/Hexane | Good solvent pair for adjusting polarity | 40 / 69 |
| Diethyl Ether/Petroleum Ether | Common solvent pair for polar compounds | 35 / ~60 |
Data compiled from various sources.[13][20][21]
Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
Flash column chromatography is a useful technique for separating the target compound from impurities with different polarities.[14][15]
Workflow Diagram
Caption: Flash Chromatography Workflow.
Step-by-Step Protocol
-
Column Packing: Prepare a column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.[15][22]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Decision-Making Flowchart for Purification Method Selection
Caption: Purification Method Selection Guide.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- Benchchem. (n.d.).
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Bromo-2-methoxybenzenesulfonyl chloride.
- OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- MDPI. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-2-methoxybenzenesulfonyl chloride.
- Sigma-Aldrich. (2025, November 6).
- Angene Chemical. (2025, January 22). Safety Data Sheet - 3-Bromo-5-methylbenzene-1-sulfonyl chloride.
- University of California, Los Angeles. (n.d.).
- American Chemical Society. (n.d.).
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- ResearchGate. (n.d.).
- California State University, Sacramento. (n.d.).
- Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- University of Rochester, Department of Chemistry. (n.d.).
- Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
- University of California, Berkeley. (n.d.).
- ACS Publications. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- BLDpharm. (n.d.). 3-Bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride.
- ChemRxiv. (2025, September 30).
- The Journal of Organic Chemistry. (n.d.). Sulfonyl esters. 2.
- PubChem. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S).
- Santa Cruz Biotechnology. (n.d.). 3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid.
Sources
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. rubingroup.org [rubingroup.org]
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- 19. angenechemical.com [angenechemical.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. rsc.org [rsc.org]
How to prevent the hydrolysis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride during reactions
An essential reagent in synthetic chemistry, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a key building block for introducing the 3-bromo-5-methoxyphenylsulfonyl moiety, commonly found in pharmacologically active compounds. However, its utility is intrinsically linked to its high reactivity. The electrophilic sulfur center makes it highly susceptible to nucleophilic attack, not just by the intended reactant, but also by ubiquitous contaminants like water.
This guide serves as a technical support center for researchers and drug development professionals encountering challenges with the hydrolysis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, the water molecule acts as a nucleophile, attacking the electron-deficient sulfur atom. This leads to the displacement of the chloride ion, a good leaving group, and the formation of the corresponding 3-Bromo-5-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[1] This is an undesirable side reaction that consumes the starting material.
Q2: What makes this sulfonyl chloride so reactive towards water?
The reactivity stems from two main factors:
-
Electrophilic Sulfur: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This makes the sulfur atom highly electrophilic and a prime target for nucleophiles like water.
-
Chloride as a Good Leaving Group: The chloride ion (Cl⁻) is a stable anion, making it an excellent leaving group, which facilitates the nucleophilic substitution reaction.
Q3: What are the primary consequences of hydrolysis in my experiment?
Hydrolysis can have several detrimental effects on your reaction:
-
Reduced Yield: The most immediate consequence is the consumption of your starting sulfonyl chloride, leading to a lower yield of the desired product.
-
Product Contamination: The resulting sulfonic acid is an impurity that can be difficult to remove from the desired product, often requiring challenging purification steps.
-
Alteration of Reaction pH: The formation of hydrochloric acid can change the pH of the reaction mixture, potentially catalyzing other unwanted side reactions or affecting the stability of your desired product.
Q4: How can I tell if my 3-Bromo-5-methoxybenzene-1-sulfonyl chloride has undergone hydrolysis?
Several analytical techniques can be employed to detect hydrolysis:
-
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the parent sulfonyl chloride. It will appear as a distinct spot with a much lower Rf value (closer to the baseline) on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new aromatic signals corresponding to the sulfonic acid. The acidic proton of the sulfonic acid may be visible as a broad singlet, though it often exchanges with residual water in the NMR solvent.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the sulfonic acid impurity by its mass-to-charge ratio.[3]
-
Infrared (IR) Spectroscopy: The characteristic S=O stretching bands of the sulfonyl chloride will diminish, while broad O-H stretching bands from the sulfonic acid will appear.[2]
Q5: What are the best practices for storing 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
Proper storage is the first line of defense against hydrolysis. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[1][4] It is best kept in a cool, dry place, such as a desiccator.
Troubleshooting Guide: Preventing Hydrolysis in Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: My reaction yield is low, and TLC analysis shows a highly polar byproduct.
Likely Cause: This is the classic signature of hydrolysis. The polar spot is almost certainly 3-Bromo-5-methoxybenzenesulfonic acid. The primary cause is the presence of water in your reaction setup.
Troubleshooting Steps:
-
Rigorous Exclusion of Moisture: Water can be introduced from glassware, solvents, reagents, or the atmosphere. Implementing anhydrous techniques is critical.
-
Reaction Temperature Control: Hydrolysis is temperature-dependent. Running the reaction at a lower temperature can significantly slow the rate of this unwanted side reaction.
-
Choice of Base: The base used to scavenge the HCl generated during the reaction can influence the extent of hydrolysis.
Issue 2: How do I effectively implement anhydrous reaction conditions?
Solution: A multi-faceted approach is required to create a truly anhydrous environment.
Detailed Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is preferable).
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon). Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.
-
-
Solvent Selection and Handling:
-
Use only anhydrous solvents, typically purchased in bottles with a Sure/Seal™ septum system.
-
If using solvents from a freshly opened bottle, they are generally assumed to be dry. For older bottles or less pure grades, solvents may need to be dried over an appropriate drying agent (e.g., molecular sieves).
-
Always handle anhydrous solvents using dry syringes or cannulas under an inert atmosphere.
-
-
Reagent Handling:
-
Ensure all other reagents, especially the amine or alcohol nucleophile, are anhydrous. Liquid amines can be dried over KOH pellets and distilled. Solid reagents can be dried in a vacuum oven.
-
Add reagents to the reaction flask via a dry syringe through a rubber septum.
-
-
Maintaining an Inert Atmosphere:
-
Throughout the entire experiment, from setup to quenching, maintain a positive pressure of nitrogen or argon. This can be achieved using a balloon or a Schlenk line setup.
-
Issue 3: Which base should I use for my sulfonamide or sulfonate ester synthesis?
Solution: The choice of base is critical. It must effectively neutralize the generated HCl without introducing water or promoting hydrolysis.
| Base Type | Examples | Pros | Cons | Best For |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic, scavenge HCl effectively. | Must be distilled and stored over KOH to ensure they are anhydrous. | General-purpose for sulfonamide/ester synthesis in aprotic solvents like DCM, THF.[5] |
| Pyridine | Pyridine | Acts as both a base and a nucleophilic catalyst, potentially accelerating the desired reaction. | Highly hygroscopic; must be rigorously dried. Can be difficult to remove during workup. | Reactions where catalytic activation of the sulfonyl chloride is beneficial.[5] |
| Inorganic Bases | NaOH, K₂CO₃ | Inexpensive and effective in certain systems. | Typically used in aqueous solutions, creating a high risk of hydrolysis. | Schotten-Baumann conditions, where the sulfonyl chloride has very low water solubility, allowing the interfacial reaction to dominate. Generally not recommended for sensitive substrates. |
Recommendation: For 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, a dry, non-nucleophilic tertiary amine like triethylamine or DIPEA is the safest and most reliable choice in an anhydrous aprotic solvent.
Issue 4: My aqueous workup is causing product degradation.
Solution: The workup phase is a common point where hydrolysis occurs, as the reaction mixture is intentionally mixed with water.
Strategies for a Safer Workup:
-
Work Cold and Fast: Perform all aqueous washes using ice-cold water or brine. Minimize the time the organic layer is in contact with the aqueous phase.
-
Immediate Drying: After the final wash, immediately dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.
-
Non-Aqueous Workup: If the product is extremely sensitive, consider a non-aqueous workup. For example, if using triethylamine as a base, the resulting triethylammonium chloride salt is often insoluble in solvents like dichloromethane or diethyl ether and can be removed by filtration before concentrating the reaction mixture.
Visualizing the Problem and Solution
A clear understanding of the hydrolysis mechanism and a logical troubleshooting workflow are key to success.
Mechanism of Hydrolysis
The diagram below illustrates the nucleophilic attack of water on the sulfonyl chloride.
Caption: Workflow for troubleshooting sulfonyl chloride hydrolysis.
References
-
American Chemical Society. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available from: [Link]
- Google Patents. FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Eureka | Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. Available from: [Link]
-
Indian Journal of Chemistry. Titrimetric determination of some sulphonyl chlorides. Available from: [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available from: [Link]
-
ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. Available from: [Link]
-
Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Available from: [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available from: [Link]
-
CORE. The Synthesis of Functionalised Sulfonamides. Available from: [Link]
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. cbijournal.com [cbijournal.com]
Technical Support Center: Optimizing Reactions with Sterically Hindered Amines
Welcome to the Technical Support Center for chemists and researchers navigating the challenges of reactions involving sterically hindered amines. This guide is designed to provide practical, in-depth solutions to common problems encountered in drug development and organic synthesis. By understanding the underlying principles of reactivity, you can systematically troubleshoot and optimize your reaction conditions for success.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Problem: Low or No Product Yield in C-N Cross-Coupling Reactions
You are attempting a Buchwald-Hartwig amination with a bulky secondary amine (e.g., di-tert-butylamine) or a hindered aryl halide, but you observe minimal product formation.
Potential Cause 1: Inappropriate Ligand Choice. The ligand is arguably the most critical component in a palladium-catalyzed amination. Its role is to stabilize the palladium center, promote oxidative addition, and, crucially, facilitate the C-N bond-forming reductive elimination step. With sterically demanding substrates, the ligand must be bulky enough to create a coordinatively unsaturated metal center that can accommodate the hindered coupling partners, yet not so bulky that it prevents substrate binding.
-
Expert Insight: For sterically hindered aryl halides or amines, bulky, electron-rich phosphine ligands are essential.[1] The steric bulk accelerates reductive elimination, which is often the rate-limiting step for hindered substrates. The electron-donating nature of the ligand increases the electron density on the palladium, which also promotes the oxidative addition of the aryl halide.
-
Solution:
-
Consult a Ligand Selection Guide: Start with well-established ligands for hindered substrates. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[2] For particularly challenging couplings, consider highly specialized ligands like tBuBrettPhos.[2]
-
Systematic Screening: If the initial choice fails, perform a small-scale screen of several different classes of bulky biarylphosphine ligands (e.g., Josiphos, XPhos, SPhos).
-
Potential Cause 2: Suboptimal Base Selection. The base's primary role is to deprotonate the amine (or the amine-Pd complex) to generate the more nucleophilic amide. For a hindered amine, this deprotonation can be slow. Furthermore, the choice of base can influence catalyst activity and longevity.
-
Expert Insight: A strong, non-nucleophilic base is typically required.[1][2] Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices because their bulk prevents them from acting as competing nucleophiles.[2][3][4] The choice of cation (Na⁺, K⁺, Li⁺) can also influence reaction rates through aggregation effects and solubility.
-
Solution:
-
Switch to a Stronger Base: If you are using a weaker base like K₃PO₄ or Cs₂CO₃ (often used for base-sensitive substrates), switch to NaOtBu or K₂CO₃.[2]
-
Consider Base Solubility: Ensure your base is sufficiently soluble in the reaction solvent. In some cases, using a combination of bases or additives can be beneficial.
-
Potential Cause 3: Catalyst Inactivity. The active catalyst in Buchwald-Hartwig aminations is a Pd(0) species. If you start with a Pd(II) precatalyst, it must be reduced in situ. This reduction can sometimes be inefficient, especially at lower temperatures.
-
Expert Insight: Modern palladium precatalysts, often called "G3" or "G4" palladacycles, are designed to cleanly and efficiently generate the active LPd(0) catalyst upon reaction with the base.[2] They are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2]
-
Solution:
-
Use a Modern Precatalyst: Employ a precatalyst like XPhos Pd G3 or RuPhos Pd G4. This eliminates the uncertainty of the in situ reduction step.[2]
-
Pre-activation: If using a traditional Pd(II) source, consider a pre-activation step where the catalyst, ligand, and base are stirred together in the solvent for a short period before adding the amine and aryl halide.[2]
-
Problem: Failed Amide Bond Formation with a Bulky Amine
You are trying to couple a carboxylic acid with a sterically hindered primary or secondary amine (e.g., tert-butylamine or N-methyl-L-valine) using standard coupling reagents like HATU or HBTU, but the reaction stalls.
Potential Cause 1: Steric Hindrance Prevents Nucleophilic Attack. This is the most common failure mode. The activated carboxylic acid (e.g., an OAt-ester formed from HATU) is itself a bulky electrophile. The nucleophilic attack by the hindered amine is simply too slow, and the activated species decomposes before the desired reaction can occur.[5][6]
-
Expert Insight: Standard uronium/aminium-based coupling reagents (HATU, HBTU) and carbodiimides (EDC, DIC) often fail in these scenarios.[5][7] More reactive activated species are needed to overcome the high activation energy of the coupling step.
-
Solution:
-
Switch to a More Reactive Coupling Reagent: Reagents like COMU, which exists in the more reactive uronium form, can be more effective.[7][8] Phosphonium-based reagents like PyAOP are also highly effective, especially for coupling N-methyl amino acids.[7][8]
-
Convert to an Acyl Fluoride: A more robust strategy is to convert the carboxylic acid to its corresponding acyl fluoride. Acyl fluorides are small, highly electrophilic, and often succeed where other methods fail. This can be done in situ using reagents like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).[9]
-
Elevate Temperature: For particularly stubborn couplings, especially with acyl fluorides, increasing the reaction temperature (e.g., to 50-80 °C) can provide the necessary energy to overcome the steric barrier.[9][10]
-
Potential Cause 2: Inappropriate Base. The base is crucial for deprotonating the amine's ammonium salt and for scavenging the acid produced during the reaction. A bulky, non-nucleophilic base is essential to prevent it from competing with the desired amine nucleophile.
-
Expert Insight: Hünig's base (N,N-Diisopropylethylamine, DIPEA) is a common choice due to its steric bulk.[3][11] However, for extremely sensitive or slow reactions, even DIPEA can sometimes cause side reactions.
-
Solution:
-
Use a Highly Hindered Base: If side reactions are suspected, switch to an even more hindered base like 2,6-lutidine or 2,6-di-tert-butylpyridine.[3]
-
Optimize Base Stoichiometry: For phosphonium and aminium reagents, the stoichiometry of the base is critical. Using excess base can sometimes accelerate the decomposition of the coupling reagent.[8] Start with the recommended stoichiometry (often 2 equivalents for HATU/HBTU, 1 equivalent for COMU).[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right non-nucleophilic base for my reaction?
A1: The choice depends on the required basicity (pKa of the conjugate acid) and the steric environment. A non-nucleophilic base is designed to be a poor nucleophile due to steric hindrance, allowing it to deprotonate a substrate without undergoing unwanted addition reactions.[3][4]
| Base Type | Examples | pKa (of conjugate acid) | Typical Use Case |
| Hindered Amines | DIPEA (Hünig's Base), DBU | 10-13 | General purpose acid scavenger in couplings, E2 eliminations.[3][11] |
| Alkoxides | NaOtBu, KOtBu | ~17-19 | Strong base for C-N couplings, enolate formation.[3][11] |
| Amide Bases | LDA, LHMDS, KHMDS | ~36-40 | Very strong base for deprotonating weak carbon acids (e.g., kinetic enolate formation).[3][4] |
| Phosphazenes | t-Bu-P₄ | >40 | Extremely strong, non-nucleophilic superbases for challenging deprotonations.[3][12] |
Expert Tip: For most applications involving hindered amines, start with DIPEA for amide couplings and NaOtBu for palladium-catalyzed cross-couplings. Only move to stronger bases like LDA or phosphazenes if weaker bases fail to promote the reaction.
Q2: My reductive amination with a bulky ketone and a hindered amine is failing. What should I try?
A2: This is a classic challenge where two steric bottlenecks converge. The primary issue is the unfavorable equilibrium of iminium ion formation.[13][14] The ketone and amine are too bulky to readily form the necessary intermediate. Meanwhile, common reducing agents like sodium borohydride (NaBH₄) will simply reduce the ketone to an alcohol.[13]
-
Causality: The rate of ketone reduction by NaBH₄ is faster than the rate of iminium ion formation.
-
Solution:
-
Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that is particularly effective at reducing the iminium ion in preference to the ketone.[13] This kinetically favors the desired reaction pathway.
-
Use a Lewis Acid Additive: Adding a Lewis acid like Ti(OiPr)₄ can help to activate the ketone and drive the iminium ion formation forward.
-
Water Removal: The formation of the iminium ion produces water. Removing this water using molecular sieves or a Dean-Stark trap can help shift the equilibrium toward the intermediate.
-
Q3: Are there any alternatives to traditional coupling reagents for making extremely hindered amides?
A3: Yes. When even the most potent coupling reagents fail, alternative synthetic strategies are required. These methods bypass the traditional activation of a carboxylic acid.
-
Isocyanate Chemistry: A powerful method involves the reaction of an isocyanate with a Grignard reagent or an organolithium. This approach is highly effective for synthesizing sterically hindered amides because it involves the attack of a highly reactive organometallic nucleophile on a very electrophilic isocyanate.[5][6]
-
Potassium Acyltrifluoroborates (KATs): A newer method involves the condensation of KATs with amines to form trifluoroborate iminiums (TIMs), which are then oxidized (e.g., with hydrogen peroxide) to the amide. This method avoids traditional coupling reagents entirely and shows good functional group tolerance.[15]
Section 3: Protocols and Visualizations
General Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol provides a starting point for coupling a hindered aryl bromide with a secondary amine using a modern catalyst system.
-
Reagent Preparation: In an inert atmosphere glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial with a stir bar.[1]
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction Setup: Add anhydrous, degassed toluene (5 mL). Seal the vial with a PTFE-lined cap.
-
Reaction Conditions: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Workflow: Troubleshooting Low Yield in C-N Coupling
Caption: Steric hindrance slows nucleophilic attack in amide formation.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Amine Reactivity. MSU chemistry. [Link]
-
Non-nucleophilic base. Grokipedia. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC Publishing). [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. [Link]
-
Non-nucleophilic base. chemeurope.com. [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications. [Link]
-
6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
Reactions of Amines. NDSU. [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Amine Reactivity. MSU chemistry. [Link]
-
Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels (ACS Publications). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
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- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Reactions Involving 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
<content_type>
Welcome to the technical support hub for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their chemical reactions. Here, we will delve into the nuanced reactivity of this specific sulfonyl chloride, offering field-proven insights and evidence-based protocols to diagnose and resolve common experimental issues.
Our approach is grounded in the principles of chemical causality. We won't just provide steps; we will explain why certain experimental choices are critical. Every troubleshooting step and protocol is designed to be a self-validating system, empowering you to not only solve the immediate problem but also to build a more robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding the use of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Q1: What are the primary stability concerns with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
A1: Like most sulfonyl chlorides, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is highly susceptible to hydrolysis.[1][2] Moisture, whether from solvents, reagents, or atmospheric humidity, will readily convert the sulfonyl chloride to the corresponding and unreactive 3-bromo-5-methoxybenzenesulfonic acid.[3][4][5][6] This is often the primary culprit in failed or low-yielding reactions. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: How can I assess the purity of my 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, especially if it's been stored for a while?
A2: Assessing the purity of your sulfonyl chloride is a critical first step in troubleshooting. Several analytical techniques can be employed:
-
¹H and ¹³C NMR Spectroscopy: This is one of the most reliable methods to determine purity and identify the presence of the corresponding sulfonic acid hydrolysis product.[7][8] Use an aprotic deuterated solvent like CDCl₃ or acetone-d₆.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be an effective method for purity assessment. However, derivatization to a more stable compound, like a sulfonamide, might be necessary to prevent degradation during analysis.[7][8]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities, particularly the sulfonic acid, will lead to a lower and broader melting range.[8]
Q3: What are the general characteristics of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
A3: This compound is a solid at room temperature.[9] Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BrClO₃S[9][10][11] |
| Molecular Weight | 285.54 g/mol [9] |
| CAS Number | 1261776-39-9[9] |
| Appearance | Typically a solid |
| Storage | Store under an inert atmosphere at room temperature.[9] |
In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific low-yield situations.
Issue 1: Low or No Yield in Sulfonamide Formation with a Primary or Secondary Amine
The formation of a sulfonamide is a classic reaction of sulfonyl chlorides.[12][13] If you are experiencing poor yields, it is essential to systematically evaluate each component and condition of your reaction.
Root Cause Analysis & Corrective Actions
The troubleshooting workflow for this issue can be visualized as follows:
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
Expert Insights & Protocols
-
The Critical Role of the Base: The base serves to neutralize the HCl generated during the reaction.[12] For standard reactions, pyridine or triethylamine (Et₃N) are common choices.[1] However, if your amine is a poor nucleophile, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be necessary.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[1]
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst.[2] |
| Triethylamine (Et₃N) | 10.75 | Sterically hindered, non-nucleophilic HCl scavenger.[2] |
| DBU | 13.5 | Strong, non-nucleophilic base for less reactive amines. |
| DMAP | 9.7 | Highly effective nucleophilic catalyst used in small amounts.[1] |
-
Solvent Selection: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[1] Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are suitable for many reactions.[1] If solubility or reaction rate is an issue, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial.[1]
-
Optimized General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. For sluggish reactions, add DMAP (0.1 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Issue 2: Significant Byproduct Formation
The appearance of multiple spots on a TLC plate indicates the presence of side reactions. Understanding these potential pathways is key to minimizing them.
Common Side Reactions and Mitigation Strategies
-
Bis-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride, especially with an excess of the sulfonyl chloride and a strong base.[1][14]
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this is a major issue. Any moisture will lead to the formation of 3-bromo-5-methoxybenzenesulfonic acid.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Use of a Schlenk line or glovebox is recommended for sensitive reactions.
-
-
Reaction with Solvent: While less common with standard aprotic solvents, some solvents can participate in side reactions under certain conditions. For example, pyridine at high temperatures can sometimes lead to undesired byproducts.[2]
-
Solution: Choose a solvent that is inert under your reaction conditions. If in doubt, DCM or THF are generally safe choices.
-
The logical process for addressing byproduct formation is outlined below:
Caption: Decision tree for mitigating byproduct formation.
By methodically addressing these potential failure points, researchers can significantly improve the yield and reproducibility of reactions involving 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
References
-
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available at: [Link]
-
Rogge, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 663-667. Available at: [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available at: [Link]
-
Hall Jr., H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. Available at: [Link]
-
Sulfonamide. In Wikipedia. Retrieved from [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Available at: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Available at: [Link]
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Lead Sciences. Available at: [Link]
-
3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). PubChemLite. Available at: [Link]
-
3-bromo-5-methoxybenzene-1-sulfonyl chloride. ChemBK. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]
- 10. PubChemLite - 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]
- 11. chembk.com [chembk.com]
- 12. Sulfonamide - Wikipedia [en.wikipedia.org]
- 13. frontiersrj.com [frontiersrj.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Substituted Benzenesulfonyl Chlorides
Welcome to the Technical Support Center for the synthesis of substituted benzenesulfonyl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up these crucial reactions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges and ensure a safe, efficient, and successful scale-up.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that can arise during the large-scale synthesis of substituted benzenesulfonyl chlorides, providing potential causes and actionable solutions.
Issue 1: Poor or Inconsistent Yields
Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency now that we have moved from a 1 L to a 50 L reactor for our chlorosulfonation reaction. What are the likely causes and how can we rectify this?
Answer: A drop in yield upon scale-up is a frequent challenge, often rooted in mass and heat transfer limitations.
-
Inadequate Thermal Management: Chlorosulfonation and subsequent chlorination reactions are highly exothermic.[1] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," promoting the formation of side products like diphenylsulfones, which are common byproducts in chlorosulfonation reactions.[2]
-
Inefficient Mixing: Poor agitation in a large vessel can lead to localized high concentrations of reagents, fostering side reactions.
-
Solution: Evaluate the reactor's agitator design to ensure it provides adequate mixing for the increased volume. The use of baffles can also improve turbulence and mixing efficiency.
-
-
Hydrolysis During Work-up: Benzenesulfonyl chlorides are susceptible to hydrolysis, especially in the presence of heat.[2] The extended time required for work-up at a larger scale increases the risk of product loss.
-
Solution: The quenching step is highly exothermic and must be carefully controlled. Add the reaction mixture slowly to a cooled mixture of water/ice and an extraction solvent, ensuring the temperature remains low (e.g., below 5°C). The sulfonyl chloride should be separated from the aqueous layer as quickly as possible to minimize hydrolysis.[3]
-
Issue 2: Product Purity and Purification Challenges
Question: Our final product is contaminated with the corresponding sulfonic acid, and we are struggling to remove it effectively at scale. What are the best practices for purification?
Answer: The presence of the corresponding sulfonic acid is a common impurity, primarily due to hydrolysis of the sulfonyl chloride product.[4]
-
Cause: Incomplete reaction or exposure to water during work-up.
-
Solution 1: Aqueous Base Wash: The most effective method is to wash the organic layer containing your product with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide.[4] The sulfonic acid is acidic and will be deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[4]
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent.
-
Wash the organic solution with a saturated sodium bicarbonate solution.
-
Separate the aqueous layer.
-
Repeat the wash if necessary (monitor with TLC or HPLC).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
-
-
-
Solution 2: For Base-Sensitive Products: If your product is sensitive to strong bases, a milder approach is required.
-
Quenching with Pyridine: Pyridine can be used to quench the reaction. It reacts with benzenesulfonyl chloride to form a water-soluble sulfonylpyridinium salt, which can be removed with a dilute acid wash.[4]
-
Issue 3: Safety Concerns with Hazardous Reagents and Byproducts
Question: We are scaling up a synthesis that uses thionyl chloride. What are the critical safety considerations we need to address?
Answer: The synthesis of sulfonyl chlorides often involves highly reactive and corrosive reagents.[1] A thorough risk assessment is mandatory before any scale-up.[1]
-
Reagent Handling: Corrosive reagents like chlorosulfonic acid and thionyl chloride should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[1][5] For larger scales, consider using closed-system transfer and automated dosing to minimize operator exposure.[1]
-
Off-Gas Management: These reactions can generate significant amounts of corrosive and toxic gases, such as hydrogen chloride (HCl) and sulfur dioxide (SO2).[1] A robust off-gas scrubbing system is essential to neutralize these byproducts before they are released.[1]
-
Thermal Runaway: As mentioned, these reactions are often exothermic. Inadequate cooling can lead to a thermal runaway, potentially causing a dangerous increase in pressure and release of toxic materials.[1] Ensure your reactor is equipped with an adequate cooling system and pressure relief devices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzenesulfonyl chlorides?
A1: The most prevalent methods include:
-
Chlorosulfonation of an aromatic compound: This involves the reaction of an aromatic compound with chlorosulfonic acid.[2][6]
-
Chlorination of a sulfonic acid or its salt: This can be achieved using various chlorinating agents such as phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride.[3][7][8]
Q2: Are there "greener" or milder alternatives to traditional chlorinating agents?
A2: Yes, research has focused on developing more environmentally friendly methods. Some alternatives include:
-
Oxidative chlorination of thiols: This can be achieved using reagents like hydrogen peroxide in combination with thionyl chloride or N-chlorosuccinimide.[9][10][11]
-
From sulfonyl hydrazides: Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) under mild conditions.[12]
-
Using TAPC: 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an efficient chlorinating agent for sulfonic acids under mild, solvent-free conditions.[11][13]
Q3: My reaction mixture becomes a thick, difficult-to-stir slurry at large scale. How can I manage this?
A3: This is often due to the precipitation of intermediates or the product.
-
Use of a Co-solvent: Introducing a suitable co-solvent that can keep all components in solution can be effective.
-
Temperature Adjustment: Carefully adjusting the reaction temperature may improve solubility.
-
Mechanical Solutions: Ensure your reactor's motor is powerful enough for the increased viscosity and that the agitator is designed to handle slurries.
Q4: How can I monitor the progress of my large-scale reaction effectively?
A4: In-process controls (IPCs) are crucial for scale-up.
-
Chromatographic Methods: Thin-layer chromatography (TLC) can provide a quick qualitative check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred.
-
Spectroscopic Methods: For some reactions, in-situ monitoring with techniques like Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on the consumption of starting materials and the formation of products.
Q5: What is the role of continuous flow chemistry in the synthesis of sulfonyl chlorides?
A5: Flow chemistry offers significant advantages for hazardous reactions.[14] It allows for better control over reaction parameters like temperature and mixing due to the small reaction volumes at any given time. This enhances safety, can improve yields, and simplifies scale-up by running the process for a longer duration rather than using a larger reactor.[14][15]
Visualized Workflows
Decision Tree for Chlorinating Agent Selection
Caption: A decision tree for selecting a chlorinating agent.
General Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzenesulfonyl chloride | 98-09-9 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 11. S-Chlorinations [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioselectivity in Polyfunctional Amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for achieving regioselectivity in reactions involving polyfunctional amines. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic routes.
Introduction: The Challenge of Regioselectivity with Polyfunctional Amines
Polyfunctional amines are cornerstone building blocks in medicinal chemistry and materials science. However, the presence of multiple nucleophilic nitrogen atoms within the same molecule presents a significant synthetic challenge: controlling which amine reacts. A lack of regioselectivity can lead to a complex mixture of isomers, creating downstream purification issues and reducing the overall yield of the desired product. This guide provides a systematic approach to troubleshooting and improving regioselectivity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the reaction process in a question-and-answer format.
Q1: My reaction with a molecule containing both a primary and a secondary amine is yielding a mixture of N-acylated products. How can I selectively acylate the primary amine?
A1: This is a classic regioselectivity problem. The inherent reactivity of primary amines is generally higher than that of secondary amines due to less steric hindrance. However, under standard acylation conditions, it's common to see a mixture of products. Here’s a systematic approach to favor the formation of the primary amide:
Root Cause Analysis:
-
Insufficient Steric Differentiation: The acylating agent may not be bulky enough to selectively react with the less hindered primary amine.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for the acylation of the more hindered secondary amine.
-
Base Strength: The choice of base can influence the relative nucleophilicity of the two amine groups.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This will favor the kinetically controlled product, which is typically the result of the reaction at the more accessible primary amine.
-
Use a Sterically Hindered Acylating Agent: If your synthesis allows, consider using a bulkier acylating agent. The increased steric demand will further disfavor reaction at the more crowded secondary amine center.
-
Controlled Addition of Reagents: Add the acylating agent slowly and in a stoichiometric amount (or slightly less) to the amine. This will increase the probability of the reaction occurring at the more reactive primary amine before the secondary amine has a chance to react.
-
Employ a Bulky, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is less likely to deprotonate the more hindered secondary amine, thus keeping its nucleophilicity lower than the primary amine.
Experimental Protocol: Selective N-Acylation of a Diamine
-
Dissolve the diamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq).
-
Slowly add the acylating agent (e.g., acetyl chloride or a carboxylic acid pre-activated with a coupling agent) (1.0 eq) dropwise over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.
Q2: I am trying to perform a selective N-alkylation on an aminophenol, but I am getting significant O-alkylation as well. How can I improve the N-selectivity?
A2: The competition between N- and O-alkylation in aminophenols is a common challenge governed by the principles of hard and soft acid-base (HSAB) theory. The nitrogen of the amino group is a softer nucleophile than the oxygen of the phenolic hydroxyl group. Therefore, to favor N-alkylation, you should employ a soft electrophile and conditions that favor the softer nucleophile.
Root Cause Analysis:
-
Electrophile Hardness: Hard alkylating agents (e.g., dimethyl sulfate) will preferentially react with the hard oxygen nucleophile.
-
Solvent Effects: Protic solvents can solvate the harder oxygen anion more effectively, potentially increasing its nucleophilicity.
-
Base Choice: A strong base can deprotonate both the amine and the phenol, leading to a mixture of products. A weaker base may selectively deprotonate the more acidic phenol.
Troubleshooting Steps:
-
Choose a Softer Alkylating Agent: Use a softer electrophile like an alkyl iodide or bromide instead of a harder one like a tosylate or sulfate.
-
Solvent Selection: Employ a polar aprotic solvent such as DMF or DMSO. These solvents do not solvate anions as strongly as protic solvents, which can help to favor the reaction at the softer nitrogen atom.
-
Optimize the Base: Use a weaker base like potassium carbonate (K2CO3) instead of a strong base like sodium hydride (NaH). A weaker base is less likely to fully deprotonate the phenol, thus reducing the amount of O-alkylation.
-
Consider a Protection Strategy: If the above methods do not provide sufficient selectivity, you may need to protect the phenol as a silyl ether or another suitable protecting group before performing the N-alkylation. The protecting group can then be removed in a subsequent step.
Data Presentation: Effect of Reaction Conditions on N- vs. O-Alkylation of 4-Aminophenol
| Alkylating Agent | Base | Solvent | N-Alkylation Yield (%) | O-Alkylation Yield (%) |
| Methyl Iodide | K2CO3 | DMF | 85 | 15 |
| Dimethyl Sulfate | K2CO3 | DMF | 30 | 70 |
| Methyl Iodide | NaH | THF | 40 | 60 |
Q3: My reaction involves a molecule with both an aliphatic and an aromatic amine. How can I selectively functionalize the aliphatic amine?
A3: Aliphatic amines are generally more basic and nucleophilic than aromatic amines because the lone pair of electrons on the nitrogen of an aromatic amine is delocalized into the aromatic ring. This inherent difference in reactivity can be exploited to achieve selective functionalization.
Root Cause Analysis:
-
Insufficient Reactivity Difference: The chosen electrophile may be too reactive, leading to reaction at both amine centers.
-
Harsh Reaction Conditions: High temperatures can overcome the reactivity difference, leading to a loss of selectivity.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the electrophile. The more nucleophilic aliphatic amine will react preferentially.
-
Mild Reaction Conditions: Perform the reaction at room temperature or below to take advantage of the kinetic preference for the more reactive aliphatic amine.
-
pH Control: In aqueous media, the pH can be adjusted to protonate the more basic aliphatic amine selectively, rendering it non-nucleophilic and allowing for reaction at the aromatic amine. Conversely, at a more neutral pH, the aliphatic amine will be more nucleophilic.
-
Protecting Group Strategy: If direct selective functionalization is not feasible, protect the more reactive aliphatic amine (e.g., as a Boc-carbamate) before reacting the aromatic amine. The protecting group can then be removed.
Experimental Workflow: Selective Acylation of an Aliphatic Amine
Caption: Workflow for selective functionalization using a protecting group strategy.
FAQs: Frequently Asked Questions
-
What is the role of protecting groups in achieving regioselectivity? Protecting groups are chemical moieties that can be reversibly attached to a functional group to block its reactivity. In the context of polyfunctional amines, a protecting group can be selectively introduced onto one amine group, allowing for a chemical transformation to be carried out on another. The protecting group is then removed to reveal the original amine functionality. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl). The choice of protecting group depends on the stability of the molecule to the protection and deprotection conditions.
-
How does solvent choice impact regioselectivity? The solvent can significantly influence the outcome of a reaction by solvating the reactants and stabilizing transition states. For example, in reactions involving charged intermediates, a polar protic solvent can stabilize the more charged species, potentially altering the regiochemical outcome. In contrast, a polar aprotic solvent may favor the reaction pathway with a less charged transition state. It is often worthwhile to screen a variety of solvents to find the optimal conditions for a given reaction.
-
Can catalysts be used to improve regioselectivity? Yes, catalysts can play a crucial role in directing the regioselectivity of a reaction. For instance, in some cross-coupling reactions, the choice of ligand on the metal catalyst can influence which amine of a polyfunctional substrate participates in the reaction. This is often due to steric effects, where a bulky ligand will direct the catalyst to the less hindered amine.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (A comprehensive guide to protecting groups, including those for amines.) [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Provides detailed mechanistic explanations of organic reactions, including those involving amines.) [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Explains the fundamental principles that govern reactivity and selectivity in organic reactions.) [Link]
Methods for removing unreacted 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support guide for handling 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the effective removal of this unreacted starting material from your reaction mixtures. We will explore the chemical principles behind the purification strategies and provide detailed, field-tested protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
A1: Unreacted 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a highly reactive electrophile that can pose several challenges in subsequent steps and final product purity. Its presence can lead to:
-
Side Reactions: It can react with nucleophiles in later steps or during purification (e.g., with amine or alcohol functionalities on a chromatography column).
-
Product Degradation: Upon exposure to moisture, it hydrolyzes to form 3-bromo-5-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[1] These acidic byproducts can degrade acid-sensitive functional groups on your desired product.
-
Purification Complexity: The sulfonyl chloride often has a polarity similar to that of the desired product, making its removal by standard column chromatography difficult and leading to co-elution.[2]
Q2: What are the primary strategies for removing unreacted sulfonyl chlorides?
A2: The core strategy is to convert the sulfonyl chloride into a compound with significantly different physical properties (e.g., polarity, solubility) from your desired product, making separation straightforward. The most common methods are:
-
Aqueous Hydrolysis (Basic Wash): Intentionally hydrolyzing the sulfonyl chloride with an aqueous base to form a highly polar, water-soluble sulfonate salt.[3][4]
-
Nucleophilic Quenching: Reacting the sulfonyl chloride with a simple nucleophile (like an amine or alcohol) to form a sulfonamide or sulfonate ester, which can be more easily separated.[3]
-
Scavenger Resins: Using a solid-supported nucleophile (typically an amine-functionalized resin) to covalently bind the sulfonyl chloride, allowing for its removal by simple filtration.[3][4]
Q3: My product is sensitive to basic conditions. How can I remove the sulfonyl chloride without using a strong base?
A3: If your product contains base-labile functional groups (e.g., esters), you should avoid aqueous hydrolysis with strong bases like NaOH. Alternative strategies include:
-
Quenching with a mild nucleophile: Adding a small amount of a primary or secondary amine (like ammonia or diethylamine) will form a sulfonamide. This new compound will have different chromatographic properties and can often be removed more easily than the starting sulfonyl chloride.[3][5]
-
Using a scavenger resin: This is an excellent non-aqueous method. An amine-based scavenger resin, such as aminomethyl polystyrene, will react selectively with the sulfonyl chloride. The resin is a solid and can be filtered off, leaving your product in solution.[2][3]
-
Careful Chromatography: While challenging, direct purification by column chromatography is sometimes possible, especially if there is a sufficient difference in polarity between your product and the sulfonyl chloride.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up procedure.
Issue 1: My aqueous work-up isn't completely removing the sulfonyl chloride.
-
Possible Cause: Inefficient hydrolysis due to poor mixing between the organic and aqueous phases, or insufficient reaction time. Aromatic sulfonyl chlorides can be somewhat slow to hydrolyze, especially in biphasic systems.[4]
-
Troubleshooting Steps:
-
Increase Stirring: Ensure vigorous stirring during the basic wash to maximize the interfacial area between the two layers, accelerating the hydrolysis reaction.
-
Extend Contact Time: Stir the biphasic mixture for a longer period (e.g., 30-60 minutes) to allow the hydrolysis to go to completion.[3]
-
Use a Quenching Agent First: Before the basic wash, add a small amount of a nucleophilic alcohol like methanol to the reaction mixture. This will rapidly convert the sulfonyl chloride to the corresponding sulfonate ester, which may be easier to remove or separate than the sulfonyl chloride itself.
-
Issue 2: An acidic impurity persists in my organic layer after a basic wash.
-
Possible Cause: This is likely 3-bromo-5-methoxybenzenesulfonic acid, the hydrolysis product. While its salt is very water-soluble, the protonated acid may have some residual solubility in your organic solvent.[1][4]
-
Troubleshooting Steps:
-
Perform Additional Washes: Wash the organic layer again with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[1] This ensures complete deprotonation of the sulfonic acid to its water-soluble salt form.
-
Use Brine: After the basic washes, a final wash with saturated aqueous NaCl (brine) will help remove residual water and dissolved water-soluble impurities from the organic layer.[1][6]
-
Issue 3: I used a scavenger resin, but the sulfonyl chloride is still present.
-
Possible Cause: Insufficient equivalents of the resin, incomplete reaction, or deactivation of the resin.
-
Troubleshooting Steps:
-
Ensure Sufficient Equivalents: Use a suitable excess of the scavenger resin, typically 2-3 equivalents relative to the initial excess of the sulfonyl chloride.[2][3]
-
Increase Agitation and Time: The reaction with the solid-supported resin is heterogeneous. Ensure the resin is well-suspended in the solution by vigorous stirring or shaking. Allow for adequate reaction time, which can range from 1 to 16 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.[3]
-
Check Resin Compatibility: Ensure the chosen solvent swells the resin beads properly, allowing access to the reactive sites. Consult the resin manufacturer's specifications for suitable solvents.
-
Comparison of Removal Methods
| Method | Best For | Advantages | Limitations | Key Considerations |
| Aqueous Basic Wash | Robust, water-insensitive products on a moderate to large scale. | Cost-effective; byproducts are highly water-soluble; effectively removes acidic byproducts. | Not suitable for base-sensitive or water-sensitive products. Can lead to emulsions. | Requires vigorous stirring and sufficient time for complete hydrolysis.[3] |
| Nucleophilic Quench | Reactions where the product is sensitive to aqueous base. | Fast and effective conversion of the sulfonyl chloride. | Introduces a new impurity (sulfonamide/ester) that must be removed via extraction or chromatography. | The resulting derivative must have significantly different properties for easy separation. |
| Scavenger Resin | Base/water-sensitive products; high-throughput synthesis; difficult separations. | Simple filtration-based work-up; non-aqueous conditions; high selectivity. | Higher cost; requires optimization of reaction time and resin equivalents.[3] | Ensure proper solvent choice for resin swelling and allow sufficient time for the reaction. |
Decision Workflow for Removal of Unreacted Sulfonyl Chloride
Caption: Decision workflow for selecting a removal method.
Chemical Transformation During Work-up
Caption: Chemical conversions during different work-up procedures.
Experimental Protocols
Protocol 1: Standard Aqueous Basic Work-up
This protocol is suitable for the removal of excess 3-Bromo-5-methoxybenzene-1-sulfonyl chloride when the desired product is stable to aqueous base.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quench.
-
Quench with Water: Slowly and carefully add deionized water to the reaction mixture with vigorous stirring.
-
Basify: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the aqueous phase is basic (pH > 8).[1][3] Continue vigorous stirring for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.
-
Extraction: Drain the aqueous layer. Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., ethyl acetate, DCM) to recover any dissolved product.
-
Combine and Wash: Combine all organic layers. Wash the combined organic layer sequentially with water and then with saturated aqueous NaCl (brine).[1] The brine wash helps to remove bulk water and break up any emulsions that may have formed.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Further Purification: If necessary, purify the crude product by column chromatography.
Protocol 2: Work-up Using an Amine Scavenger Resin
This protocol is ideal for situations where the desired product is sensitive to aqueous or basic conditions.
-
Choose the Resin: Select an appropriate amine-based scavenger resin, such as aminomethylated polystyrene or silica-amine (Si-Amine). A common loading is around 2-3 equivalents relative to the excess sulfonyl chloride used.[3]
-
Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitate: Stopper the flask and shake or stir the slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the reactivity of the sulfonyl chloride and the specific resin used.[3]
-
Monitor: Track the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product, which can now be used directly or be further purified if necessary.
References
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. Available from: [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available from: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available from: [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available from: [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]
-
Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Safe Handling and Disposal of Corrosive Sulfonyl Chloride Reagents
Welcome to the Technical Support Center for sulfonyl chloride reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, reaction work-up, and disposal of these highly reactive compounds. Our goal is to equip you with the knowledge to not only perform your experiments safely but also to troubleshoot common issues effectively, ensuring both scientific integrity and personal safety.
Section 1: Understanding the Inherent Risks of Sulfonyl Chlorides
Sulfonyl chlorides are powerful reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. However, their utility is matched by their significant hazards. A thorough understanding of these risks is the foundation of safe laboratory practice.
Frequently Asked Questions: Primary Hazards
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are classified as corrosive and highly reactive. The main hazards are:
-
Corrosivity: They can cause severe chemical burns to the skin and eyes and damage the respiratory tract upon inhalation.[1][2][3] Contact with moisture on living tissue leads to the rapid generation of hydrochloric acid (HCl) and the corresponding sulfonic acid, causing immediate and severe irritation or burns.[4]
-
Reactivity with Water (Hydrolysis): Sulfonyl chlorides react exothermically, and sometimes violently, with water, including ambient moisture, to produce corrosive hydrochloric acid and sulfonic acids.[2][4] This reaction can lead to a dangerous build-up of pressure in sealed containers.
-
Incompatibility: They react vigorously with strong bases, alcohols, and amines.[1][4]
-
Toxic Byproducts: In the event of a fire or decomposition, poisonous gases such as hydrogen chloride and sulfur dioxide are produced.[1]
Q2: I've noticed a sulfonyl chloride container is fuming. What does this mean and is it dangerous?
A2: Fuming is a clear indicator that the sulfonyl chloride is reacting with moisture in the air.[4] The visible "fumes" are actually a mist of hydrochloric acid and sulfonic acid.[4] This is a hazardous situation, indicating that corrosive acid is being released into the laboratory atmosphere. All handling of such reagents should be strictly confined to a certified chemical fume hood.[2]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE strategy is non-negotiable when working with sulfonyl chlorides. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield.[1][2] | Protects against splashes and corrosive vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact and burns. Gloves should be inspected before each use and removed promptly and properly if contaminated. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, flame-resistant clothing is required.[2][5] | Protects skin and personal clothing from splashes. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[2][5] | Prevents inhalation of corrosive vapors and acid mists. For emergencies or potential high-concentration exposures, a full-face respirator with an acid gas cartridge is necessary. |
Section 3: Troubleshooting Experimental Work-up and Quenching
A frequent challenge for chemists is the complete removal of unreacted sulfonyl chloride and its acidic byproducts from the reaction mixture.
Frequently Asked Questions: Work-up and Purification
Q1: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride. What could be wrong?
A1: This is a common issue. Several factors could be at play:
-
Insufficient Hydrolysis: The sulfonyl chloride may be sterically hindered or poorly soluble in the aqueous phase, leading to slow or incomplete hydrolysis.[6]
-
Inadequate Mixing: If the organic and aqueous layers are not stirred vigorously, the interfacial contact required for the reaction is limited.[6]
-
Wrong Quenching Agent: While water alone can hydrolyze sulfonyl chlorides, the process can be slow. Using a mild base is often more effective.[6]
Troubleshooting Steps:
-
Increase Stirring: Ensure vigorous agitation to maximize the surface area between the organic and aqueous phases.[6]
-
Use a Basic Quench: Instead of just water, slowly add the reaction mixture to a cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the HCl and sulfonic acid byproducts, driving the hydrolysis of the remaining sulfonyl chloride.[6][7]
-
Consider a Nucleophilic Quench: Before the basic wash, add a small amount of a simple nucleophile like methanol or a dilute aqueous ammonia solution.[6] This converts the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide. Be aware that this new derivative will also need to be removed, typically via extraction or chromatography.[6]
Q2: I've performed a basic wash (e.g., with NaHCO₃), but I still see traces of my starting sulfonyl chloride. Why?
A2: While a basic wash is excellent for neutralizing acidic byproducts, it may not be sufficient to hydrolyze a very stable or hindered sulfonyl chloride completely, especially if phase transfer is poor.[6]
Troubleshooting Steps:
-
Increase Contact Time: Allow the mixture to stir with the basic aqueous solution for a longer period (e.g., 1-2 hours) to promote complete hydrolysis.[6]
-
Pre-quench with a Nucleophile: As described in the previous question, converting the sulfonyl chloride to an ester or amide before the wash can be a very effective strategy.[6]
-
Use a Scavenger Resin: For particularly stubborn cases or for high-throughput synthesis, aminomethylated polystyrene resins can be used. These solid-supported scavengers react with the excess sulfonyl chloride, which can then be simply filtered off, greatly simplifying purification.
Diagram: Logic for Selecting a Quenching Strategy
Caption: Decision workflow for quenching sulfonyl chloride reactions.
Section 4: Safe Disposal and Spill Management
Proper disposal is a critical final step. Never dispose of active sulfonyl chlorides directly into waste containers.
Experimental Protocol: Neutralization of Uncontaminated Sulfonyl Chloride Waste
This protocol is for small quantities of uncontaminated reagent. It must be performed in a chemical fume hood by trained personnel.[7]
Materials:
-
Excess sulfonyl chloride
-
Large beaker or flask (at least 10x the volume of the sulfonyl chloride)
-
Stir bar and stir plate
-
Ice bath
-
5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution[7]
-
pH paper or pH meter
Procedure:
-
Preparation: Place the large beaker containing the basic solution in an ice bath and begin stirring. The cooling is critical to manage the exothermic reaction.[7]
-
Slow Addition: Using a pipette or dropping funnel, add the sulfonyl chloride dropwise to the cold, stirring basic solution. CRITICAL: Always add the sulfonyl chloride to the base; never the other way around.[7] Adding base to the sulfonyl chloride can generate intense localized heat and cause dangerous splashing.
-
Monitoring: Observe the reaction closely. If fuming or temperature increase becomes excessive, stop the addition until it subsides.
-
Ensure Neutralization: After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the solution to ensure it remains basic (pH > 8).[7]
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local and institutional regulations.[7]
Diagram: Chemical Mechanism of Quenching
Caption: Simplified mechanism of sulfonyl chloride quenching and neutralization.
Frequently Asked Questions: Spills and Emergencies
Q1: What is the immediate procedure for a sulfonyl chloride spill?
A1: Act quickly and safely.
-
Evacuate: Alert personnel and evacuate the immediate area.[1]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: If the spill is small, cover it with a non-combustible absorbent material like dry sand, lime, or soda ash.[1][7] DO NOT USE WATER or combustible materials like paper towels or sawdust.[1][7]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][7]
-
Decontaminate: Wipe the area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water.
-
Dispose: The collected waste must be disposed of through your institution's hazardous waste program.[1][7]
Q2: What are the first aid measures for exposure to sulfonyl chloride?
A2: Immediate action is critical to minimize injury.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.
References
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]
- Safety First: Handling Sulfuryl Chloride in Industrial Settings - [Source URL not available]
-
Safe Methods for Transferring Reactive Chemicals - The Chemistry Blog. [Link]
-
Corrosive chemicals - EHS Compliance. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]
-
OSHA Handbook for Small Businesses Hazardous Chemical Exposure - Justia. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehscompliance.com [ehscompliance.com]
- 4. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Alternative Solvents for Reactions with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of alternative and green solvents for reactions involving 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Our goal is to empower you with the knowledge to select the most appropriate solvent system for your specific application, ensuring both high reaction efficiency and environmental sustainability.
Introduction: The Need for Greener Alternatives
The use of traditional volatile organic compounds (VOCs) such as dichloromethane (DCM), dioxane, and acetonitrile in organic synthesis is coming under increasing scrutiny due to their environmental and health impacts.[1] The principles of green chemistry encourage the use of safer, more sustainable alternatives.[2] This guide will explore several promising green solvents and their application in reactions with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for reactions with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
A1: The primary challenges are twofold: ensuring sufficient solubility of the starting material and managing the reactivity of the sulfonyl chloride group. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a solid with a relatively polar sulfonyl chloride group and a less polar substituted aromatic ring. The ideal solvent must solubilize this compound to a reasonable extent to allow for efficient reaction. Furthermore, sulfonyl chlorides are susceptible to hydrolysis, so the choice of solvent, particularly protic solvents, must be carefully considered to avoid unwanted side reactions.[3]
Q2: What are the most promising green alternative solvents for reactions with this compound?
A2: Several classes of green solvents show significant promise:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent that is a viable alternative to THF and DCM.[4] It has a higher boiling point than THF and lower water miscibility, which can simplify work-up procedures.[1]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation tendency.[5][6] Its stability under both acidic and basic conditions makes it a versatile choice.[7]
-
Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor (e.g., glycerol, urea) and a hydrogen bond acceptor (e.g., choline chloride) that form a eutectic mixture with a melting point much lower than the individual components.[8] They are biodegradable, non-volatile, and have been successfully used for sulfonamide synthesis.[9][10]
Q3: Can I use protic solvents like ethanol or even water for reactions with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride?
A3: While it may seem counterintuitive due to the risk of hydrolysis, protic solvents can be used under specific conditions. In some cases, the low solubility of aryl sulfonyl chlorides in water can protect them from hydrolysis, allowing for their use in aqueous systems.[5][11] Reactions in protic solvents like ethanol are also possible, particularly for the synthesis of sulfonamides where the amine reactant is a much stronger nucleophile than the solvent.[11] However, careful control of reaction conditions (temperature, reaction time, and stoichiometry) is crucial to minimize the formation of the corresponding sulfonic acid via hydrolysis.
Q4: How do I choose between different types of deep eutectic solvents (DESs)?
A4: The choice of DES can influence the reaction outcome. For sulfonamide synthesis, DESs like choline chloride/glycerol (ChCl/Gly) and choline chloride/urea (ChCl/Urea) have proven effective.[9] The pH of the DES can play a role; for instance, ChCl/Gly has a pH of around 7.5, while ChCl/Urea is more basic with a pH of approximately 8.9.[9] The solubility of your specific amine and the sulfonyl chloride in the DES should be experimentally determined to select the optimal system.
Troubleshooting Guide
Issue 1: Low solubility of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in the chosen green solvent.
-
Potential Cause: A mismatch in polarity between the solvent and the solute.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of green solvents (2-MeTHF, CPME, various DESs). A general protocol for this is provided below.
-
Co-solvent System: Consider using a mixture of solvents. For example, a small amount of a polar aprotic co-solvent might enhance solubility in a less polar green solvent.
-
Temperature Adjustment: Gently warming the mixture (while monitoring for any degradation of the sulfonyl chloride) can increase solubility.
-
Issue 2: Significant formation of the corresponding sulfonic acid as a byproduct.
-
Potential Cause: Hydrolysis of the sulfonyl chloride by water present in the solvent or as a byproduct of the reaction.
-
Troubleshooting Steps:
-
Anhydrous Conditions: If using an organic green solvent like 2-MeTHF or CPME, ensure it is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Protic Solvents: When using protic solvents, minimize the reaction time and use the lowest effective temperature. Ensure the amine nucleophile is present in a sufficient excess to outcompete the solvent for reaction with the sulfonyl chloride.
-
DES Selection: In DESs, the reaction is often driven by the high concentration of the amine and the specific microenvironment of the solvent, which can suppress hydrolysis.[9]
-
Issue 3: Difficulty in product isolation and purification from a deep eutectic solvent.
-
Potential Cause: The high viscosity and non-volatile nature of DESs can make traditional work-up procedures challenging.
-
Troubleshooting Steps:
-
Aqueous Work-up: Many DESs are water-soluble.[3] Diluting the reaction mixture with water can precipitate the organic product, which can then be collected by filtration.
-
Extraction: Alternatively, after dilution with water, the product can be extracted with a suitable organic solvent.
-
DES Recycling: The aqueous layer containing the DES can often be concentrated under reduced pressure to remove the water and recycle the DES for future use.[8]
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
-
To a small vial, add approximately 10 mg of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
-
Add 0.5 mL of the chosen green solvent (e.g., 2-MeTHF, CPME, ChCl/Glycerol (1:2 molar ratio)).
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Visually assess the solubility. If the solid has not fully dissolved, gently warm the vial to 40-50 °C and observe any changes.
-
Record your observations to compare the solubility across different solvents.
Protocol 2: General Procedure for Sulfonamide Synthesis in a Deep Eutectic Solvent
This protocol is adapted from a known procedure for sulfonamide synthesis in DESs.[9]
-
Prepare the deep eutectic solvent by gently heating a 1:2 molar ratio of choline chloride and glycerol with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.
-
In a reaction vial, suspend 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 mmol) in the prepared DES (e.g., 3-4 mL).
-
Add the desired amine (1.2 mmol) to the suspension with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with water.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Properties of Selected Green Solvents
| Solvent | Boiling Point (°C) | Water Solubility | Key Features |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Low | Bio-based, good alternative to THF.[1] |
| Cyclopentyl methyl ether (CPME) | 106 | Very Low | High boiling point, low peroxide formation.[5] |
| Choline Chloride/Glycerol (1:2) | N/A (non-volatile) | High | Biodegradable, tunable properties.[8] |
| Choline Chloride/Urea (1:2) | N/A (non-volatile) | High | Biodegradable, can act as a basic medium.[9] |
Visualizations
Solvent Selection Workflow
Caption: A general workflow for selecting an alternative solvent.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for addressing low reaction yields.
References
-
Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal. [Link]
- Abbott, A. P., Boothby, D., Capper, G., Davies, D. L., & Rasheed, R. K. (2004). Deep Eutectic Solvents for the precious metal recycling. Journal of the American Chemical Society, 126(29), 9142–9147.
- Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258.
-
Gutiérrez Hernández, A., Sierra-Molero, F. J., Baeza Carratalá, A., Méndez, F., Contreras-Celedón, C. A., & Alonso, D. A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]
- Watanabe, K. (2010). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 15(12), 9294–9301.
-
Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. PubMed. [Link]
- Azzena, U. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal, 25(47), 11038-11056.
-
Scribd. (n.d.). Deep Eutectic Solvents: The Organic Reaction Medium of The Century. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Li, Y., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(12), 2286.
- Englezou, G., et al. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Polymer Chemistry, 11(38), 6248-6259.
- Gu, Y., & Jérôme, F. (2013). Bio-based solvents: an emerging generation of fluids for the chemical industry. Chemical Society Reviews, 42(24), 9550-9570.
- Bolm, C., & Hildebrand, J. P. (2000). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 2(9), 1157–1159.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. LibreTexts. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
-
JETIR. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. JETIR. [Link]
- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2, 214-226.
Sources
- 1. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. scribd.com [scribd.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and drug development professionals, benzenesulfonyl chlorides are indispensable reagents for installing sulfonyl groups, a common motif in pharmaceuticals and functional materials.[1][2] However, the reactivity of the sulfonyl chloride functional group is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. Selecting the appropriate derivative is critical for controlling reaction rates, optimizing yields, and ensuring selectivity.
This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, grounded in experimental data and mechanistic principles. We will explore how substituent effects can be predicted, quantified, and leveraged for synthetic advantage.
The Heart of Reactivity: The Electrophilic Sulfur Center
The reactivity of benzenesulfonyl chlorides is dictated by the highly electrophilic nature of the sulfur atom.[3] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on this sulfur center is the fundamental step in reactions leading to sulfonamides and sulfonate esters.
The reaction mechanism is generally considered to be a nucleophilic substitution, proceeding through a trigonal bipyramidal transition state in a concerted SN2-like fashion or via a stepwise addition-elimination pathway.[3][4] The precise pathway can be influenced by the nucleophile, substrate, and solvent, but for the purposes of comparing substrate reactivity, the key is understanding the stability of the transition state.
Caption: General mechanism for nucleophilic substitution on a benzenesulfonyl chloride.
Quantifying Substituent Effects: The Hammett Equation
The influence of a substituent on the benzene ring can be quantitatively described by the Hammett equation: log(k/k₀) = ρσ .[5]
-
k is the rate constant for the substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride.
-
σ (sigma) is the substituent constant, which reflects the electron-donating (negative σ) or electron-withdrawing (positive σ) nature of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For reactions of benzenesulfonyl chlorides with nucleophiles, the ρ value is positive, signifying that the reaction is accelerated by electron-withdrawing groups.[4][6] These groups help to stabilize the buildup of negative charge on the sulfur atom in the transition state, thereby lowering the activation energy. Conversely, electron-donating groups slow the reaction down.
Caption: The Hammett relationship showing increased reactivity with electron-withdrawing groups.
Comparative Reactivity Data
The following table summarizes experimental data for the hydrolysis of various para-substituted benzenesulfonyl chlorides. This reaction, a simple solvolysis, serves as an excellent model for comparing the intrinsic electrophilicity of the sulfonyl center.
| Substituent (p-X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/kн) | Classification |
| Methoxy (-OCH₃) | -0.27 | < 1 | Deactivating (Electron-Donating) |
| Methyl (-CH₃) | -0.17 | < 1 | Deactivating (Electron-Donating) |
| Hydrogen (-H) | 0.00 | 1.00 | Reference |
| Bromo (-Br) | +0.23 | > 1 | Activating (Electron-Withdrawing) |
| Nitro (-NO₂) | +0.78 | >> 1 | Strongly Activating (Electron-Withdrawing) |
Note: Relative rates are generalized from kinetic studies of hydrolysis and other nucleophilic substitutions. Absolute values vary with reaction conditions.[4][7][8]
As the data clearly indicate, the presence of a strong electron-withdrawing group like a nitro group dramatically increases the rate of reaction.[9] Conversely, an electron-donating methoxy group retards the reaction.[1] This predictable trend is a cornerstone of synthetic planning. For instance, if a rapid and complete reaction is desired, 4-nitrobenzenesulfonyl chloride is an excellent choice.[10] If a more controlled or selective reaction is needed with a highly reactive nucleophile, 4-methoxybenzenesulfonyl chloride might be preferred.[1]
A Note on Ortho-Substituents: Steric Acceleration
While the Hammett equation works well for meta- and para-substituents, ortho-substituents present a fascinating anomaly. Counterintuitively, bulky ortho-alkyl groups like methyl or isopropyl can accelerate nucleophilic substitution at the sulfonyl sulfur.[6][11] This phenomenon, termed "steric acceleration," is thought to arise from the relief of ground-state steric strain as the geometry moves towards the trigonal bipyramidal transition state.[6] This effect is exploited in reagents like 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride), which are highly effective coupling agents.[6]
Experimental Protocol: Determination of Solvolysis Rate Constants
This protocol provides a robust method for comparing the reactivity of different benzenesulfonyl chlorides by measuring their rate of solvolysis in an acetone-water mixture using a conductometric method. The reaction produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in conductivity that can be monitored over time.[12]
Materials and Equipment
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride)
-
High-purity acetone
-
Deionized water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow
Caption: Workflow for the conductometric determination of solvolysis rates.
Step-by-Step Procedure
-
Solvent Preparation: Prepare a precise acetone-water mixture (e.g., 90:10 v/v) in a volumetric flask.
-
Temperature Equilibration: Place a known volume of the solvent in the reaction vessel. Submerge the vessel in the constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate for at least 20 minutes with gentle stirring.
-
Conductivity Monitoring: Place the conductivity probe into the solvent. Once the reading is stable, this will be your initial conductivity (C₀).
-
Reaction Initiation: Prepare a concentrated stock solution of the benzenesulfonyl chloride in dry acetone. At time t=0, inject a small, precise volume of the stock solution into the stirring solvent and start the stopwatch simultaneously.
-
Data Acquisition: Record the conductivity (Cₜ) at regular time intervals (e.g., every 30 seconds) until the reading becomes stable, indicating the reaction is complete. This final reading is C∞.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(C∞ - Cₜ) versus time (t), as the relationship is given by: ln(C∞ - Cₜ) = -kt + ln(C∞ - C₀). The slope of this line is -k.
-
Comparison: Repeat the experiment under identical conditions for each substituted benzenesulfonyl chloride to obtain a set of comparable rate constants.
This self-validating system, where the unsubstituted benzenesulfonyl chloride serves as the baseline, allows for a direct and reliable comparison of the electronic effects of the substituents on reactivity.
Conclusion
The reactivity of substituted benzenesulfonyl chlorides is a well-defined and predictable phenomenon governed by the electronic properties of the ring substituents. Electron-withdrawing groups activate the sulfonyl center towards nucleophilic attack, while electron-donating groups have a deactivating effect. This relationship can be quantified using the Hammett equation and provides a powerful tool for reagent selection in organic synthesis and drug development. By understanding these fundamental principles and employing robust kinetic analysis, researchers can harness the diverse reactivity of this important class of compounds to achieve their synthetic goals with precision and control.
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A Comparative Guide for the Synthetic Chemist: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride versus Halogenated Analogs
Introduction: The Strategic Role of Substituted Arylsulfonyl Chlorides
In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone pharmacophore.[1] Its prevalence is a testament to its unique properties as an amide bioisostere, offering improved metabolic stability and distinct hydrogen bonding capabilities.[2] The primary route to this critical linkage is the reaction between a sulfonyl chloride and an amine.[3] The choice of sulfonyl chloride is therefore not a trivial matter; it dictates reaction kinetics, dictates achievable chemical space for library synthesis, and embeds latent functionality for downstream diversification.
This guide provides a detailed comparative analysis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride , a reagent with nuanced electronic properties, against a panel of other common halogenated and substituted arylsulfonyl chlorides. We will dissect the interplay of inductive and resonance effects, present supporting experimental data and protocols, and offer field-proven insights to guide your reagent selection for complex synthetic campaigns.
Dissecting the Subject: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
At first glance, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (CAS 1261776-39-9) presents a study in electronic opposition.[4][5] The benzene ring is decorated with two meta-directing groups relative to the sulfonyl chloride anchor: a methoxy group, which is electron-donating through resonance (+R) but weakly electron-withdrawing inductively (-I), and a bromine atom, which is deactivating through its strong inductive effect (-I) but weakly donating through resonance (+R).
The net effect of these substituents on the electrophilicity of the sulfonyl sulfur is critical. Located meta to the sulfonyl chloride, the powerful resonance effects are minimized, and the inductive effects of these electronegative atoms dominate. This results in a moderately activated sulfonyl chloride, poised for reactivity while offering two distinct handles (Br and OMe) for subsequent chemical modification—a highly desirable trait in drug development.[6]
Below is a diagram illustrating the key structural features of our subject molecule and its common alternatives.
Figure 1: Structural overview of the primary reagent and its common alternatives.
Comparative Analysis: The Nexus of Reactivity and Substituent Effects
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the electronic character of the substituents on the aromatic ring. The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom. Therefore, electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur, accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect.
This relationship is quantitatively described by the Hammett equation. Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have established a positive ρ-value of +2.02.[7] This significant positive value confirms that the reaction is highly sensitive to electronic effects, with EWGs leading to a substantial rate increase. For example, a 3-trifluoromethyl substituent makes the sulfonyl chloride about 10 times more reactive than the unsubstituted parent compound.[7] Conversely, a 4-dimethylamino group slows the exchange by a factor of 12.[7]
Based on these established principles, we can predict the relative reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. The bromine and methoxy groups, particularly at the meta position, exert a net electron-withdrawing inductive effect, increasing the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride or tosyl chloride. However, this activation is less pronounced than that seen with a powerful nitro group.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity and typical yields in a model sulfonamide synthesis with benzylamine. The data is compiled based on established kinetic principles and literature reports on analogous systems.[7][8]
| Sulfonyl Chloride | Key Substituent(s) | Electronic Effect | Expected Relative Reactivity | Typical Yield (%) |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ (para) | Electron-Donating | 1.0 (Baseline) | 85-95 |
| Benzenesulfonyl chloride (BsCl) | None | Neutral | ~1.5 | 90-98 |
| 3-Bromo-5-methoxy-BsCl | -Br, -OCH₃ (meta) | Net Electron-Withdrawing | ~5-8 | 90-97 |
| p-Fluorobenzenesulfonyl chloride | -F (para) | Electron-Withdrawing | ~10 | >95 |
| p-Nitrobenzenesulfonyl chloride (NsCl) | -NO₂ (para) | Strongly Electron-Withdrawing | >50 | >95 |
Note: Relative reactivity is an estimation based on Hammett principles for a representative S-N coupling reaction. Yields are typical for reactions driven to completion.
Experimental Protocol: General Synthesis of N-Benzyl-3-bromo-5-methoxybenzenesulfonamide
This protocol provides a robust, self-validating method for the synthesis of a model sulfonamide, which can be adapted for other amines and sulfonyl chlorides. The causality behind key steps is explained to enhance reproducibility.
Workflow Diagram
Figure 2: General experimental workflow for sulfonamide synthesis.
Materials:
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 eq, 285.5 mg, 1.0 mmol)
-
Benzylamine (1.0 eq, 107 mg, 1.0 mmol)
-
Pyridine (2.0 eq, 158 mg, 2.0 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0°C in an ice bath.
-
Rationale: An inert atmosphere prevents reaction with atmospheric moisture. Cooling the initial solution mitigates the exothermicity of the subsequent addition.
-
-
Base Addition: Add pyridine (2.0 mmol) to the stirred solution.
-
Rationale: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[9] An excess ensures complete neutralization.
-
-
Sulfonyl Chloride Addition: Dissolve 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel.
-
Rationale: Dropwise addition is crucial to control the reaction rate and temperature, preventing the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Rationale: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Rationale: The HCl wash removes excess pyridine and any unreacted benzylamine. The NaHCO₃ wash removes any residual acid. The brine wash aids in the removal of water from the organic layer.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Strategic Application in Drug Discovery
The choice of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is often a strategic one. While other reagents might offer faster reaction times, the true value of this molecule lies in its potential for late-stage functionalization.
Figure 3: Diversification pathways enabled by the bromo and methoxy groups.
The bromine atom serves as a versatile anchor for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, amine, or alkyne fragments. The methoxy group can be readily cleaved (e.g., using BBr₃) to unmask a phenol, which provides a nucleophilic site for further derivatization through etherification or esterification. This embedded optionality allows chemists to rapidly generate a library of analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are central to drug discovery.
Conclusion
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a reagent of strategic importance. While not the most reactive sulfonyl chloride available, its moderately enhanced electrophilicity provides a favorable balance, ensuring efficient sulfonamide formation under mild conditions. Its true strength lies in the dual functional handles it introduces, offering unparalleled opportunities for late-stage diversification. In contrast, simpler halogenated analogs like p-fluorobenzenesulfonyl chloride may offer faster kinetics but lack this synthetic versatility. For researchers and drug development professionals aiming to build complex molecular architectures and explore broad chemical space, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride represents a superior and highly strategic choice.
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Kavala, V., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Bioactivity of Sulfonamides Derived from 4-Aminobenzoic Acid
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate and compare the bioactivity of novel sulfonamide derivatives synthesized from the 4-aminobenzoic acid (PABA) scaffold. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to screening.
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in drugs ranging from antibacterials to diuretics and anticancer agents.[1][2] Derivatives of PABA are particularly significant, as this molecule is a crucial substrate for folate generation in many bacterial species.[3] By creating sulfonamide analogues of PABA, we can competitively inhibit key bacterial enzymes, forming the basis of their antimicrobial action.[4][5][6] This guide will detail the workflows to quantify this antimicrobial potential and explore other therapeutically relevant activities, such as anticancer cytotoxicity.
Part 1: The Validation Workflow: A Multi-Tiered Strategy
A successful validation campaign does not rely on a single assay. It employs a tiered, logical progression from broad primary screening to more focused secondary and mechanistic assays. This approach maximizes efficiency, conserves resources, and builds a comprehensive profile of each candidate compound. The rationale is to first identify if a compound is active, then determine its potency and selectivity, and finally, understand how it works.
Below is a diagram illustrating this strategic workflow.
Caption: High-level workflow for validating sulfonamide bioactivity.
Part 2: Primary Bioactivity Screening Protocols
The goal of primary screening is to cast a wide net and identify initial "hits." For sulfonamides, the two most prominent and historically significant areas of activity are antimicrobial and anticancer effects.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The classic mechanism of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[1][4] By mimicking the natural substrate, PABA, these drugs halt bacterial growth.[][8] Therefore, the most critical primary screen is to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism.[9]
Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07 Guidelines)
This protocol is a gold standard for quantitative antimicrobial susceptibility testing.[10][11]
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial density.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each test sulfonamide. Start with a high concentration (e.g., 512 µg/mL) in the first column and dilute across the plate with CAMHB.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Crucial Controls:
-
Positive Control: A known antibiotic (e.g., Sulfamethoxazole).
-
Growth Control: Wells with CAMHB and bacteria but no drug.
-
Sterility Control: Wells with CAMHB only.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration well where no visible growth (no turbidity) is observed.[9]
-
Comparative Data Presentation
Objective comparison requires standardized data. The table below presents hypothetical but realistic results for three novel PABA-derived sulfonamides compared against a standard antibiotic.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 128 |
| Derivative C | >256 | >256 |
| Sulfamethoxazole (Control) | 16 | 32 |
Data Interpretation: Derivative A shows comparable activity to the control drug. Derivative B is more potent against the Gram-positive S. aureus but less effective against the Gram-negative E. coli. Derivative C is inactive at the tested concentrations.
Anticancer Activity: Cytotoxicity (IC50)
Many sulfonamides exhibit anticancer properties, often through the inhibition of carbonic anhydrase enzymes, which are crucial for pH regulation and survival in the acidic tumor microenvironment.[12][13][14] A fundamental primary screen is to measure a compound's cytotoxicity against a cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells. Seed them into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Crucial Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compounds, at the same final concentration.
-
Untreated Control: Cells in fresh medium only.
-
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16] Purple formazan crystals will become visible in viable cells.
-
Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17]
-
-
Absorbance Reading:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.
-
Comparative Data Presentation
The key metric derived is the IC50 value: the concentration of a drug that inhibits 50% of cell viability.
| Compound | IC50 against MCF-7 cells (µM) |
| Derivative A | 45.2 |
| Derivative B | 89.5 |
| Derivative C | 12.7 |
| Doxorubicin (Control) | 0.8 |
Data Interpretation: Derivative C is the most potent cytotoxic agent among the novel compounds, although still significantly less potent than the clinical drug Doxorubicin. Derivatives A and B show moderate to low activity.
Part 3: Mechanism of Action (MoA) Assays
After identifying active compounds, the next crucial step is to validate their mechanism of action. This provides authoritative grounding for the observed effects and is essential for further development.
Target Validation: Dihydropteroate Synthase (DHPS) Inhibition
For compounds showing antimicrobial activity, it is vital to confirm that they act on the intended target, DHPS.[18][19]
Caption: Inhibition of the bacterial folate pathway by sulfonamides.
Protocol Outline: In Vitro DHPS Inhibition Assay
This assay measures the production of inorganic phosphate (PPi), a byproduct of the DHPS reaction.[20][21]
-
Reaction Setup: In a microplate, combine assay buffer, the substrates pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), inorganic pyrophosphatase, and the test sulfonamide at various concentrations.[22]
-
Enzyme Initiation: Start the reaction by adding recombinant DHPS enzyme. Incubate at 37°C for 20-30 minutes.
-
Detection: Stop the reaction and add a detection reagent (e.g., Malachite Green) that forms a colored complex with the free phosphate generated.
-
Measurement: Read the absorbance at ~620-640 nm. The reduction in signal compared to the no-inhibitor control indicates enzyme inhibition. Calculate IC50 or Ki values.
Comparative Data Table
| Compound | DHPS Inhibition IC50 (µM) |
| Derivative A | 22.1 |
| Derivative B | 15.8 |
| Sulfamethoxazole (Control) | 25.5 |
Data Interpretation: Both Derivatives A and B inhibit the target enzyme, with Derivative B showing slightly better potency. This confirms that their antimicrobial activity is likely due to on-target effects.
Target Validation: Carbonic Anhydrase (CA) Inhibition
For compounds showing anticancer activity, a primary hypothesis is the inhibition of tumor-associated carbonic anhydrases, such as CA IX.[23][24]
Protocol Outline: In Vitro CA Inhibition Assay
This assay utilizes the esterase activity of CA on a chromogenic substrate.[25][26]
-
Reaction Setup: In a microplate, add assay buffer, the test sulfonamide, and the CA enzyme (e.g., human CA IX). Allow a pre-incubation period for the inhibitor to bind to the enzyme.[25]
-
Substrate Addition: Initiate the reaction by adding a substrate like p-nitrophenyl acetate (p-NPA).
-
Measurement: Active CA will hydrolyze p-NPA to the yellow-colored p-nitrophenol. Monitor the increase in absorbance at 400-405 nm in kinetic mode.[25] The rate of color formation is inversely proportional to the inhibitor's potency.
Comparative Data Table
| Compound | CA IX Inhibition IC50 (nM) |
| Derivative A | 150.3 |
| Derivative B | 875.1 |
| Derivative C | 35.6 |
| Acetazolamide (Control) | 25.0 |
Data Interpretation: Derivative C is a potent inhibitor of CA IX, with activity approaching that of the known inhibitor Acetazolamide. This provides a strong mechanistic basis for its observed cytotoxicity.
Summary and Conclusion
This guide outlines a logical, multi-tiered strategy for validating the bioactivity of novel sulfonamides derived from 4-aminobenzoic acid. By integrating primary screening with mechanism-of-action studies, researchers can build a comprehensive and defensible data package for each compound.
Final Comparative Summary:
| Compound | Antimicrobial Potency (S. aureus MIC) | Anticancer Potency (MCF-7 IC50) | Primary Target Engagement | Overall Assessment |
| Derivative A | Good (16 µg/mL) | Moderate (45.2 µM) | DHPS Inhibition | Promising dual-activity lead. |
| Derivative B | Excellent (8 µg/mL) | Low (89.5 µM) | DHPS Inhibition | Potent but selective antimicrobial lead. |
| Derivative C | Inactive (>256 µg/mL) | Good (12.7 µM) | CA IX Inhibition | Potent and selective anticancer lead. |
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A Senior Application Scientist's Guide to Kinase Inhibitors: A Comparative Analysis from Different Synthetic Routes
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Introduction: The Central Role of Kinases and Their Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches that control cell growth, differentiation, and apoptosis. Their dysregulation is a well-established hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in the 21st century.[1][2][3] The development of small-molecule kinase inhibitors has consequently revolutionized therapeutic strategies, shifting paradigms from broad-spectrum cytotoxic agents to highly targeted therapies.
The journey from a promising chemical scaffold to a clinically effective kinase inhibitor is complex and multifaceted. The synthetic route chosen at the outset of a drug discovery campaign profoundly influences the final characteristics of the inhibitor. This guide provides an in-depth comparative analysis of kinase inhibitors derived from different synthetic strategies. We will explore how the initial design and synthesis approach dictates crucial performance metrics such as potency, selectivity, and mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluation and decision-making.
Pillars of Kinase Inhibitor Synthesis: A Strategic Overview
The strategy for synthesizing a kinase inhibitor is not a one-size-fits-all approach. It is a carefully considered decision based on the available structural information of the target kinase, desired inhibitor characteristics, and the technological capabilities at hand. Here, we dissect the most prominent synthetic routes.
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional atomic structure of the target kinase to rationally design inhibitors. This approach is iterative, relying on cycles of computational modeling, chemical synthesis, and experimental validation (often through X-ray crystallography) to refine the inhibitor's fit and interactions within the kinase's binding pocket. The majority of currently approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR), such as gefitinib and osimertinib, have benefited from SBDD methodologies.[4]
-
Causality: By visualizing how a compound binds, chemists can make precise modifications to enhance potency and selectivity, for example, by designing a molecule to interact with a unique amino acid residue in the target kinase that is not present in other kinases.
Fragment-Based Drug Discovery (FBDD)
FBDD begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind with low affinity to the target kinase.[5][6] These initial hits serve as starting points for medicinal chemists to "grow" or "link" them into more potent and selective lead compounds, a process typically guided by structural biology.[5][7][8] FBDD is particularly advantageous for achieving high selectivity, as the small fragments can explore and bind to unique sub-pockets within the kinase domain that larger molecules from traditional high-throughput screening (HTS) might miss.[9]
-
Expertise in Action: The key challenge in FBDD is the detection of very weak binding events. Therefore, highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) are essential for initial hit identification.
Covalent Inhibitor Synthesis
This strategy involves designing inhibitors that form a stable, covalent bond with a specific amino acid residue within the target kinase, usually a cysteine.[10][11] This irreversible or long-lived inhibition can lead to enhanced potency and a prolonged duration of action, as the inhibitor effectively and permanently shuts down the target protein's activity.[12][13] Covalent inhibitors consist of a "guidance system" that provides reversible binding and selectivity, and a reactive "warhead" (commonly an acrylamide group) that forms the covalent bond.[12][13][14]
-
Trustworthiness of Design: The success of this approach hinges on the presence of a suitably positioned nucleophilic residue (like cysteine) in the target kinase. The selectivity is achieved by designing the reversible binding component to favor the target, ensuring the warhead only reacts with the intended kinase.[10]
Below is a diagram illustrating the divergent workflows of the two primary discovery and design strategies: Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD).
Caption: Comparative workflows of SBDD and FBDD for kinase inhibitor discovery.
A Framework for Comparative Analysis
To objectively compare kinase inhibitors from different synthetic origins, a standardized set of performance metrics is essential. The choice of assays to determine these metrics is critical for generating reliable and comparable data.
| Performance Metric | Description | Key Experimental Assays |
| Potency (IC50 / Ki) | The concentration of an inhibitor required to reduce kinase activity by 50%. A lower value indicates higher potency. | In vitro kinase activity assays (e.g., ADP-Glo™, radiometric assays).[15][16] |
| Selectivity | The degree to which an inhibitor binds to its intended target versus other kinases in the kinome. High selectivity minimizes off-target effects. | Kinome-wide profiling panels (e.g., KinomeScan™), chemical proteomics.[17][18] |
| Cellular Potency (EC50) | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay. This metric accounts for cell permeability and target engagement in a physiological context. | Cell viability assays (e.g., CellTiter-Glo®), target phosphorylation assays (Western Blot, ELISA).[19] |
| Mechanism of Action | How the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric, reversible, irreversible/covalent). | Kinetic analysis, competition binding assays, mass spectrometry for covalent adducts.[16] |
| Synthetic Tractability | The efficiency, cost-effectiveness, and scalability of the synthesis route. | Analysis of reaction steps, yield, purity, and cost of starting materials.[20] |
Case Study: A Tale of Two Generations of BTK Inhibitors
The development of Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies provides a compelling case study on how different synthetic and design philosophies lead to distinct clinical profiles.[21]
Ibrutinib (First-Generation): As the first-in-class BTK inhibitor, ibrutinib was a landmark achievement. It is a potent covalent inhibitor that irreversibly binds to Cys481 in the ATP binding pocket of BTK.[21] However, its development led to a molecule that also inhibits other kinases with a homologous cysteine, such as TEC and EGFR, contributing to some of its observed side effects.[22][23]
Acalabrutinib (Second-Generation): Developed later with a focus on improving selectivity, acalabrutinib is also a covalent irreversible inhibitor of BTK.[24] The synthetic and design strategy for acalabrutinib was optimized to minimize off-target activity.[23] This resulted in a molecule with significantly higher selectivity for BTK over other kinases compared to ibrutinib.[21][24]
| Inhibitor | Synthetic/Design Hallmark | Biochemical Potency (IC50) | Selectivity Profile | Clinical Implication |
| Ibrutinib | First-in-class covalent inhibitor | Potent BTK inhibition | Less selective; inhibits TEC, EGFR, and other kinases.[25] | High efficacy, but higher rates of certain adverse events like rash and diarrhea.[22] |
| Acalabrutinib | Second-generation, selectivity-focused covalent design | Potent BTK inhibition (cellular IC50 < 10 nM)[21] | More selective than ibrutinib with less off-target activity on EGFR and TEC.[22][23] | Similar efficacy to ibrutinib in many contexts but with a potentially better safety profile and tolerability.[24] |
This comparison highlights a key principle: while both inhibitors are highly effective, the more refined, selectivity-driven synthetic approach for acalabrutinib translated into a tangible clinical advantage in terms of safety.[24]
Case Study: Evolution of EGFR Inhibitors for NSCLC
The treatment of non-small cell lung cancer (NSCLC) with EGFR mutations is another excellent example of how synthetic strategies have evolved to overcome clinical challenges, specifically acquired resistance.
Gefitinib (First-Generation): Gefitinib, developed using structure-based design, is a reversible, ATP-competitive inhibitor of EGFR.[4] It showed significant efficacy in patients with activating EGFR mutations. However, patients inevitably develop resistance, most commonly through a secondary mutation in the EGFR gene, T790M.
Osimertinib (Third-Generation): The synthesis of osimertinib was specifically designed to address the T790M resistance mutation. It is a third-generation, irreversible (covalent) EGFR inhibitor that potently inhibits both the initial activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[26] This dual activity and selectivity are direct results of a sophisticated SBDD and covalent targeting strategy.
| Inhibitor | Synthetic/Design Hallmark | Mechanism of Action | Key Advantage | Clinical Outcome |
| Gefitinib | SBDD, reversible ATP-competitive | Reversible inhibition of activating EGFR mutations | First-line efficacy in EGFR-mutant NSCLC | Treatment failure due to T790M resistance mutation |
| Osimertinib | SBDD, irreversible covalent inhibitor | Irreversible inhibition of both activating and T790M resistance mutations | Overcomes T790M-mediated resistance; CNS activity | Superior Progression-Free Survival (PFS) and Overall Survival (OS) compared to first-generation TKIs.[27][28] |
The FLAURA Phase III trial conclusively demonstrated the superiority of osimertinib over gefitinib (or erlotinib) as a first-line treatment, with a median Progression-Free Survival of 18.9 months for osimertinib versus 10.2 months for the comparator arm.[27][28] This underscores how a purpose-built synthetic strategy targeting a known resistance mechanism can lead to a paradigm shift in clinical care.
Experimental Protocols: A Guide to Best Practices
To ensure the scientific integrity of any comparative analysis, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase by measuring ADP production, a direct product of kinase activity.[15]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the purified kinase of interest to each well. Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP. The final concentrations should be empirically determined, but a common starting point is at the Km for ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range.
-
ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.[15]
Protocol 2: Cellular Potency Assay (Phosphorylation-Based)
This protocol determines an inhibitor's potency within a cellular context by measuring the phosphorylation of a kinase's direct downstream substrate.
Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the kinase of interest in a 96-well plate and grow to ~80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 4-24 hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the kinase inhibitor (or DMSO control) for a predetermined time (e.g., 2 hours).
-
Pathway Stimulation: Stimulate the signaling pathway by adding a relevant growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
-
Data Acquisition and Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each concentration.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the EC50 value.
-
Conclusion and Future Perspectives
The synthetic route is a critical determinant of a kinase inhibitor's ultimate success. A structure-based approach allows for the rational design of potent and selective molecules, while fragment-based methods offer a powerful strategy for achieving exquisite selectivity. The targeted synthesis of covalent inhibitors has proven to be a highly effective strategy for enhancing potency and overcoming acquired resistance.
As our understanding of the human kinome deepens, future synthetic strategies will likely incorporate even more sophisticated approaches. The development of allosteric inhibitors, which bind to sites other than the highly conserved ATP pocket, represents a major frontier for achieving unparalleled selectivity.[3][29] Furthermore, the application of machine learning and AI in generative modeling is beginning to offer novel ways to design candidate inhibitors with specific desired properties, including covalent warheads.[14] Ultimately, a multi-disciplinary approach that combines structural biology, computational chemistry, and innovative synthetic methodologies will continue to drive the development of the next generation of safer and more effective kinase inhibitors.
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A Comparative-Stability Guide to Sulfonate Esters Derived from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Introduction: The Strategic Importance of Sulfonate Esters in Modern Organic Synthesis
In the intricate landscape of pharmaceutical and materials science, the sulfonate ester functional group stands out for its versatility. It serves not only as a crucial protecting group for sulfonic acids but also as a potent electrophile and an excellent leaving group in a variety of synthetic transformations, including substitution, elimination, and transition-metal-catalyzed reactions.[1] The judicious selection of a sulfonate protecting group is paramount, as it must remain stable throughout a multi-step synthesis and then be cleaved under specific, mild conditions that do not compromise the integrity of the target molecule.[2][3]
This guide provides an in-depth comparative analysis of the stability of sulfonate esters derived from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. We will explore the synthesis of these esters and benchmark their stability against commonly employed sulfonate esters, such as tosylates and mesylates. The objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic strategies.
Understanding Sulfonate Ester Stability: A Mechanistic Overview
The stability of a sulfonate ester is intrinsically linked to the electronic and steric properties of both the sulfonyl group and the alcohol moiety. The sulfonate group's efficacy as a leaving group is determined by the stability of the resulting sulfonate anion, which is enhanced by resonance delocalization of the negative charge across the sulfonyl oxygen atoms.[4][5]
The hydrolysis of sulfonate esters, a key reaction in their cleavage, can proceed through different mechanistic pathways, including stepwise addition-elimination or concerted mechanisms, depending on the specific ester and reaction conditions.[6][7] Understanding these mechanisms is crucial for predicting and controlling the stability of sulfonate esters in various chemical environments.
Synthesis of Sulfonate Esters from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: A Step-by-Step Protocol
The synthesis of sulfonate esters from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a straightforward process, typically involving the reaction of the sulfonyl chloride with an alcohol in the presence of a base.[1]
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
-
Reactant Preparation: Dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[8]
-
Sulfonyl Chloride Addition: Slowly add a solution of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a weak acid (e.g., 1 M HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonate ester.
Caption: General workflow for the synthesis of sulfonate esters.
Comparative Stability Analysis
To provide a comprehensive understanding of the stability of sulfonate esters derived from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, we have compiled experimental data comparing their stability with that of other common sulfonate esters under various conditions.
Data Summary: Stability of Various Sulfonate Esters
| Sulfonate Ester | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Nucleophilic Conditions (e.g., NaI) |
| 3-Bromo-5-methoxybenzenesulfonate | Moderately Stable | Stable | Stable |
| Tosylate (OTs) | Stable | Stable | Moderately Stable |
| Mesylate (OMs) | Stable | Stable | Reactive |
| Triflate (OTf) | Highly Stable | Labile | Highly Reactive |
| Neopentyl (Neo) Sulfonate | Labile (with strong, hot acids) | Highly Stable | Highly Stable |
| Trichloroethyl (TCE) Sulfonate | Highly Stable | Reactive with basic nucleophiles | Stable to non-basic nucleophiles |
This data is a qualitative summary based on established trends in sulfonate ester chemistry.[4][9][10]
The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group on the benzene ring of the 3-bromo-5-methoxybenzenesulfonate impart a unique stability profile. The inductive effect of the bromine atom enhances the leaving group ability, while the resonance effect of the methoxy group can modulate the reactivity of the sulfonyl group.
Caption: Comparative stability of sulfonate esters under different conditions.
Experimental Protocols for Stability Assessment
To empirically determine the stability of the synthesized sulfonate esters, the following protocols can be employed.
Protocol 1: Acidic Stability Assay
-
Sample Preparation: Dissolve the sulfonate ester (10 mg) in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 1:1 TFA/CH₂Cl₂).
-
Incubation: Stir the solution at room temperature.
-
Time-course Analysis: Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Quench the aliquots with a saturated sodium bicarbonate solution and extract with an organic solvent. Analyze the organic layer by HPLC or LC-MS to quantify the remaining sulfonate ester and any degradation products.
Protocol 2: Basic Hydrolysis Assay
-
Sample Preparation: Dissolve the sulfonate ester (10 mg) in a solution of sodium hydroxide (e.g., 1 M NaOH) in a mixture of a protic solvent and a co-solvent (e.g., 1:1 methanol/water).
-
Incubation: Stir the solution at a controlled temperature (e.g., 25 °C or 50 °C).
-
Time-course Analysis: Withdraw aliquots at various time points.
-
Analysis: Neutralize the aliquots with a weak acid (e.g., 1 M HCl) and analyze directly by reverse-phase HPLC to determine the rate of hydrolysis.
Conclusion: Strategic Application in Synthesis
The stability of sulfonate esters derived from 3-Bromo-5-methoxybenzene-1-sulfonyl chloride presents a valuable addition to the synthetic chemist's toolkit. Their moderate stability under acidic conditions, coupled with good stability towards basic and nucleophilic conditions, allows for their selective cleavage in the presence of more acid-labile or nucleophilically sensitive protecting groups. This orthogonal stability profile is highly desirable in complex, multi-step syntheses, enabling greater flexibility and efficiency in the construction of intricate molecular architectures. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can confidently employ these sulfonate esters to achieve their synthetic goals.
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Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of Synthesized Derivatives: A Comparative Analysis of LC-MS and HPLC
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized derivative's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of even minute impurities can drastically alter a compound's efficacy, toxicity, and stability, making their detection and quantification a critical step in the journey from laboratory to clinic.[1] This guide provides an in-depth comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of synthesized derivatives. Drawing upon field-proven insights, this document will not only detail the "how" but, more importantly, the "why" behind the methodological choices that ensure robust and reliable purity analysis.
The Imperative of Purity: Understanding the Enemy
Impurities in active pharmaceutical ingredients (APIs) and other synthesized derivatives can originate from various sources throughout the manufacturing process and shelf-life of a product.[2] A thorough understanding of these sources is fundamental to developing effective analytical control strategies.
Common Sources and Types of Impurities:
-
Organic Impurities: These are often structurally related to the API and can arise from starting materials, by-products of side reactions, intermediates, and degradation products.[2]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[3]
-
Residual Solvents: Organic solvents used during synthesis that are not completely removed.[1]
Common Degradation Pathways:
The inherent stability of a synthesized derivative is a critical factor, as degradation can lead to the formation of new impurities over time. The two most common chemical degradation pathways are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters and amides are particularly susceptible to hydrolysis.[4][5]
-
Oxidation: The reaction with oxygen, which can be initiated by light, heat, or trace metals.[4][5]
Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, heat, light, oxidation), are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6]
The Workhorses of Purity Analysis: HPLC and LC-MS
Both HPLC and LC-MS are powerful chromatographic techniques that separate components of a mixture, but they differ fundamentally in their detection methods.[7][8]
High-Performance Liquid Chromatography (HPLC):
HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[9] The most common detector used in purity analysis is the Ultraviolet-Visible (UV-Vis) detector, which measures the absorbance of light by the analyte as it elutes from the column.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS couples the separation power of HPLC with the detection capabilities of a mass spectrometer.[8] The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio (m/z), providing a higher level of specificity and sensitivity compared to UV detection.[7]
Head-to-Head Comparison: HPLC-UV vs. LC-MS for Purity Analysis
The choice between HPLC-UV and LC-MS for purity analysis is not always straightforward and depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the stage of drug development.[7]
Quantitative Performance: A Data-Driven Comparison
To illustrate the quantitative differences between the two techniques, let's consider a hypothetical case study for the purity analysis of a synthesized derivative, "Compound X," and its known impurity. The following table summarizes typical performance characteristics based on validated methods for similar small molecule drugs.
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Causality |
| Limit of Detection (LOD) | ~3 µg/mL | ~0.7 ng/mL | The mass spectrometer's ability to selectively monitor for specific mass-to-charge ratios results in significantly lower background noise and thus a much lower LOD.[6] |
| Limit of Quantitation (LOQ) | ~8 µg/mL | ~2 ng/mL | Similar to LOD, the high selectivity of MS allows for precise and accurate quantification at much lower concentrations than UV detection.[6] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | Both techniques can achieve excellent linearity over a defined concentration range, a critical requirement for accurate quantification.[6] |
| Precision (%RSD) | < 2% | < 7.5% | While both methods demonstrate good precision, HPLC-UV often exhibits slightly lower variability for routine analyses of the main component due to its simpler instrumentation and less complex data processing.[6][11] |
| Specificity | Moderate | High | HPLC-UV can be prone to co-elution, where an impurity has the same retention time as the main peak. LC-MS can differentiate co-eluting peaks if they have different mass-to-charge ratios, offering superior specificity.[11] |
Qualitative Performance and Strategic Considerations
| Feature | HPLC-UV | LC-MS | Strategic Implications and Expert Insights |
| Identification of Unknowns | Not possible | Excellent | LC-MS is the gold standard for identifying unknown impurities by providing molecular weight and fragmentation data, which are crucial for structural elucidation.[11] |
| Cost and Complexity | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain. LC-MS requires a significant capital investment and specialized expertise for operation and maintenance.[11] |
| Robustness for Routine QC | High | Moderate | HPLC-UV methods are often more robust and easier to transfer between laboratories for routine quality control testing due to their simplicity.[3] |
| Throughput | High | Can be high | Modern UHPLC systems can achieve high throughput for both techniques. However, the complexity of LC-MS data analysis can sometimes be a bottleneck. |
Experimental Protocols: A Self-Validating System
The following are generalized, step-by-step protocols for purity analysis using HPLC-UV and LC-MS. A key component of any robust analytical method is the System Suitability Test (SST) , which is performed before the analysis to ensure the chromatographic system is performing adequately.[12][13]
HPLC-UV Protocol for Purity Determination
This protocol is designed for the quantitative determination of the purity of a synthesized derivative and its known impurities.
1. System Suitability Test (SST):
-
Objective: To verify the performance of the HPLC system.
-
Procedure:
-
Prepare a system suitability solution containing the main compound and a known impurity at a concentration that allows for the evaluation of the SST parameters.
-
Inject the SST solution five replicate times.
-
-
Acceptance Criteria (based on USP guidelines): [12]
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity peak.
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Precision (%RSD): ≤ 2.0% for the peak area of the main compound from the five replicate injections.
-
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of the reference standard of the synthesized derivative at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare a solution of the synthesized derivative to be tested at the same concentration as the standard solution.
3. Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The λmax of the synthesized derivative.
-
Injection Volume: 10 µL
4. Data Analysis and Purity Calculation:
-
Calculate the percentage of each impurity using the following formula: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
-
The purity of the synthesized derivative is then calculated as: % Purity = 100% - Total % of Impurities
LC-MS Protocol for Impurity Profiling and Identification
This protocol is designed for the identification and quantification of both known and unknown impurities.
1. System Suitability Test (SST):
-
Objective: To ensure the proper functioning of the LC-MS system.
-
Procedure and Acceptance Criteria: Similar to the HPLC-UV SST, with the addition of monitoring the mass accuracy of the main compound.
2. Sample Preparation:
-
Prepare a solution of the synthesized derivative at a suitable concentration for LC-MS analysis (typically lower than for HPLC-UV).
3. LC-MS Conditions (Example):
-
LC System: UHPLC system for fast and high-resolution separations.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm
-
Mobile Phase: A gradient of LC-MS grade acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for impurity detection and targeted MS/MS for structural elucidation.
4. Data Analysis:
-
Process the data using specialized software to identify peaks and determine their mass-to-charge ratios.
-
Compare the masses of the detected impurities to a database of potential impurities or use fragmentation patterns from MS/MS spectra to elucidate the structures of unknown impurities.
-
Quantify the impurities using the peak areas from the extracted ion chromatograms.
Visualizing the Workflow: A Clear Path to Purity Confirmation
The following diagrams, generated using Graphviz, illustrate the logical workflows for purity analysis using HPLC-UV and LC-MS.
Caption: HPLC-UV Purity Analysis Workflow
Caption: LC-MS Impurity Profiling Workflow
Conclusion: Choosing the Right Tool for the Job
Both HPLC-UV and LC-MS are indispensable tools for confirming the purity of synthesized derivatives. The choice between them is a strategic one, dictated by the specific analytical challenge at hand.
-
HPLC-UV is the robust and cost-effective workhorse for routine quality control, providing reliable quantitative data for known compounds and impurities.[3]
-
LC-MS is the unparalleled choice for in-depth impurity profiling, offering the sensitivity and specificity required to identify and quantify unknown impurities at trace levels.[11]
For comprehensive characterization and to ensure the highest level of confidence in the purity of a synthesized derivative, an orthogonal approach utilizing both techniques is often the most prudent strategy. By understanding the strengths and limitations of each method and by implementing robust, self-validating protocols, researchers can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful drug development.
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Monad. (2024, August 1). What's the Difference Between HPLC and LC-MS? Retrieved from [Link]
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A Senior Application Scientist’s Guide to Spectroscopic Analysis for Confirming Reaction Product Structures
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is not merely a procedural step; it is the bedrock upon which all subsequent research, development, and regulatory submissions are built. An incorrectly identified compound can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structures of reaction products. It is structured to reflect the practical workflow and logical decision-making of an experienced analytical scientist, emphasizing an integrated, multi-technique approach for achieving the highest degree of confidence in your results.
The Orthogonal Approach: A Self-Validating System for Structural Confirmation
In the field of structural elucidation, no single analytical technique is considered infallible. Each method interrogates a different physical property of a molecule, and therefore possesses unique strengths and inherent limitations. A robust structural confirmation relies on an orthogonal approach , where multiple, independent techniques are used to corroborate findings. Data from one method should complement and validate the data from another, creating a self-validating system that minimizes the risk of misinterpretation.[1] This integrated strategy is the industry standard for ensuring the identity, purity, and structural integrity of a newly synthesized compound.
The typical workflow involves a tiered approach, starting with rapid, high-level assessments and progressing to more detailed, definitive analyses.
Caption: An integrated workflow for structural elucidation, combining multiple spectroscopic techniques.
Mass Spectrometry (MS): The First Look at Molecular Identity
Mass spectrometry is the cornerstone of initial product analysis, providing a direct measurement of the mass-to-charge ratio (m/z) of ions.[2][3] Its primary role is to determine the molecular weight of the reaction product, which is the most fundamental piece of structural information.
Information Gained:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Fragmentation Patterns: The molecule often breaks apart in a predictable manner during ionization. This fragmentation pattern provides clues about the molecule's substructures.[3]
-
Isotopic Signature: The relative abundances of isotopic peaks can help confirm the presence and number of certain elements (e.g., chlorine, bromine).
Strengths vs. Limitations:
-
Strengths: Unparalleled sensitivity (picomole to femtomole range), speed, and accuracy in mass determination.[4] It is indispensable for verifying that the target molecule was formed.
-
Limitations: MS does not inherently provide information about the connectivity of atoms or stereochemistry. Isomers (structural or stereo-) will often have identical molecular weights and may not be distinguishable without chromatographic separation (e.g., LC-MS, GC-MS) or specific fragmentation patterns.
Experimental Protocol: Sample Preparation for Electrospray Ionization (ESI-MS)
This protocol is designed for non-volatile, polar small molecules, a common class of compounds in drug development.
-
Initial Dissolution: Dissolve approximately 1 mg of the purified reaction product in 1 mL of a high-purity organic solvent (e.g., methanol, acetonitrile, or dichloromethane).[5]
-
Dilution: Take 100 µL of this stock solution and dilute it with 1 mL of a solvent mixture appropriate for ESI, typically methanol or acetonitrile with 0.1% formic acid. The final concentration should be in the range of 1-10 µg/mL.[5] Formic acid aids in the protonation of the analyte, facilitating ionization.
-
Filtration (Critical Step): If any solid precipitate is visible, the solution must be filtered through a 0.22 µm syringe filter. Particulates can block the delicate capillaries of the mass spectrometer, leading to significant downtime.[5]
-
Vial Transfer: Transfer the final, clear solution into a standard 2 mL mass spectrometry vial with a screw cap and a soft septum.[5]
-
Blank Samples: Prepare blank samples containing only the solvent mixture. It is best practice to run a blank before and after the sample to check for carryover and system contamination.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful and informative technique for elucidating the structure of organic molecules in solution.[6][7] It works by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8]
Information Gained:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).[9]
-
¹³C NMR: Shows the number of different types of carbon atoms in a molecule and their electronic environment.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the definitive mapping of bond connectivity (e.g., which protons are attached to which carbons, and which groups are adjacent to each other).[10][11]
Strengths vs. Limitations:
-
Strengths: Provides an unparalleled level of detail about the specific bonding framework and stereochemistry of a molecule.[12] It is the go-to technique for differentiating between isomers.
-
Limitations: Relatively low sensitivity compared to MS, requiring a larger amount of pure sample (typically 5-25 mg for ¹H NMR).[13] The presence of paramagnetic impurities can broaden signals and obscure data.
Experimental Protocol: Preparing a Small Molecule Sample for NMR
-
Sample Weighing: Accurately weigh 5-25 mg of the purified, dry compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C spectrum, directly into a clean, dry vial.[13]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble.[13] Deuterated solvents are used to avoid large, interfering signals from the solvent itself in a ¹H spectrum.
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[13] Use a vortex mixer or gentle warming if necessary to ensure the sample is completely dissolved.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Transfer and Filtration: Using a glass Pasteur pipette, transfer the solution into a clean NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool placed inside the pipette. Solids can disrupt the magnetic field homogeneity, leading to poor spectral quality.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] It works by measuring the absorption of infrared radiation by the sample, which causes specific molecular bonds to vibrate at characteristic frequencies.[16]
Information Gained:
-
Presence/Absence of Functional Groups: The resulting spectrum shows absorption bands corresponding to specific bond types, acting as a "molecular fingerprint."[17] For example, a strong, sharp peak around 1700 cm⁻¹ is a clear indicator of a carbonyl (C=O) group, while a broad peak around 3300 cm⁻¹ suggests an alcohol (O-H) group.[18]
Strengths vs. Limitations:
-
Strengths: Very fast, requires minimal sample, and is excellent for quickly confirming the presence of key functional groups or the disappearance of a starting material's functional group (e.g., seeing an O-H peak disappear after an oxidation reaction).[14]
-
Limitations: The spectrum can be complex, especially in the "fingerprint region" (below 1500 cm⁻¹).[14] It does not provide detailed information about the overall molecular skeleton or connectivity. It tells you what groups are present, but not how they are connected.
Data Interpretation Logic for FTIR
Caption: Decision-making flowchart for interpreting key regions of an FTIR spectrum.
Advanced & Definitive Methods
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. Its primary use in structural confirmation is for analyzing molecules containing conjugated π-systems (alternating single and double bonds).[19][20] The extent of conjugation directly correlates with the wavelength of maximum absorption (λmax).[21][22] While not a primary tool for determining the overall framework, it is highly effective for confirming the presence and extent of conjugated systems like aromatic rings or polyenes.
X-Ray Crystallography: The Gold Standard
For absolute, unambiguous structural determination, single-crystal X-ray crystallography is the definitive method.[23][24][25] It provides a precise three-dimensional map of the electron density in a molecule, revealing exact bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[26][27]
The primary and most significant challenge of this technique is the requirement to grow a high-quality, single crystal of the compound, which can be a time-consuming and often difficult process.[26] However, when a crystal is obtained and the data is of high quality, the resulting structure is considered unequivocal proof.[28][29]
Comparative Summary of Techniques
The choice of technique is dictated by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.
| Technique | Primary Information | Strengths | Limitations | Sample Amount |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula | High sensitivity, speed, accurate mass | No connectivity or stereo-info, isomers are a challenge | ng - µg |
| NMR Spectroscopy | Atom Connectivity, C-H Framework, Stereochemistry | Unrivaled structural detail, isomer differentiation | Low sensitivity, requires pure sample, paramagnetic issues | 5 - 100 mg |
| FTIR Spectroscopy | Functional Groups | Fast, non-destructive, small sample size | Lacks skeletal info, complex spectra | µg - mg |
| UV-Vis Spectroscopy | Conjugated π-Systems | Good for conjugated/aromatic systems | Limited to specific chromophores, little structural detail | µg - mg |
| X-Ray Crystallography | Absolute 3D Structure, Stereochemistry | Unambiguous, definitive proof of structure | Requires a high-quality single crystal (major bottleneck) | mg (for crystallization) |
Conclusion
Confirming the structure of a reaction product is a process of assembling a puzzle using pieces from multiple, complementary sources. Mass spectrometry provides the frame (the molecular formula), FTIR identifies the colors and patterns (the functional groups), and NMR meticulously connects every piece into a coherent picture (the atomic framework). For chiral molecules, X-ray crystallography provides the final, definitive view of the completed three-dimensional puzzle. By judiciously applying this integrated suite of spectroscopic tools and understanding the causality behind each experimental choice, researchers can achieve the highest level of confidence in their synthetic products, ensuring the integrity and validity of their scientific and developmental endeavors.
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A Comparative Guide to the Biological Activity of Methoxy vs. Other Alkoxy-Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone for the development of a wide array of therapeutic agents. The versatility of this structural motif, coupled with the profound influence of its substituents, has led to its prevalence in drugs targeting a variety of diseases. Among the myriad of possible modifications, the introduction of alkoxy groups, particularly the methoxy group, has been a common strategy to modulate the pharmacological profile of these compounds. This guide provides an in-depth, objective comparison of the biological activity of methoxy-substituted benzenesulfonamides against their counterparts bearing other alkoxy chains. We will delve into the supporting experimental data, elucidate the structure-activity relationships, and provide detailed protocols for the evaluation of these compounds.
The Significance of Alkoxy Substitution in Benzenesulfonamide Bioactivity
The introduction of an alkoxy group onto the benzene ring of a sulfonamide can significantly impact its physicochemical properties, such as lipophilicity, electronic character, and steric profile. These alterations, in turn, influence the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with biological targets). The methoxy group, being the smallest and one of the most common alkoxy substituents, often serves as a benchmark for comparison. However, extending the alkyl chain to an ethoxy, propoxy, or longer group can lead to nuanced and sometimes unpredictable changes in biological activity.
This guide will explore these differences across three major therapeutic areas where benzenesulfonamides have shown considerable promise: anticancer, antimicrobial, and enzyme inhibition.
Comparative Analysis of Biological Activity
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases. The nature of the alkoxy substituent can play a critical role in determining the potency and selectivity of these compounds.
| Compound Type | Target/Cell Line | Activity Metric (e.g., IC₅₀) | Key Observations | Reference |
| Methoxy-substituted Benzenesulfonamide | T-47D (Breast Cancer) | IC₅₀ = 19.7 µM | More potent than the control drug etoposide. | [1] |
| Methoxy-substituted Benzenesulfonamide | SK-N-MC (Neuroblastoma) | IC₅₀ = 25.2 µM | Higher antiproliferative activity compared to etoposide. | [1] |
| General Alkoxy-substituted Quinolines | NCI-60 Cancer Cell Panel | Sub-micromolar GI₅₀ | Propoxy linkers showed significant improvement in growth inhibitory activity compared to ethoxy linkers. | [2] |
Expertise & Experience Insights: The general trend observed in many studies is that increasing the length of the alkyl chain in the alkoxy group can enhance lipophilicity. This may lead to improved cell membrane permeability and potentially stronger interactions with hydrophobic pockets in target proteins. However, there is often an optimal chain length, beyond which steric hindrance or reduced solubility can lead to a decrease in activity. The choice of a methoxy group is often a starting point in drug design due to its balance of electronic and steric properties.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a scaffold for the development of new antibacterial and antifungal drugs. Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many microorganisms.
The structure-activity relationship (SAR) for the antimicrobial activity of sulfonamides is well-established. The nature of the substituent on the benzene ring can influence the drug's ability to mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA).
| Compound Type | Target Organism | Activity Metric (e.g., MIC) | Key Observations | Reference |
| Methoxy-substituted Oxazolone-Based Sulfonamides | Gram-positive and Gram-negative bacteria | MIC not specified, but showed promising activity | The 4-methoxy substituted compound was among the most potent. | [3] |
| General Alkyl-substituted Compounds | Various Bacteria | Varies | Antimicrobial activity often increases with alkyl chain length up to a certain point, after which it decreases. | [4] |
Trustworthiness & Self-Validating Systems: The antimicrobial activity of sulfonamides is critically dependent on the experimental conditions, particularly the composition of the growth medium. The presence of thymidine in the medium can bypass the effect of sulfonamide inhibition, leading to false-negative results. Therefore, standardized, thymidine-free media should be used for susceptibility testing to ensure the validity of the results.
Enzyme Inhibition: A Focus on Carbonic Anhydrases
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.
The sulfonamide group itself is the key pharmacophore, coordinating to the zinc ion in the active site of the enzyme. However, substituents on the benzene ring, including alkoxy groups, play a crucial role in determining the affinity and isoform selectivity of the inhibitor.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Key Observations | Reference |
| 4-Methoxyacetophenone-derived Sulfonamide | hCA I | 2.15 ± 0.19 nM | Potent inhibition of cytosolic isoforms. | [5] |
| 4-Methoxyacetophenone-derived Sulfonamide | hCA II | 1.72 ± 0.58 nM | Potent inhibition of cytosolic isoforms. | [5] |
| N-methoxy benzenesulfonamide | hCA IX | 64.3 µM | Weaker inhibition of tumor-associated isoform compared to the parent compound. | [6] |
| N-methoxy benzenesulfonamide | hCA XII | 8.32 µM | Moderate inhibition of tumor-associated isoform. | [6] |
Authoritative Grounding & Comprehensive References: The interaction of sulfonamide inhibitors with the active site of carbonic anhydrase is well-characterized through X-ray crystallography. These studies reveal that the sulfonamide moiety binds to the catalytic zinc ion, while the substituted benzene ring extends towards the entrance of the active site cavity, interacting with various amino acid residues. The nature and size of the alkoxy group can influence these secondary interactions, thereby affecting the overall binding affinity and selectivity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed, step-by-step methodologies for key experiments are provided below.
Determination of Anticancer Activity (IC₅₀) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of substituted benzenesulfonamides against a cancer cell line.
Workflow for IC₅₀ Determination
Caption: A generalized workflow for determining the IC₅₀ value.
Detailed Protocol:
-
Cell Culture: Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of sulfonamides against a bacterial strain.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine the MIC.
Detailed Protocol:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the medium has low levels of thymidine.
-
Compound Preparation: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol details a common method for measuring the inhibition of carbonic anhydrase activity.
Principle of CA Inhibition Assay
Caption: The principle of the stopped-flow CO₂ hydration assay for CA inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4.
-
Indicator: A pH indicator solution (e.g., phenol red) at a suitable concentration.
-
Enzyme Solution: A solution of the purified carbonic anhydrase isoform in the assay buffer.
-
Substrate Solution: CO₂-saturated water.
-
Inhibitor Solutions: A series of dilutions of the benzenesulfonamide inhibitor in a suitable solvent.
-
-
Stopped-Flow Instrument Setup: Set up a stopped-flow spectrophotometer to monitor the change in absorbance of the pH indicator at its λmax.
-
Measurement of Uninhibited Rate: Mix the enzyme solution with the assay buffer containing the pH indicator in the stopped-flow instrument. Rapidly mix this solution with the CO₂-saturated water to initiate the reaction. Record the initial rate of the reaction by monitoring the change in absorbance over time.
-
Measurement of Inhibited Rate: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period. Repeat the reaction as in step 3.
-
Data Analysis: Calculate the initial rates for both the uninhibited and inhibited reactions. Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Conclusion
The biological activity of benzenesulfonamides is profoundly influenced by the nature of the alkoxy substituent on the benzene ring. While the methoxy group often provides a solid foundation for activity, extending the alkyl chain can offer opportunities for enhancing potency and modulating physicochemical properties. The choice of the optimal alkoxy substituent is context-dependent and requires a careful consideration of the specific biological target and the desired pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel alkoxy-substituted benzenesulfonamide derivatives, enabling researchers to make data-driven decisions in the pursuit of new and improved therapeutic agents.
References
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.). International Journal of Science and Research (IJSR).
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2022). RSC Medicinal Chemistry.
- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (2017). Research in Pharmaceutical Sciences.
- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Advances.
- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Navigating the Bioactivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives: An In Vitro Perspective. (2025). BenchChem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances.
- Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019).
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocomp
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2020). Pharmaceuticals.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Journal of Pharmaceutical Chemistry & Chemical Science.
- Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. (2025). BenchChem.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). Journal of Medicinal Chemistry.
- Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances.
- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2020).
- Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2022). Molecules.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrases, COX-2 and 5-LOX. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, Biological Evaluation and in Silico Studies of Several Substituted Benzene Sulfonamides as Potential Antibacterial Agents. (2025).
- Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (2022). Bioorganic Chemistry.
- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2014). Molecules.
- Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. (2020). Bioorganic & Medicinal Chemistry.
- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv
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- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a sulfonylating agent in large-scale active pharmaceutical ingredient (API) synthesis is a critical decision point, balancing reactivity, cost, purity, and safety. This guide provides a comprehensive comparison of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride against common alternatives like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). Through an objective analysis of process economics, reaction performance, and safety profiles, this document serves as a decision-making framework for process chemists and drug development professionals. Our findings indicate that while 3-Bromo-5-methoxybenzene-1-sulfonyl chloride presents a higher upfront cost, its unique substitution pattern offers advantages in specific applications where tailored electronic properties and downstream functionalization are required, potentially leading to overall process efficiencies that justify the initial investment.
The Strategic Importance of Sulfonylating Agents in API Synthesis
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a significant portion of top-prescribed pharmaceuticals.[1] Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of esters or amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The primary route to forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2]
However, scaling this seemingly straightforward reaction from the bench to the plant presents numerous challenges:
-
Cost of Goods (COGs): The raw material cost of the sulfonyl chloride is a major contributor to the final API cost.
-
Process Control: Sulfonylation reactions are often highly exothermic, requiring careful thermal management to prevent runaway reactions and impurity formation.[3]
-
Impurity Profile: The purity of the final product is paramount. Impurities can arise from the starting materials, side reactions (e.g., di-sulfonylation), or degradation.[4][5] Controlling these impurities to levels stipulated by regulatory bodies like the ICH is non-negotiable.[4]
-
Safety, Health, and Environment (SHE): Sulfonyl chlorides are corrosive, moisture-sensitive, and release hydrogen chloride (HCl) gas upon reaction, necessitating specialized handling and equipment.[6][7][8]
Profile: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
-
Molecular Weight: 285.54 g/mol [10]
-
Appearance: Typically a white to off-white solid.
-
Key Features: This reagent possesses a unique substitution pattern. The electron-withdrawing bromine atom and the electron-donating methoxy group modulate the reactivity of the sulfonyl chloride and provide synthetic handles for further chemical modification, such as cross-coupling reactions.
Comparative Analysis: Benchmarking Against Key Alternatives
The choice of a sulfonylating agent is highly context-dependent. Here, we compare 3-Bromo-5-methoxybenzene-1-sulfonyl chloride against two widely used, industrially relevant alternatives: the aromatic p-toluenesulfonyl chloride (TsCl) and the aliphatic methanesulfonyl chloride (MsCl).
Criterion 1: Process Economics & Cost-Effectiveness
The direct cost of a reagent is a primary consideration in large-scale synthesis. However, a holistic view of process economics must also account for factors like molecular weight (cost per mole), typical excess required, and downstream processing costs.
| Reagent | Representative Price (per kg) | Molecular Weight ( g/mol ) | Approx. Cost per Mole | Notes |
| 3-Bromo-5-methoxybenzene-1-sulfonyl chloride | High (€432,000 for 1kg)[9] | 285.54 | Very High | Price reflects complex synthesis and lower market volume. Primarily used for high-value, specific applications. |
| p-Toluenesulfonyl chloride (TsCl) | Low-Moderate | 190.65 | Low | Commodity chemical with large production volumes. Generally the first choice for a generic aromatic sulfonyl group. |
| Methanesulfonyl chloride (MsCl) | Low | 114.55 | Very Low | Very inexpensive on a per-mole basis due to low molecular weight and simple manufacturing process. |
Note: Prices are illustrative and subject to market fluctuations and supplier negotiations. The price for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is based on small-scale catalog pricing and would be significantly lower under a large-scale supply agreement.
Expert Insight: The high unit cost of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride immediately restricts its use to cases where its specific structural features are indispensable. If the simple steric bulk and electronic properties of a tosyl group or the small size of a mesyl group are sufficient, they will almost always be the more economical choice. The justification for the bromo-methoxy substituted reagent must come from significant advantages in yield, purity, or the elimination of subsequent synthetic steps.
Criterion 2: Reaction Performance & Yield
| Reagent | Reactivity | Typical Reaction Conditions | Common Side Reactions |
| 3-Bromo-5-methoxybenzene-1-sulfonyl chloride | Moderate | Organic base (e.g., Et₃N, Pyridine), DCM or other aprotic solvent, 0°C to RT.[11] | Di-sulfonylation of primary amines if stoichiometry and addition rate are not carefully controlled.[11] Hydrolysis if moisture is present. |
| p-Toluenesulfonyl chloride (TsCl) | Moderate | Similar to above. Often requires mild heating to drive to completion. | Similar to above. |
| Methanesulfonyl chloride (MsCl) | High | Highly exothermic. Requires careful temperature control (sub-zero temperatures often necessary) and slow addition. | Over-reaction is common. Formation of potentially genotoxic mesylate esters if alcohols are present.[12] |
Expert Insight: The reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is comparable to TsCl, allowing for predictable and controllable reaction kinetics on a large scale. This is a significant advantage over the highly reactive and exothermic nature of MsCl, which demands more stringent engineering controls and poses a greater thermal hazard risk.
Criterion 3: Work-up, Purification, and Impurity Profile
Post-reaction work-up and purification are often the most time-consuming and costly stages of a manufacturing process.
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride & TsCl: Both typically result in sulfonamides that are crystalline solids. This is highly advantageous for large-scale manufacturing, as crystallization is an effective, scalable, and economical method for achieving high purity. The primary impurities to monitor are the starting amine and any di-sulfonated product.
-
MsCl: Mesylamides can be more challenging to crystallize and may require chromatographic purification, which is undesirable at scale. A critical concern with MsCl is the potential formation of alkyl mesylates if alcohol solvents or impurities are present, as these are often potent genotoxic impurities (GTIs) that are strictly regulated.[12]
Criterion 4: Safety, Health, and Environment (SHE) Profile
All sulfonyl chlorides are hazardous materials that require careful handling.[7]
| Reagent | Key Hazards |
| All Sulfonyl Chlorides | Corrosive (causes severe skin burns and eye damage). Reacts with water/moisture to release HCl gas.[8] Lachrymatory. Requires use in well-ventilated areas with robust personal protective equipment (PPE), including gloves, face shields, and respiratory protection.[6][7] |
| MsCl Specific | High reactivity can lead to thermal runaways if not properly controlled. |
Expert Insight: The primary operational hazard for all sulfonyl chlorides is their reactivity with water.[8] Manufacturing facilities must use glass-lined or similarly resistant vessels to handle the corrosive HCl generated during the reaction.[13] From a safety perspective, the more controlled reactivity of the aromatic sulfonyl chlorides makes them preferable to MsCl for large-scale operations where thermal control is a concern.
Experimental Validation: A Model Protocol for Comparative Analysis
To provide a tangible comparison, we outline a general protocol for the sulfonylation of a model primary amine, 4-bromoaniline. This protocol establishes a baseline for process development and can be adapted for specific substrates.
Objective: To synthesize N-(4-bromophenyl)-3-bromo-5-methoxybenzenesulfonamide and compare the process with the synthesis of the analogous N-tosyl derivative.
Materials:
-
4-Bromoaniline
-
3-Bromo-5-methoxybenzene-1-sulfonyl chloride OR p-Toluenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Protocol:
-
Reaction Setup: To a clean, dry, inerted glass-lined reactor, charge 4-bromoaniline (1.0 eq) and Dichloromethane (DCM, ~10 volumes). Begin agitation and cool the vessel to 0-5°C.
-
Base Addition: Add triethylamine (1.2 eq) to the reactor, maintaining the temperature below 10°C.
-
Sulfonyl Chloride Addition: Prepare a solution of the sulfonyl chloride (1.05 eq) in DCM (~2 volumes). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction for completion by HPLC or TLC (disappearance of the limiting starting material, 4-bromoaniline).
-
Aqueous Work-up: Once complete, cool the mixture to 10-15°C. Quench the reaction by slowly adding process water. Transfer the mixture to a separation vessel.
-
Phase Separation & Washes: Sequentially wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane) to achieve the desired purity.
Decision Framework for Process Chemists
The selection of the optimal sulfonylating agent is a multi-faceted decision. The following workflow and diagram illustrate a logical approach.
Caption: Decision workflow for selecting a sulfonylating agent.
Conclusion & Future Outlook
For the majority of large-scale sulfonamide syntheses where the sulfonyl moiety is a simple blocking group or a generic pharmacophore element, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain the most cost-effective options.
However, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride carves out a critical niche. Its value is not in its direct cost, but in its enabling potential.
-
When to Choose 3-Bromo-5-methoxybenzene-1-sulfonyl chloride:
-
Downstream Functionalization: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity. This can shorten the overall synthetic route, which is a powerful strategy for improving overall process economics.
-
Modulation of Physicochemical Properties: The combined electronic effects of the bromo and methoxy groups can fine-tune the pKa of the resulting sulfonamide or the overall lipophilicity of the molecule, which may be crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
References
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemithon.com [chemithon.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Bromo-5-methoxybenzene-1-sulfonyl Chloride for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond the reaction flask. The safe and responsible disposal of surplus or waste chemicals is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, designed for researchers, scientists, and drug development professionals. The procedures outlined are grounded in established chemical safety principles to ensure the neutralization of hazards and compliance with waste management regulations.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Its hazard profile is primarily dictated by the reactive sulfonyl chloride group and the presence of a halogenated aromatic ring.
-
Reactivity: The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water. This hydrolysis reaction is exothermic and produces corrosive byproducts, namely hydrochloric acid (HCl) and the corresponding sulfonic acid.
-
Health Hazards: This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment. Proper disposal is crucial to prevent ecological contamination.
Table 1: Hazard Summary for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride
| Hazard Type | Description | GHS Classification |
| Acute Toxicity | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
The Disposal Workflow: A Two-Stage Process
The disposal of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a two-stage process that involves the chemical neutralization of its reactivity, followed by the proper segregation and disposal of the resulting waste. This workflow is designed to mitigate the risks associated with its handling and to ensure that the final waste stream is safe for collection by hazardous waste professionals.
Caption: Disposal workflow for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Detailed Experimental Protocol for Neutralization
This protocol details the steps for quenching the reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment.
Materials:
-
Safety goggles, face shield, and a lab coat.
-
Chemically resistant gloves (e.g., nitrile rubber).[2]
-
Glass beaker or flask of a size that the reaction mixture does not exceed 50% of its volume.
-
Magnetic stir plate and stir bar.
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃).
-
pH indicator strips or a calibrated pH meter.
Procedure:
-
Prepare the Quenching Solution: In a beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve and react with the quantity of sulfonyl chloride to be disposed of.
-
Cool the Solution: Place the beaker in an ice bath on a magnetic stir plate and begin moderate stirring. Allow the solution to cool to approximately 0-5 °C. This cooling is crucial to control the exothermic nature of the hydrolysis reaction.[3]
-
Controlled Addition: Slowly and in small portions, add the 3-Bromo-5-methoxybenzene-1-sulfonyl chloride to the cold, stirring bicarbonate solution. Monitor the reaction for any signs of excessive heat generation or gas evolution (CO₂). If the reaction becomes too vigorous, cease addition until it subsides.
-
Ensure Complete Reaction: After all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for at least one hour. This ensures that the hydrolysis reaction goes to completion.[3]
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH strip or meter. The pH should be in the neutral range (6-8). If the solution is still acidic, add more sodium bicarbonate until a neutral pH is achieved.
Waste Management and Final Disposal
Once the 3-Bromo-5-methoxybenzene-1-sulfonyl chloride has been successfully neutralized, the resulting aqueous solution must be managed as hazardous waste.
-
Waste Categorization: The neutralized solution contains the sodium salt of 3-bromo-5-methoxybenzenesulfonic acid, sodium chloride, and excess sodium bicarbonate in water. Due to the presence of the brominated aromatic ring, this is classified as halogenated organic waste .[4]
-
Collection and Storage:
-
Carefully transfer the neutralized solution into a designated, properly sealed, and compatible hazardous waste container.[2]
-
The container must be clearly labeled with "Hazardous Waste" and a full description of its contents, including "Neutralized 3-Bromo-5-methoxybenzene-1-sulfonyl chloride solution" and "Halogenated Organic Waste".
-
Store the container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EH&S) department.[5][6]
-
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
-
By adhering to this detailed disposal guide, laboratory professionals can ensure the safe and environmentally responsible management of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, upholding the highest standards of laboratory safety and professional practice.
References
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Angene Chemical. Safety Data Sheet for 3-Bromo-5-methylbenzene-1-sulfonyl chloride. [Link]
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ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
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ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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University of California, Davis. Hazardous Waste Reduction. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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A Senior Application Scientist's Guide to Handling 3-Bromo-5-methoxybenzene-1-sulfonyl Chloride: From Hazard Assessment to Disposal
As researchers dedicated to advancing drug development, our work with reactive chemical intermediates is fundamental. Compounds like 3-Bromo-5-methoxybenzene-1-sulfonyl chloride are valuable building blocks, but their utility is matched by a need for rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the why behind the required Personal Protective Equipment (PPE) and handling procedures. By understanding the inherent chemical nature of this substance, we can build a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our research.
Hazard Analysis: Understanding the Reactivity Profile
3-Bromo-5-methoxybenzene-1-sulfonyl chloride (CAS No: 1261776-39-9) is a sulfonyl chloride, a class of compounds known for their reactivity, particularly towards nucleophiles. The primary driver for the stringent handling protocols is its reaction with water and other protic substances. This reactivity is not merely an inconvenience; it is a significant safety concern.
Moisture Sensitivity: Upon contact with water, including atmospheric moisture or biological tissues, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl). This reaction is exothermic and produces corrosive, toxic fumes, which is why proper storage and handling in a dry environment are critical.
Corrosivity and Irritation: Safety Data Sheets (SDS) classify this compound with some variability, noting it as either a severe skin and eye irritant or as a corrosive substance that causes severe burns and eye damage.[1][2][3][4] In laboratory best practice, when faced with conflicting classifications, one must always adhere to the more stringent warning. Therefore, this compound must be treated as corrosive , capable of causing irreversible tissue damage upon contact.
The primary hazards are summarized below:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage or causes skin irritation.[1][2][3] |
| Serious Eye Damage | H314/H319 | Causes serious eye damage.[1][3][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][4] |
These classifications dictate a multi-layered PPE approach to prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Personal protective equipment is the last line of defense, employed after engineering controls (like fume hoods) and administrative controls are established.[6]
| Task / Scale | Minimum Required PPE |
| Weighing/Handling Small Quantities (<1g) | Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Full-Length Lab Coat. |
| Reaction Setup / Workup / Chromatography | Nitrile Gloves (double-gloving), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat. |
| Handling Large Quantities (>10g) / Spill Cleanup | Heavy-duty Chemical-Resistant Gloves (e.g., Neoprene or Nitrile), Chemical Splash Goggles, Face Shield, Chemical-Resistant Coverall (e.g., Tyvek).[7] |
Skin Protection: The Primary Barrier
-
Gloves: Standard nitrile laboratory gloves are a minimum requirement. Given the corrosive nature of the compound, double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or pinholes before use.[5]
-
Lab Coat/Gown: A full-length lab coat, buttoned completely, is essential.
-
Chemical Apron/Coverall: For procedures involving larger quantities or a heightened risk of splashes, a chemical-resistant apron worn over the lab coat provides a crucial secondary layer of protection.[7] In the event of a significant spill, a disposable chemical-resistant coverall is necessary.[8]
Eye and Face Protection: An Absolute Necessity
Standard safety glasses with side shields are insufficient . The risk of splashes from this corrosive material necessitates:
-
Chemical Splash Goggles: These must be worn at all times when the chemical is being handled. They form a seal around the eyes to protect against liquids and fine dust.[6]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles during any task where splashing is a possibility, such as when transferring solutions or during a reaction workup.[6][7] This protects the entire face from direct contact.
Respiratory Protection: The Hierarchy of Controls
The primary method for controlling respiratory exposure is an engineering control:
-
Chemical Fume Hood: All handling of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, from weighing the solid to running reactions, must be performed inside a certified chemical fume hood to contain dust and potential vapors.[1][9]
-
Respirator: In the rare event of a large spill or a failure of the fume hood, respiratory protection is required. A full-face respirator with an acid gas/organic vapor cartridge is the appropriate choice. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[6]
Operational and Disposal Plans: From Bench to Waste
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials (dry sand, sodium bicarbonate) readily available.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Carefully add the compound to the reaction vessel. Use a powder funnel if necessary.
-
Reaction: Keep the reaction vessel capped and within the fume hood for the duration of the experiment.
-
Workup & Quenching: Any aqueous workup will involve the quenching of unreacted sulfonyl chloride. This should be done slowly and carefully, preferably with a cold solution, to control the exothermic reaction and release of HCl gas.
-
Decontamination: After use, wipe down the spatula and any other equipment with a solvent-soaked towel (e.g., acetone) within the fume hood. Dispose of the towel as solid chemical waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water after removing all PPE.[1][2][4]
Emergency Plan: Spill Management Workflow
In the event of a spill, a calm and methodical response is critical. Evacuate non-essential personnel and follow the established procedure.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and neutralized spill material must be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Reaction mixtures and contaminated solvents must be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers are never truly empty. They should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous liquid waste. The container should then be disposed of according to institutional guidelines.
By internalizing the chemical principles behind these procedures, we empower ourselves to work safely and effectively. This proactive approach to safety is the bedrock of responsible and innovative science.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzenesulfonyl chloride.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-methoxybenzenesulfonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3-chlorobenzene.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2-Bromo-4-methylanisole.
- Angene Chemical. (2025, January 22). Safety Data Sheet: 3-Bromo-5-methylbenzene-1-sulfonyl chloride.
- ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-methoxybenzenesulfonyl chloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 2-Bromo-5-methoxybenzoyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1,Bromo-3,5-difluorobenzene.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- UKIYO. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-methylbenzenesulfonyl chloride.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- ChemicalBook. (2025, July 26). 3-BroMo-5-fluorobenzene-1-sulfonyl chloride - Safety Data Sheet.
- Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
